molecular formula C₁₉H₁₉N₇O₆ B1141423 D-Folic Acid CAS No. 65165-91-5

D-Folic Acid

Katalognummer: B1141423
CAS-Nummer: 65165-91-5
Molekulargewicht: 441.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Folic Acid is a high-purity chemical standard with the CAS number 65165-91-5 and molecular formula C 19 H 19 N 7 O 6 . This compound is the D-isomer of Folic Acid (Vitamin B9), which is an essential cofactor for enzymes involved in DNA and RNA biosynthesis . As a stable, research-grade material, it is primarily used in analytical method development and validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Application (ANDA), and during commercial pharmaceutical production . It serves as a critical reference standard for traceability against pharmacopeial standards such as USP or EP. The product is supplied with comprehensive characterization data compliant with regulatory guidelines to ensure reliability in research settings . Folic acid, in its common L-form, is required for the synthesis of purines, pyrimidines, and methionine, playing a vital role in cell division and growth . The supplied this compound is for research applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Folic Acid Stereoisomer: A Comprehensive Technical Guide to its Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical nutrient for numerous biological processes, including nucleotide synthesis, DNA repair, and methylation. The folic acid molecule possesses a single chiral center within its glutamic acid moiety, giving rise to two stereoisomers: L-folic acid and D-folic acid. While L-folic acid is the biologically recognized and utilized precursor to the active coenzyme tetrahydrofolate (THF), the characterization and biological significance of its enantiomer, this compound, are less understood. This technical guide provides an in-depth overview of the experimental methodologies and key data for the characterization of the this compound stereoisomer, offering a comparative analysis with its L-counterpart.

Physicochemical and Biological Properties

The primary structural difference between L-folic acid and this compound lies in the spatial arrangement of the carboxyl and amino groups around the alpha-carbon of the glutamic acid tail. This seemingly subtle variation has profound implications for their biological activity.

PropertyL-Folic AcidThis compound
Synonyms Pteroyl-L-glutamic acidPteroyl-D-glutamic acid
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₉N₇O₆
Molar Mass 441.4 g/mol 441.4 g/mol
Biological Activity Biologically active precursor to THFGenerally considered biologically inactive
Primary Metabolic Fate Reduction by Dihydrofolate Reductase (DHFR) to DHF and then THFPoor substrate for DHFR; potential for competitive inhibition

Table 1: Comparative Properties of L-Folic Acid and this compound

Experimental Protocols for Stereoisomer Characterization

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the definitive characterization and differentiation of D- and L-folic acid.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the gold standard for separating enantiomers. The following protocol provides a baseline for the separation of D- and L-folic acid.

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H have shown success in separating similar acidic chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small percentage of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial for protonating the carboxylic acid groups of folic acid, leading to better peak shape and resolution. A starting mobile phase composition could be Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm and 350 nm, which are the characteristic absorption maxima for the pterin (B48896) chromophore of folic acid.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the folic acid sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Folic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram (Separated Peaks) Detector->Data Signal

Figure 1: Chiral HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of D- and L-folic acid are identical in an achiral solvent, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to observable differences in chemical shifts and allowing for differentiation.

Experimental Protocol: NMR Spectroscopy with Chiral Solvating Agent

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: A chiral solvent such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) in an achiral co-solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Prepare separate solutions of this compound and L-folic acid, as well as a mixture of the two, in the chiral solvent system.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Analysis: Compare the spectra of the pure enantiomers and the mixture. Look for splitting of signals or differential shifts in the resonances corresponding to the protons and carbons of the glutamic acid moiety, and potentially those of the p-aminobenzoyl group due to proximity to the chiral center.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Instrument: CD Spectropolarimeter.

  • Solvent: A suitable solvent in which folic acid is soluble and that is transparent in the desired UV range (e.g., phosphate (B84403) buffer at a neutral pH).

  • Sample Preparation: Prepare solutions of this compound and L-folic acid of the same concentration.

  • Data Acquisition: Record the CD spectra of both enantiomers over a wavelength range of approximately 200-400 nm.

  • Analysis: The CD spectrum of L-folic acid will show characteristic positive and negative Cotton effects. The spectrum of this compound should be a mirror image of the L-folic acid spectrum.

Biological Activity and aEnzymatic Characterization

The biological activity of folic acid is contingent on its reduction to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the ability of DHFR to use this compound as a substrate compared to L-folic acid.

Experimental Protocol: DHFR Activity Assay

  • Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the folate substrate.

  • Reagents:

    • Purified recombinant human DHFR.

    • NADPH solution.

    • Substrate solutions: L-folic acid and this compound at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT).

  • Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer, NADPH, and DHFR enzyme.

    • Initiate the reaction by adding the substrate (either L-folic acid or this compound).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Repeat for a range of substrate concentrations to determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

DHFR_Assay NADPH NADPH DHFR Enzyme DHFR Enzyme NADPH->DHFR Enzyme Folic Acid Isomer\n(D- or L-) Folic Acid Isomer (D- or L-) Folic Acid Isomer\n(D- or L-)->DHFR Enzyme THF Isomer THF Isomer DHFR Enzyme->THF Isomer Reduction NADP+ NADP+ DHFR Enzyme->NADP+ Oxidation Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FR Folate Receptor (FRα) JAK JAK FR->JAK Activation ERK ERK FR->ERK Activation L_Folic_Acid L-Folic Acid L_Folic_Acid->FR High Affinity Binding D_Folic_Acid This compound D_Folic_Acid->FR Low Affinity (Potential Antagonist) STAT STAT JAK->STAT Phosphorylation Proliferation Cell Proliferation STAT->Proliferation ERK->Proliferation

An In-depth Technical Guide on the Biological Inactivity of D-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is a critical component in numerous metabolic pathways essential for cellular proliferation and health. However, its biological activity is exclusively attributed to its L-enantiomer (L-folic acid). The D-enantiomer (D-folic acid), a stereoisomer, is biologically inactive. This technical guide provides a comprehensive examination of the molecular basis for the biological inactivity of this compound, focusing on its stereochemical hindrance in enzymatic reactions and cellular transport mechanisms. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of folic acid stereoisomers are provided. This document serves as a critical resource for researchers in nutrition, pharmacology, and drug development, offering insights into the stringent stereospecificity of folate metabolic pathways.

Introduction

Folic acid (pteroyl-L-glutamic acid) is a provitamin that must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in one-carbon metabolism. This metabolic pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making it fundamental for DNA synthesis, repair, and methylation.[1] The enzymatic reduction of folic acid is catalyzed by dihydrofolate reductase (DHFR).[2]

Folic acid possesses a chiral center at the α-carbon of its glutamate (B1630785) moiety, resulting in two stereoisomers: L-folic acid and this compound. While L-folic acid is the biologically active form that is utilized by the body, this compound is considered biologically inert. This guide delves into the stereochemical basis of this inactivity, exploring the interactions of this compound with key proteins in the folate pathway.

Stereochemistry and Biological Recognition

The three-dimensional structure of a molecule is paramount for its interaction with biological systems, particularly with enzymes and protein receptors that possess highly specific binding sites. The difference in the spatial arrangement of the carboxyl and amino groups at the chiral center of the glutamate tail between L- and this compound is the primary determinant of its biological activity.

Interaction with Dihydrofolate Reductase (DHFR)

DHFR is the key enzyme responsible for the conversion of folic acid to dihydrofolate (DHF) and subsequently to the active tetrahydrofolate (THF). This process is highly stereospecific. While L-folic acid is a substrate for DHFR, albeit a slow one compared to DHF, the enzyme's active site is configured to specifically accommodate the L-enantiomer.[3] The precise orientation of the glutamate moiety is critical for proper binding and subsequent hydride transfer from NADPH.

Although direct kinetic data for this compound binding to DHFR is scarce in the literature, studies on related compounds and the well-established principles of enzyme stereospecificity strongly suggest that the D-isomer would be a very poor substrate, if at all. Folic acid itself is a known competitive inhibitor of DHFR, and this inhibition is also expected to be stereospecific.[4]

Diagram 1: Folic Acid Reduction Pathway

Folic_Acid_Reduction Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 DHFR1 Dihydrofolate Reductase (DHFR) NADPH1->DHFR1 NADPH2 NADPH NADP2 NADP+ NADPH2->NADP2 DHFR2 Dihydrofolate Reductase (DHFR) NADPH2->DHFR2 DHFR1->Folic_Acid DHFR2->DHF

Caption: The two-step reduction of folic acid to the biologically active tetrahydrofolate, catalyzed by dihydrofolate reductase (DHFR).

Cellular Uptake and Transport

The entry of folates into cells is mediated by specific transport proteins, primarily the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ).[5] These transport systems exhibit a high degree of stereoselectivity.

Reduced Folate Carrier (RFC)

The RFC is a major route for folate uptake in most tissues. Studies using the folic acid analog methotrexate (B535133) have demonstrated the stereospecificity of this transporter. The affinity of D-methotrexate for the human RFC1 was found to be approximately 60-fold lower than that of the naturally occurring L-methotrexate.[6] This provides strong evidence that the RFC discriminates between stereoisomers at the glutamate moiety, and it is highly probable that this compound would have a similarly reduced affinity for this transporter compared to L-folic acid.

Folate Receptors (FRs)

Folate receptors bind folate and its derivatives with high affinity and mediate their cellular uptake via endocytosis. The binding to these receptors is also known to be stereospecific. While direct binding data for this compound is limited, studies on diastereomers of reduced folates have shown differential affinities for FRα and FRβ.[7] Given the precise molecular recognition required for high-affinity binding, it is expected that the altered stereochemistry of this compound would significantly impair its ability to bind effectively to folate receptors.

Diagram 2: Cellular Uptake of Folates

Folate_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Folic_Acid L-Folic Acid RFC RFC L-Folic_Acid->RFC PCFT PCFT L-Folic_Acid->PCFT FR Folate Receptor L-Folic_Acid->FR D-Folic_Acid This compound D-Folic_Acid->RFC Poor Affinity D-Folic_Acid->PCFT Poor Affinity D-Folic_Acid->FR Poor Affinity Metabolism Folate Metabolism RFC->Metabolism PCFT->Metabolism FR->Metabolism Endocytosis

Caption: this compound exhibits poor affinity for the primary folate transport proteins, hindering its cellular uptake.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of folic acid and its analogs with key proteins in the folate pathway. It is important to note the scarcity of data directly pertaining to this compound, with much of the understanding inferred from studies on its analogs and the principles of stereochemistry.

Table 1: Dihydrofolate Reductase (DHFR) Kinetics

Substrate/InhibitorEnzyme SourceKm (μM)Ki (μM)Vmax (relative to DHF)Reference
L-Folic Acid Human Liver0.50.07 (non-competitive)0.01 (competitive)~0.00077[8]
L-Folic Acid Rat Liver1.80.15 (non-competitive)0.02 (competitive)~0.0012[8]
Dihydrofolate (DHF) Human Liver0.05-1[8]
Dihydrofolate (DHF) Rat Liver0.06-1[8]

Table 2: Reduced Folate Carrier (RFC1) Affinity

CompoundCell LineKi (μM)Reference
L-Methotrexate Caco-2~2[6]
D-Methotrexate Caco-2~120[6]

Table 3: Folate Receptor (FRα) Binding Affinity

LigandKd (nM)Reference
Folic Acid ~0.19[9]

Experimental Protocols

Chiral Separation of Folic Acid Stereoisomers by HPLC

Objective: To separate and quantify L-folic acid and this compound in a mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: A bovine serum albumin (BSA)-bonded silica (B1680970) column is effective for the chiral separation of folate derivatives.[8]

  • Mobile Phase: Isocratic elution with a phosphate (B84403) buffer at a pH of around 7.4. The exact concentration of the buffer may need optimization. For example, baseline separation of leucovorin stereoisomers has been achieved with 5 mM sodium phosphate buffer.[8]

  • Detection: UV detection at a wavelength of 280 nm.

  • Procedure:

    • Prepare standard solutions of L-folic acid and, if available, this compound of known concentrations.

    • Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks corresponding to L- and this compound based on the retention times of the standards. The biologically inactive isomer of leucovorin was observed to have a longer retention time.[8]

    • Quantify the amount of each isomer by comparing the peak areas to the standard curve.

Diagram 3: Chiral HPLC Experimental Workflow

Chiral_HPLC Sample Sample containing Folic Acid Stereoisomers Injection HPLC Injection Sample->Injection Column Chiral Column (e.g., BSA-bonded silica) Injection->Column Separation Separation of L- and D-isomers Column->Separation Detector UV Detector (280 nm) Separation->Detector Chromatogram Chromatogram (Peak Area Analysis) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the separation and quantification of folic acid stereoisomers using chiral HPLC.

Dihydrofolate Reductase (DHFR) Activity Assay

Objective: To measure the activity of DHFR and assess the inhibitory potential of different compounds.

Methodology: A spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Reagents:

    • DHFR enzyme

    • Dihydrofolate (DHF) as the substrate

    • NADPH

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Inhibitor (e.g., this compound)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.

    • To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate (DHF).

    • Calculate the initial reaction velocities and determine kinetic parameters such as Km for the substrate and Ki for the inhibitor using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Radioligand Binding Assay for Folate Receptor Affinity

Objective: To determine the binding affinity (Kd) of a ligand (e.g., this compound) to folate receptors.

Methodology: A competitive binding assay using a radiolabeled folate derivative.

  • Materials:

    • Cells or cell membranes expressing folate receptors (e.g., KB cells).

    • Radiolabeled folic acid (e.g., [3H]folic acid).

    • Unlabeled this compound (the competitor).

    • Binding buffer (e.g., PBS with 1% BSA).

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of [3H]folic acid with the receptor-expressing cells/membranes in the presence of increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium at 4°C to prevent internalization.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of bound [3H]folic acid against the concentration of the unlabeled competitor (this compound).

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

In Vivo Metabolism and Fate of this compound

Animal studies have provided in vivo evidence for the biological inactivity of the unnatural stereoisomers of folates. In a study with folate-depleted rats, a diet supplemented with a racemic mixture of 5-methyltetrahydrofolate or 5-formyltetrahydrofolate resulted in growth and tissue folate levels comparable to rats fed half the concentration of L-folic acid. This indicates that the unnatural isomer (in this case, the R-isomer of the reduced folate) did not contribute to the biological folate activity and was essentially inert.

While specific studies on the metabolic fate of this compound are limited, it is presumed that due to its poor cellular uptake and lack of interaction with DHFR, it is likely rapidly cleared from the body, primarily through renal excretion, without being metabolized into the active THF cofactors.

Conclusion

The biological inactivity of this compound is a clear demonstration of the high degree of stereospecificity inherent in biological systems. Its inability to effectively bind to and be transported by key folate transporters like the RFC and folate receptors, coupled with its presumed failure to act as a substrate for the critical enzyme dihydrofolate reductase, renders it metabolically inert. For researchers and professionals in drug development, this underscores the critical importance of stereochemistry in drug design and delivery, particularly for compounds targeting the highly specific folate pathway. The experimental protocols detailed in this guide provide a framework for the rigorous analysis of folic acid stereoisomers and their biological activities.

References

Synthesis of Enantiomerically Pure D-Folic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including nucleotide synthesis and DNA repair. The naturally occurring and biologically active form is the L-enantiomer, derived from L-glutamic acid. Its counterpart, D-Folic Acid, derived from D-glutamic acid, is not naturally occurring and its biological activity is largely unexplored, though it is presumed to be inactive or an antagonist to L-Folic Acid pathways. The synthesis of enantiomerically pure this compound is not extensively documented in scientific literature. This guide outlines a proposed synthetic pathway for enantiomerically pure this compound, based on established methods for L-Folic Acid synthesis. This document provides detailed, albeit theoretical, experimental protocols, quantitative data tables for key reaction steps, and visualizations of the synthetic workflow to aid researchers in the preparation of this unnatural stereoisomer for further investigation.

Introduction to Folic Acid Stereochemistry

Folic acid, chemically known as N-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid, possesses a single chiral center within its glutamic acid moiety. This chirality is pivotal for its biological function, as enzymes involved in folate metabolism are stereospecific. The naturally occurring form is exclusively the L-enantiomer.

The synthesis of this compound, containing D-glutamic acid, presents a unique challenge due to the lack of established protocols. However, by adapting well-documented syntheses of L-Folic Acid, a logical and feasible synthetic route can be proposed. This guide details such a proposed pathway, which is crucial for researchers aiming to explore the potential biological effects, or lack thereof, of the D-enantiomer, or to use it as a control in various biological assays.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound follows a convergent approach, wherein two key intermediates, p-aminobenzoyl-D-glutamic acid (D-PABG) and a 6-halomethylpteridine derivative , are synthesized separately and then coupled.

Overall Synthetic Scheme

G D_Glu D-Glutamic Acid D_PABG_ester p-Nitrobenzoyl-D-glutamic acid diethyl ester D_Glu->D_PABG_ester Esterification & Acylation PABA_ester p-Nitrobenzoyl Chloride PABA_ester->D_PABG_ester D_PABG_amine p-Aminobenzoyl-D-glutamic acid diethyl ester D_PABG_ester->D_PABG_amine Reduction D_PABG p-Aminobenzoyl-D-glutamic acid (D-PABG) D_PABG_amine->D_PABG Hydrolysis D_Folic_Acid This compound D_PABG->D_Folic_Acid Coupling Pyrim 2,4,5-Triamino-6-hydroxypyrimidine Pteridine (B1203161) 6-Bromomethylpteridine derivative Pyrim->Pteridine Condensation Diol Glycerol Diol->Pteridine Pteridine->D_Folic_Acid

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of L-Folic Acid and are proposed for the synthesis of the D-enantiomer.

Synthesis of Diethyl p-nitrobenzoyl-D-glutamate
  • Esterification of D-Glutamic Acid: Suspend D-glutamic acid (1 mol) in absolute ethanol (B145695) (500 mL). Cool the mixture to 0°C and bubble dry HCl gas through it for 2 hours with stirring. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield diethyl D-glutamate hydrochloride as a white solid.

  • Acylation: Dissolve diethyl D-glutamate hydrochloride (1 mol) in pyridine (B92270) (500 mL) and cool to 0°C. Add p-nitrobenzoyl chloride (1.1 mol) portion-wise over 1 hour. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-water (2 L) and extract with ethyl acetate (B1210297) (3 x 500 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield diethyl p-nitrobenzoyl-D-glutamate.

Synthesis of Diethyl p-aminobenzoyl-D-glutamate
  • Reduction: Dissolve diethyl p-nitrobenzoyl-D-glutamate (1 mol) in ethanol (1 L). Add 10% Pd/C (5 g) to the solution. Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 4 hours.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain diethyl p-aminobenzoyl-D-glutamate as a crude product, which can be purified by column chromatography.

Synthesis of p-aminobenzoyl-D-glutamic acid (D-PABG)
  • Hydrolysis: Dissolve diethyl p-aminobenzoyl-D-glutamate (1 mol) in a 1:1 mixture of ethanol and 2 M NaOH (1 L). Stir the solution at room temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 3-4 with 2 M HCl. A white precipitate of p-aminobenzoyl-D-glutamic acid will form. Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Synthesis of 2-amino-4-hydroxy-6-bromomethylpteridine

This intermediate can be prepared from 2,4,5-triamino-6-hydroxypyrimidine and a suitable three-carbon synthon, followed by bromination. A common method involves the condensation with dibromopropionaldehyde.

  • Condensation: Dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) (1 mol) in a buffered aqueous solution at pH 4. Add a solution of 2,3-dibromopropionaldehyde (1.1 mol) in water dropwise with vigorous stirring.

  • Reaction: Heat the mixture at 80°C for 2 hours. The pteridine product will precipitate from the solution upon cooling.

  • Isolation: Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Coupling to form this compound
  • Reaction Setup: Suspend p-aminobenzoyl-D-glutamic acid (1 mol) and 2-amino-4-hydroxy-6-bromomethylpteridine (1 mol) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (5:1, 1 L).

  • Coupling: Add sodium bicarbonate (2.2 mol) to the suspension and stir at 60°C for 6 hours under a nitrogen atmosphere.

  • Isolation and Purification: Cool the reaction mixture to room temperature and adjust the pH to 3 with concentrated HCl. A yellow precipitate of crude this compound will form. Collect the solid by filtration, wash with water, ethanol, and diethyl ether. The crude product can be further purified by recrystallization from hot water or by preparative HPLC.

Quantitative Data (Proposed)

The following tables summarize the proposed quantitative data for the synthesis of this compound. These values are hypothetical and based on typical yields for analogous reactions in L-Folic Acid synthesis.

Reaction Step Starting Material Product Proposed Yield (%) Proposed Purity (%)
Synthesis of Diethyl p-nitrobenzoyl-D-glutamateD-Glutamic AcidDiethyl p-nitrobenzoyl-D-glutamate85-90>95 (by NMR)
Synthesis of Diethyl p-aminobenzoyl-D-glutamateDiethyl p-nitrobenzoyl-D-glutamateDiethyl p-aminobenzoyl-D-glutamate90-95>98 (by HPLC)
Synthesis of p-aminobenzoyl-D-glutamic acid (D-PABG)Diethyl p-aminobenzoyl-D-glutamatep-aminobenzoyl-D-glutamic acid80-85>99 (by HPLC)
Synthesis of 2-amino-4-hydroxy-6-bromomethylpteridine2,4,5-Triamino-6-hydroxypyrimidine2-amino-4-hydroxy-6-bromomethylpteridine60-70>95 (by NMR)
Coupling to form this compoundp-aminobenzoyl-D-glutamic acid & PteridineThis compound50-60>98 (by HPLC)
Analytical Data for this compound (Proposed)
Appearance Yellow to orange crystalline powder.
Molecular Formula C₁₉H₁₉N₇O₆
Molecular Weight 441.40 g/mol
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.90-2.10 (m, 2H, β-CH₂ of Glu), 2.20-2.40 (t, 2H, γ-CH₂ of Glu), 4.30-4.40 (m, 1H, α-CH of Glu), 4.49 (s, 2H, CH₂), 6.65 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.15 (d, 1H, NH), 8.65 (s, 1H, C7-H), 11.5-12.5 (br s, 2H, COOH).
Enantiomeric Excess (e.e.) >99% (by chiral HPLC)
Specific Rotation [α]D Expected to be equal in magnitude but opposite in sign to L-Folic Acid.

Visualizations of Workflows

Workflow for the Synthesis of D-PABG

G start Start: D-Glutamic Acid ester Esterification (EtOH, HCl) start->ester acyl Acylation (p-nitrobenzoyl chloride, pyridine) ester->acyl reduct Reduction (H2, Pd/C) acyl->reduct hydro Hydrolysis (NaOH, then HCl) reduct->hydro end Product: D-PABG hydro->end

Caption: Workflow for the synthesis of the D-PABG intermediate.

Final Coupling and Purification Workflow

G start Start: D-PABG & Pteridine derivative coupling Coupling Reaction (DMSO/H2O, NaHCO3) start->coupling precip Acidification & Precipitation (HCl) coupling->precip filter Filtration & Washing precip->filter purify Purification (Recrystallization or HPLC) filter->purify charact Characterization (NMR, HPLC, [α]D) purify->charact end Final Product: Enantiomerically Pure This compound charact->end

Caption: Final coupling and purification workflow for this compound.

Biological Context and Signaling Pathways of L-Folic Acid

L-Folic acid itself is biologically inactive and must be reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential cofactors in one-carbon metabolism, which is critical for the synthesis of nucleotides (thymidine and purines) and certain amino acids (methionine).

G L_Folic_Acid L-Folic Acid DHF Dihydrofolate (DHF) L_Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon One-Carbon Metabolism THF->One_Carbon Nucleotide Nucleotide Synthesis (dUMP -> dTMP) One_Carbon->Nucleotide Amino_Acid Amino Acid Synthesis (Homocysteine -> Methionine) One_Carbon->Amino_Acid DHFR DHFR

D-Folic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a member of the B-vitamin family, is a crucial nutrient for numerous biological processes, including nucleotide synthesis and amino acid metabolism.[1] The term "folic acid" is often used generically, but it is important to distinguish between its stereoisomers, the naturally occurring L-Folic Acid and the synthetic, unnatural D-Folic Acid. This technical guide provides an in-depth exploration of the chemical structure and properties of this compound, comparing it with its L-isomer, and delves into its biological activity, metabolic fate, and relevant experimental protocols.

Chemical Structure and Properties

Folic acid is a complex molecule composed of three main parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The chirality of the glutamic acid portion gives rise to the D- and L-isomers.

The IUPAC name for L-Folic Acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[2] Conversely, this compound is chemically known as (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid. The core chemical formula for both isomers is C₁₉H₁₉N₇O₆, and they share the same molecular weight of 441.4 g/mol .[2]

A comparative summary of the physicochemical properties of L-Folic Acid is presented below. While specific experimental data for this compound is scarce in the literature, it is expected that many of its physical properties, such as melting point and solubility, would be similar to the L-isomer due to their identical chemical composition and connectivity. The most significant difference lies in their optical activity.

PropertyL-Folic AcidThis compound
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[2](2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Molecular Formula C₁₉H₁₉N₇O₆[2]C₁₉H₁₉N₇O₆
Molecular Weight 441.4 g/mol [2]441.4 g/mol
Appearance Yellow to orange crystalline powder[3]Yellow to orange crystalline powder (presumed)
Melting Point Decomposes at ~250 °C[3][4]~285 °C[5]
Solubility in Water 1.6 mg/L (at 25 °C)[6]Sparingly soluble (presumed)
Solubility in other solvents Soluble in dilute acids and alkaline solutions[3]. Soluble in DMSO (~20 mg/ml) and dimethylformamide (~10 mg/ml).[7]Soluble in dilute acids and alkaline solutions (presumed)
Optical Rotation [α]D +20° (c=1, 0.1N NaOH)[4]Negative value expected (levorotatory)
pKa Values 2.5, 4.7, 6.8, 9.0[4][8]Similar values expected

Biological Activity and Metabolism

The biological activity of folic acid is almost exclusively associated with the L-isomer. L-Folic Acid is a pro-vitamin that is enzymatically reduced to its active form, tetrahydrofolate (THF), by dihydrofolate reductase (DHFR).[9] THF and its derivatives are essential cofactors in one-carbon transfer reactions, which are vital for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the interconversion of amino acids.[10]

The general metabolic pathway for L-Folic Acid is depicted below. This compound is not known to be metabolized through this pathway.

Folic_Acid_Metabolism L-Folic Acid L-Folic Acid DHF Dihydrofolate (DHF) L-Folic Acid->DHF THF Tetrahydrofolate (THF) DHF->THF One-Carbon Donors One-Carbon Donors THF->One-Carbon Donors Nucleotide Synthesis Nucleotide Synthesis One-Carbon Donors->Nucleotide Synthesis Amino Acid Metabolism Amino Acid Metabolism One-Carbon Donors->Amino Acid Metabolism

Caption: Simplified metabolic pathway of L-Folic Acid.

Experimental Protocols

Synthesis of Pteroyl-D-glutamic acid (this compound)

While detailed, readily available protocols for the specific synthesis of this compound are scarce, a general approach would involve the coupling of pteroic acid with D-glutamic acid. This is the reverse of the microbiological techniques sometimes used to produce pteroic acid from L-Folic Acid.[13] The synthesis would likely follow standard peptide coupling methodologies.

General Workflow for this compound Synthesis:

DFolic_Acid_Synthesis cluster_reactants Reactants Pteroic_Acid Pteroic Acid Protection Protection of functional groups (if necessary) Pteroic_Acid->Protection D_Glutamic_Acid D-Glutamic Acid D_Glutamic_Acid->Protection Coupling Peptide Coupling Reaction (e.g., using DCC/NHS or similar reagents) Deprotection Deprotection Coupling->Deprotection Protection->Coupling Purification Purification (e.g., Chromatography) Deprotection->Purification D_Folic_Acid This compound Purification->D_Folic_Acid

Caption: General workflow for the chemical synthesis of this compound.
Chiral Separation of D- and L-Folic Acid Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers of folic acid. Chiral stationary phases (CSPs) are essential for this separation.

Example HPLC Protocol for Chiral Separation:

  • Column: A chiral column, such as one based on cyclodextrin (B1172386) or a protein-based CSP.

  • Mobile Phase: A buffered aqueous-organic mobile phase. The exact composition and pH would need to be optimized for the specific column used. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is often employed.[14]

  • Detection: UV detection at approximately 280 nm is suitable for folic acid.

  • Sample Preparation: The sample containing the mixture of D- and L-Folic Acid is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Logical Flow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow Start Start: Racemic Mixture of Folic Acid Column_Selection Select Chiral Stationary Phase (CSP) Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Composition, pH, Flow Rate) Column_Selection->Mobile_Phase_Optimization Injection Inject Sample Mobile_Phase_Optimization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Analyze Chromatogram (Identify and Quantify D- and L-isomers) Detection->Analysis End End: Separated Enantiomers Analysis->End

Caption: Logical workflow for developing a chiral HPLC method for folic acid isomers.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of folic acid. Both ¹H and ¹³C NMR spectra can provide detailed information about the molecular structure. While the NMR spectra of D- and L-Folic Acid are expected to be identical in a non-chiral solvent, the use of a chiral shift reagent could potentially allow for their differentiation. X-ray crystallography has been used to determine the solid-state structure of L-Folic Acid dihydrate, revealing its extended conformation.[15][16] A similar analysis of this compound would be necessary to confirm its three-dimensional structure.

Conclusion

This compound, the unnatural stereoisomer of the essential vitamin L-Folic Acid, possesses the same chemical formula and molecular weight but differs in its three-dimensional structure and, consequently, its biological activity. While L-Folic Acid is a vital pro-vitamin that is converted into metabolically active forms, this compound is largely considered biologically inactive and may even exhibit inhibitory effects on key enzymes in the folate metabolic pathway. This technical guide has provided a comprehensive overview of the chemical structure, properties, and biological significance of this compound, highlighting the critical importance of stereochemistry in biological systems. Further research is warranted to fully elucidate the potential inhibitory mechanisms of this compound and to develop specific and robust analytical and synthetic protocols for this compound.

References

Potential Metabolic Interference by D-Folic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous metabolic processes, including nucleotide synthesis and amino acid metabolism. Commercially available folic acid is predominantly the biologically active L-enantiomer (pteroyl-L-glutamic acid). However, the potential presence and metabolic fate of its unnatural enantiomer, D-Folic Acid (pteroyl-D-glutamic acid), raise pertinent questions regarding its potential interference with folate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key components of the folate pathway, including transport, receptor binding, and enzymatic conversion. We summarize available quantitative data, detail relevant experimental protocols, and present logical and metabolic pathways to elucidate the potential for metabolic interference.

Introduction

Folic acid (pteroyl-L-glutamic acid) is a provitamin that must be reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR)[1]. THF and its derivatives are essential coenzymes in one-carbon transfer reactions, which are vital for DNA synthesis, repair, and methylation[1]. The transport of folates into cells is mediated by three primary systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs)[2].

The glutamic acid moiety of folic acid is chiral, existing as either L- or D-enantiomers. While the L-isomer is the naturally occurring and biologically active form, the potential for this compound to be present as a synthetic byproduct necessitates an understanding of its metabolic implications. This guide explores the stereospecificity of folate metabolic pathways and assesses the potential for this compound to act as a competitive inhibitor or otherwise interfere with L-Folic Acid metabolism.

Folate Transport and Receptor Binding: A Question of Stereoselectivity

The entry of folates into cells is a critical and highly regulated process. The primary transporters and receptors involved exhibit distinct stereochemical preferences.

Folate Receptors (FRs)

Folate receptors are high-affinity binding proteins that mediate the cellular uptake of folates via endocytosis[3]. There are several isoforms of folate receptors, and studies have shown that they can exhibit differential stereospecificities. One study on membrane folate receptor isoforms MFR-1 and MFR-2 revealed a striking difference in their preference for the diastereoisomers of reduced folates. MFR-2 preferentially binds the physiological (6S)-diastereoisomers, while MFR-1 shows a preference for the unphysiological (6R)-diastereoisomers[3].

This finding is significant because it suggests that if this compound were reduced to tetrahydro-D-folic acid, it might interact with specific folate receptor isoforms. However, it is important to note that this study focused on the stereochemistry at the C6 position of the pterin (B48896) ring, which becomes chiral upon reduction, and not on the chirality of the glutamate (B1630785) tail.

The crystal structure of the human folate receptor α (FRα) in complex with folic acid shows that the pteroyl moiety is buried deep within the binding pocket, while the glutamate moiety is solvent-exposed at the entrance[3][4]. This structural arrangement might imply a less stringent stereochemical requirement for the glutamate portion of the molecule, suggesting that this compound could potentially bind to the receptor.

Quantitative Data on Folate Receptor Binding:

LigandReceptor IsoformBinding Affinity (Ki)Reference
(6S)-N5-methyltetrahydrofolateMFR-2Lower Ki (Higher Affinity)[3]
(6R)-N5-methyltetrahydrofolateMFR-2Higher Ki (Lower Affinity)[3]
(6S)-N5-methyltetrahydrofolateMFR-1Higher Ki (Lower Affinity)[3]
(6R)-N5-methyltetrahydrofolateMFR-1Lower Ki (Higher Affinity)[3]
Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC1) is another primary mechanism for folate uptake by cells. Studies on the stereoselectivity of RFC1 using the L- and D-enantiomers of the folate analog methotrexate (B535133) (amethopterin) have demonstrated a clear preference for the L-isomer. The affinity of D-amethopterin for RFC1 was found to be approximately 60-fold lower than that of L-amethopterin[5][6]. This suggests that RFC1 likely exhibits a similar stereoselectivity for the glutamate moiety of folic acid, predicting a significantly lower affinity for this compound compared to L-Folic Acid.

Logical Relationship of Folate Transport

Folate_Transport cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L-Folic_Acid_ext L-Folic Acid FR Folate Receptor (FR) L-Folic_Acid_ext->FR High Affinity RFC Reduced Folate Carrier (RFC) L-Folic_Acid_ext->RFC High Affinity D-Folic_Acid_ext This compound D-Folic_Acid_ext->FR Binding Affinity Unknown (Potentially Lower) D-Folic_Acid_ext->RFC Low Affinity (Inferred) L-Folic_Acid_int L-Folic Acid FR->L-Folic_Acid_int Endocytosis D-Folic_Acid_int This compound (Potential Low Uptake) FR->D-Folic_Acid_int RFC->L-Folic_Acid_int Transport RFC->D-Folic_Acid_int

Caption: Cellular uptake pathways for L- and this compound.

Dihydrofolate Reductase (DHFR): The Gatekeeper of Folate Activation

For folic acid to become biologically active, it must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). This enzymatic step is highly stereospecific.

While direct kinetic data for pteroyl-D-glutamic acid as a substrate or inhibitor of DHFR is not available in the reviewed literature, the established mechanism of DHFR suggests that it would be a very poor substrate, if at all. The enzyme's active site is exquisitely shaped to accommodate the pteroyl-L-glutamate structure. Any alteration in the stereochemistry of the glutamate moiety would likely disrupt the precise orientation required for the hydride transfer from NADPH to the pterin ring.

Quantitative Data on DHFR Activity:

There is no direct quantitative data found for the inhibition of DHFR by this compound. An in vitro DHFR inhibition assay would be necessary to determine the inhibitory constant (Ki) of this compound.

Substrate/InhibitorEnzymeKm / KiReference
Folic Acid (as inhibitor)Human DHFRApparent Ki: 0.07 µM (noncompetitive), 0.01 µM (competitive)[7]
Methotrexate (inhibitor)DHFR-[8]
D-Amethopterin (inhibitor)RFC1Ki: ~120 µM (competitive inhibitor of FA uptake)[5]

Folate Metabolic Pathway

Folate_Metabolism L-Folic_Acid L-Folic Acid DHF Dihydrofolate (DHF) L-Folic_Acid->DHF Reduction DHFR Dihydrofolate Reductase (DHFR) L-Folic_Acid->DHFR Substrate D-Folic_Acid This compound D-Folic_Acid->DHFR Potential Inhibitor? (Activity Unknown) THF Tetrahydrofolate (THF) DHF->THF Reduction DHF->DHFR Substrate One_Carbon_Metabolism One-Carbon Metabolism (DNA Synthesis, etc.) THF->One_Carbon_Metabolism DHFR->DHF DHFR->THF Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analytical Analytical Methods Receptor_Binding Folate Receptor Binding Assay DHFR_Assay DHFR Inhibition Assay Chiral_HPLC Chiral HPLC for Enantiomer Separation Receptor_Binding->Chiral_HPLC Requires pure enantiomers Cell_Uptake Cellular Uptake Studies DHFR_Assay->Chiral_HPLC Cytotoxicity Cytotoxicity Assay Cell_Uptake->Chiral_HPLC PK_Studies Pharmacokinetic Studies in Animal Models Metabolite_Analysis Metabolite Profiling LC_MS LC-MS/MS for Quantification PK_Studies->LC_MS For quantification in biological matrices Metabolite_Analysis->LC_MS

References

An In-depth Technical Guide on the Discovery and Isolation of Folic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and methodologies that led to the isolation and characterization of folic acid and its various isomers. The document details the historical context, key experimental protocols, quantitative data on biological activity and chemical properties, and the metabolic pathways central to the function of this essential vitamin.

Introduction: The Quest for the Anti-Anemia Factor

The story of folic acid begins in the early 20th century with investigations into the causes of megaloblastic anemia, a blood disorder characterized by large, immature red blood cells. In the 1930s, pioneering research by Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia in humans and experimental anemia in monkeys.[1] This unidentified substance was initially termed the "Wills Factor."[1][2]

Subsequent research led to the discovery of various factors with similar biological activities, each given different names based on the experimental model. These included "vitamin M" (for monkeys), "vitamin Bc" (for chicks), and the "Lactobacillus casei factor," named for the microorganism that required it for growth.[1][2] The term "folic acid" was first used in 1941 by Mitchell, Snell, and Williams, who concentrated it from spinach leaves (from the Latin folium for leaf).[2]

The culmination of this research came between 1943 and 1945, when competing research groups, one led by Robert Stokstad at Lederle Laboratories and the other by Joseph John Pfiffner at Parke-Davis Research Laboratory, independently isolated the active compound in crystalline form.[1][2] The Lederle group isolated it from a bacterial culture, while the Parke-Davis team extracted it from yeast and liver.[1] The crystallized substance was chemically identified and synthesized as pteroylglutamic acid, which was then officially named folic acid.[1][2] Further research revealed that folic acid exists in nature in various forms, primarily as polyglutamates.[1]

Experimental Protocols for Isolation

The early isolation of folic acid was a challenging endeavor due to its low concentrations in natural sources and its instability. The following sections describe the general principles and key steps of the methodologies employed in the 1940s.

Isolation of Pteroylglutamic Acid from Liver (Pfiffner et al., 1943)

The isolation of the anti-anemia factor, later identified as pteroylglutamic acid, from liver was a landmark achievement. While the original publications from the 1940s provide a general overview rather than a detailed step-by-step protocol, the following is a reconstruction of the likely experimental workflow based on available information.

Objective: To isolate the crystalline anti-anemia factor (Vitamin Bc) from mammalian liver.

Materials:

  • Fresh mammalian liver

  • Water

  • Adsorbents (e.g., charcoal)

  • Eluting solvents (e.g., ammoniacal ethanol)

  • Precipitating agents (e.g., silver nitrate (B79036), barium hydroxide)

  • Organic solvents for crystallization (e.g., acetone, ethanol)

Methodology:

  • Extraction: Minced liver tissue was extracted with hot water to solubilize the water-soluble vitamins, including the target factor.

  • Adsorption Chromatography: The aqueous extract was treated with an adsorbent like activated charcoal to bind the active factor.

  • Elution: The factor was then eluted from the adsorbent using a solvent mixture, such as ammoniacal ethanol.

  • Precipitation of Impurities: The eluate was treated with precipitating agents like silver nitrate and barium hydroxide (B78521) to remove impurities. The active factor remained in the filtrate.

  • Further Purification: The filtrate was subjected to multiple additional purification steps, likely involving further precipitation and solvent extractions, to concentrate the active factor.

  • Crystallization: The highly purified concentrate was dissolved in a suitable solvent and allowed to crystallize. This process was likely repeated to achieve a high degree of purity.

Logical Workflow for Liver Extraction:

G Liver Fresh Mammalian Liver Extraction Hot Water Extraction Liver->Extraction Adsorption Adsorption onto Charcoal Extraction->Adsorption Elution Elution with Ammoniacal Ethanol Adsorption->Elution Precipitation Precipitation of Impurities Elution->Precipitation Purification Further Purification Steps Precipitation->Purification Crystallization Crystallization Purification->Crystallization PGA Crystalline Pteroylglutamic Acid Crystallization->PGA

Figure 1: Isolation of Pteroylglutamic Acid from Liver.
Isolation of Folic Acid from Yeast

Yeast was another primary source for the initial isolation of folic acid. The process was similar in principle to the liver extraction but also involved steps to address the presence of conjugated forms of the vitamin (polyglutamates).

Objective: To isolate folic acid and its conjugated forms from yeast.

Methodology:

  • Autolysis/Extraction: Yeast cells were first subjected to autolysis (self-digestion) or extraction with hot water to release the cellular contents.

  • Enzymatic Digestion (for polyglutamates): To isolate the monoglutamate form, the extract was treated with a crude enzyme preparation, known as a "conjugase" (now known as γ-glutamyl hydrolase), to hydrolyze the polyglutamate chains.

  • Purification: The subsequent purification steps would have followed a similar path to the liver extraction, involving adsorption chromatography, elution, and precipitation of impurities.

  • Fractional Crystallization: To separate different forms of the vitamin, fractional crystallization from different solvents would have been employed.

Separation and Characterization of Folic Acid Isomers

Early researchers recognized that folic acid existed in "conjugated" or "bound" forms, which were later identified as polyglutamates of pteroylglutamic acid. The separation of these isomers was crucial for understanding their biological activity.

Early Chromatographic and Distribution Methods

While modern techniques like HPLC are now standard, early separation methods relied on techniques such as:

  • Countercurrent Distribution: This technique separates compounds based on their differential partitioning between two immiscible liquid phases. It was a powerful tool for separating compounds with slight differences in polarity, such as folic acid and its derivatives.

  • Paper Chromatography: This method was widely used for the separation of B vitamins. Different solvent systems would allow for the separation of folic acid from its degradation products and other related compounds.

Quantitative Data

The following tables summarize key quantitative data related to the chemical properties and biological activity of folic acid and its isomers.

Physicochemical Properties of Folic Acid and its Derivatives
PropertyFolic Acid (Pteroylglutamic Acid)5-Methyltetrahydrofolate (5-MTHF)
Molecular Formula C₁₉H₁₉N₇O₆C₂₀H₂₅N₇O₆
Molar Mass 441.4 g/mol 459.5 g/mol
Appearance Orange-yellow crystalline powderOff-white to pale yellow powder
Solubility in Water Slightly solubleMore soluble than folic acid
Stability Stable in solid form, sensitive to light and heat in solutionUnstable, sensitive to oxidation
Comparative Biological Activity of Folic Acid Isomers

The biological activity of different folate forms was historically determined using microbiological assays and animal growth studies.

Isomer/DerivativeBiological Activity AssayRelative Potency/Effect
Pteroylglutamic Acid Lactobacillus casei growthStandard reference for folate activity.[3][4]
Pteroyldiglutamate Chick growth assayBiologically active, but generally less potent than the monoglutamate form when administered orally.
Pteroylheptaglutamate Chick growth assaySignificantly lower oral bioavailability compared to the monoglutamate, requires enzymatic cleavage for full activity.
5-Methyltetrahydrofolate Human bioavailability studiesThe primary biologically active form in circulation. Bypasses the need for reduction by DHFR.
Racemic Folate Mixtures Rat growth and folate concentrationRacemic mixtures of 5-formyltetrahydrofolate and 5-methyltetrahydrofolate showed about half the biological activity of folic acid, indicating that the unnatural stereoisomers are less active.

Folic Acid Metabolism and Signaling Pathways

Folic acid and its derivatives are essential coenzymes in a wide range of metabolic reactions known as one-carbon metabolism. The central role of folate is to accept, carry, and transfer one-carbon units (e.g., methyl, formyl, methylene (B1212753) groups).

Folic Acid Activation and One-Carbon Metabolism

Synthetic folic acid (pteroylglutamic acid) is a provitamin and must be reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF can then be converted into various derivatives that participate in key metabolic pathways.

G cluster_activation Folic Acid Activation cluster_one_carbon One-Carbon Metabolism FA Folic Acid (PGA) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF FormylTHF 10-Formyl-THF THF->FormylTHF Serine Serine Glycine Glycine Serine->Glycine Glycine->MethyleneTHF MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF Homocysteine Homocysteine MethylTHF->Homocysteine Purines Purine (B94841) Synthesis FormylTHF->Purines Methionine Methionine Homocysteine->Methionine

Figure 2: Folic Acid Activation and One-Carbon Metabolism.

This pathway is critical for:

  • Nucleic Acid Synthesis: 5,10-Methylene-THF is essential for the synthesis of thymidylate, a building block of DNA. 10-Formyl-THF is required for purine synthesis (adenine and guanine).

  • Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine. 5-Methyl-THF is the methyl donor for the remethylation of homocysteine to methionine.

Conclusion

The discovery and isolation of folic acid and its isomers represent a significant milestone in nutritional science and medicine. The journey from the initial observations of a mysterious "Wills Factor" to the chemical synthesis of pteroylglutamic acid involved the dedicated efforts of numerous scientists. The early, laborious experimental protocols for isolation and characterization laid the foundation for our current understanding of the diverse forms and critical metabolic functions of this essential vitamin. This knowledge continues to be vital for public health, disease prevention, and the development of new therapeutic agents.

References

D-Folic Acid: A Precursor for Novel Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Folic acid, a B vitamin, is a cornerstone of cellular metabolism, primarily involved in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids.[1] The naturally occurring and biologically active form is L-folic acid. However, the exploration of its unnatural stereoisomers, collectively referred to here as D-folic acid derivatives, is an emerging area of interest in medicinal chemistry and drug development. These novel derivatives, which include folic acid containing D-glutamic acid (pteroyl-D-glutamic acid) and the unnatural diastereomers of reduced folates (e.g., (6R)-tetrahydrofolate), offer unique opportunities for the design of targeted therapies, enzyme inhibitors, and diagnostic agents.

This technical guide provides a comprehensive overview of this compound as a precursor for novel derivatives. It details the synthetic strategies, presents quantitative biological data, outlines experimental protocols, and visualizes key pathways and workflows to support researchers and drug development professionals in this specialized field.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives primarily involves two key strategies: the coupling of pteroic acid with a D-amino acid, most commonly D-glutamic acid, or the stereoselective synthesis or separation of diastereomers of reduced folates.

Pteroic Acid as a Key Intermediate

Pteroic acid is the core pteridine (B1203161) moiety of folic acid and serves as a crucial precursor. Its synthesis can be achieved through various methods, including chemical synthesis from pteridine precursors or the enzymatic or microbial degradation of folic acid.[1][2][3] Once obtained, pteroic acid can be chemically coupled with the desired D-amino acid to yield the corresponding pteroyl-D-amino acid derivative.

General Protocol for Coupling Pteroic Acid with D-Glutamic Acid

The synthesis of pteroyl-D-glutamic acid involves the formation of an amide bond between the carboxylic acid of pteroic acid and the amine group of D-glutamic acid. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol:

  • Activation of Pteroic Acid: Pteroic acid is suspended in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF). A coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS), is added to activate the carboxylic acid group of pteroic acid. The reaction is typically stirred at room temperature for several hours to form an activated intermediate (e.g., a pteroic acid imidazolide (B1226674) or NHS ester).

  • Coupling Reaction: A solution of D-glutamic acid, with its carboxylic acid groups appropriately protected (e.g., as t-butyl esters), is added to the activated pteroic acid solution. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The reaction mixture is stirred at room temperature overnight.

  • Deprotection: Following the coupling reaction, the protecting groups on the D-glutamic acid moiety are removed. For t-butyl esters, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: The crude product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the pure pteroyl-D-glutamic acid.

  • Characterization: The final product is characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Synthesis and Separation of Reduced Folate Diastereomers

The reduction of the pteridine ring of folic acid, either chemically or enzymatically, introduces a new chiral center at the C6 position, resulting in a mixture of (6R) and (6S) diastereomers of tetrahydrofolate.[4] The unnatural (6R) isomer is a key "this compound" derivative.

Experimental Protocol for Diastereomer Separation:

Fractional crystallization is a common method for separating these diastereomers.[5]

  • Derivatization: The mixture of tetrahydrofolate diastereomers is derivatized with a chiral auxiliary, such as (-)-menthyl chloroformate, to form diastereomeric urethane (B1682113) derivatives.[5]

  • Fractional Crystallization: The resulting diastereomeric derivatives are separated by fractional crystallization from a suitable solvent system (e.g., ethanol). The different solubilities of the diastereomers allow for their separation.

  • Cleavage of Chiral Auxiliary: The separated diastereomeric derivatives are then treated to cleave the chiral auxiliary and regenerate the pure (6R)- and (6S)-tetrahydrofolate.

  • Purification: The final products are purified by chromatography.

Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is significantly different from their natural L-counterparts. Generally, these unnatural isomers exhibit lower affinity for folate-metabolizing enzymes and folate receptors, often acting as competitive inhibitors.

Enzyme Inhibition

Key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are primary targets for antifolate drugs. The stereochemistry of folic acid derivatives plays a crucial role in their interaction with these enzymes.

Table 1: Quantitative Data on Enzyme Inhibition by Folic Acid Stereoisomers

CompoundTarget EnzymeOrganismInhibition Constant (Ki)IC50Reference
(6S)-LeucovorinThymidylate SynthaseLactobacillus casei85 µM0.11 mM[6]
(6R)-LeucovorinThymidylate SynthaseLactobacillus casei1.59 mM2.1 mM[6]
(6R,S)-LeucovorinThymidylate SynthaseLactobacillus casei385 µM0.52 mM[6]
8-Deaza-10-propargylfolateThymidylate SynthaseHuman leukemia (K562) cells-2.25 µM[7]
8-Deaza-10-propargylaminopterinThymidylate SynthaseHuman leukemia (K562) cells-1.26 µM[7]
ICI 198583-γ-MeGlu derivative (28)Thymidylate SynthaseL1210 cells0.21-1.1 nM (Kiapp)0.05-0.34 µM[2]
Folate Receptor Binding

Folate receptors are overexpressed on the surface of many cancer cells, making them attractive targets for drug delivery. The affinity of folic acid derivatives for these receptors is critical for their targeting efficiency.

Table 2: Quantitative Data on Folate Receptor Binding

CompoundReceptor/Binding ProteinKD (Equilibrium Dissociation Constant)Reference
Folic AcidBovine Folate-Binding Protein20 pmol/L[1][8]
(6R)-5-CH3-5,6,7,8-tetrahydrofolic acidBovine Folate-Binding Protein160 pmol/L[1]

Signaling Pathways and Experimental Workflows

The biological effects of folic acid and its derivatives are mediated through their interaction with the folate metabolic pathway. This compound derivatives can act as antagonists in this pathway, disrupting the synthesis of essential cellular components.

Folate_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR This compound Derivatives This compound Derivatives DHFR DHFR This compound Derivatives->DHFR Inhibition Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis 5,10-Methylene-THF->Tetrahydrofolate (THF) TS 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->Tetrahydrofolate (THF) MS Thymidylate (dTMP) Thymidylate (dTMP) Deoxyuridylate (dUMP) Deoxyuridylate (dUMP) Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine MS TS TS MTHFR MTHFR MS MS dUMP dUMP dUMP->Thymidylate (dTMP) TS

Folate Metabolic Pathway and Inhibition by this compound Derivatives.

The synthesis of this compound derivatives follows a logical workflow, starting from the preparation of the key pteroic acid intermediate.

Synthesis_Workflow cluster_precursor Pteroic Acid Synthesis cluster_coupling Coupling Reaction cluster_final Final Product Pteridine Precursors Pteridine Precursors Chemical Synthesis Chemical Synthesis Pteridine Precursors->Chemical Synthesis Pteroic Acid Pteroic Acid Chemical Synthesis->Pteroic Acid Folic Acid Folic Acid Enzymatic/Microbial Degradation Enzymatic/Microbial Degradation Folic Acid->Enzymatic/Microbial Degradation Enzymatic/Microbial Degradation->Pteroic Acid Amide Bond Formation Amide Bond Formation Pteroic Acid->Amide Bond Formation D-Glutamic Acid (protected) D-Glutamic Acid (protected) D-Glutamic Acid (protected)->Amide Bond Formation Coupling Reagents (e.g., DCC, NHS) Coupling Reagents (e.g., DCC, NHS) Coupling Reagents (e.g., DCC, NHS)->Amide Bond Formation Pteroyl-D-Glutamic Acid (protected) Pteroyl-D-Glutamic Acid (protected) Amide Bond Formation->Pteroyl-D-Glutamic Acid (protected) Deprotection Deprotection Pteroyl-D-Glutamic Acid (protected)->Deprotection Purification (HPLC) Purification (HPLC) Deprotection->Purification (HPLC) This compound Derivative This compound Derivative Purification (HPLC)->this compound Derivative

General workflow for the synthesis of pteroyl-D-glutamic acid.

Conclusion

The study of this compound derivatives represents a promising frontier in the development of novel therapeutics. By leveraging the stereochemical differences between natural and unnatural isomers, researchers can design potent and selective inhibitors of key metabolic enzymes and create highly targeted drug delivery systems. The synthetic methodologies and quantitative biological data presented in this guide provide a solid foundation for further exploration in this exciting field. Future research will likely focus on the development of more efficient stereoselective synthetic routes, a deeper understanding of the structure-activity relationships of these derivatives, and their evaluation in preclinical and clinical settings for a range of diseases, including cancer and inflammatory disorders.

References

Investigating the Enzymatic Recognition of D-Folic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a vital B vitamin, plays a crucial role in numerous metabolic pathways, primarily in one-carbon transfer reactions essential for nucleotide synthesis and amino acid metabolism. The biological activity of folic acid is intrinsically linked to its stereochemistry, with the L-enantiomer being the naturally occurring and biologically active form. This technical guide delves into the enzymatic recognition of folic acid, with a specific focus on the understudied D-isomer, D-Folic Acid. We explore the interactions of both L-Folic Acid and this compound with two key proteins: Dihydrofolate Reductase (DHFR) and Folate Receptors (FRs). This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigating these interactions, and quantitative data where available. Due to a significant lack of published data on the enzymatic recognition of this compound, this guide also highlights the existing knowledge gaps and provides the foundational methodologies to explore this area.

Introduction

Folic acid, or pteroyl-L-glutamic acid, is a synthetic, oxidized form of folate that is converted to its biologically active form, tetrahydrofolate (THF), by the enzyme Dihydrofolate Reductase (DHFR).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.[3][4] The cellular uptake of folate is mediated by high-affinity Folate Receptors (FRs) and the reduced folate carrier.[5][6]

The vast majority of research has focused on the L-isomer of folic acid, as it is the form utilized in biological systems. The enzymatic machinery of the cell is highly stereospecific, and it is generally presumed that the D-isomer, this compound, is not biologically active. However, a thorough understanding of the interaction, or lack thereof, between this compound and key enzymes in the folate pathway is crucial for several reasons:

  • Drug Development: Understanding the stereospecificity of folate-binding enzymes can inform the design of novel antifolate drugs with improved selectivity and efficacy.

  • Nutraceuticals and Fortification: Folic acid is widely used in food fortification and supplements. Knowledge of the fate of any potential D-isomer impurities is important for safety and efficacy assessments.

  • Fundamental Biology: Investigating the interaction of this compound can provide deeper insights into the precise molecular recognition mechanisms of folate-binding proteins.

This guide provides a technical framework for researchers to investigate the enzymatic recognition of this compound, summarizing known data for L-Folic Acid as a benchmark and presenting detailed protocols for comparative studies.

Key Enzymes in Folic Acid Recognition

Dihydrofolate Reductase (DHFR)

DHFR (EC 1.5.1.3) is a crucial enzyme that catalyzes the two-step reduction of folic acid to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF), using NADPH as a cofactor.[1] Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and cell division, making it a key target for anticancer and antimicrobial drugs like methotrexate (B535133) and trimethoprim.[3][7][8]

Folate Receptors (FRs)

Folate Receptors (FRα, FRβ, and FRγ) are high-affinity, GPI-anchored cell surface glycoproteins that bind folate and its derivatives and mediate their cellular uptake via endocytosis.[5][6] FRs are overexpressed in various cancers, making them attractive targets for targeted drug delivery and imaging.[5]

Quantitative Data on Enzymatic Recognition

A comprehensive literature search reveals a significant disparity in the available quantitative data for L-Folic Acid versus this compound. The data for L-Folic Acid is extensive, while specific binding and kinetic data for this compound are largely absent from published literature. This represents a critical knowledge gap.

Dihydrofolate Reductase (DHFR)

The interaction of L-Folic Acid with DHFR has been characterized both as a substrate and as an inhibitor. Folic acid itself is a poor substrate for DHFR compared to its natural substrate, DHF.[9] It also acts as a competitive inhibitor of DHFR.[10]

Table 1: Kinetic and Inhibition Constants for the Interaction of Folic Acid Isomers with Dihydrofolate Reductase (DHFR)

LigandEnzyme SourceParameterValueReference
L-Folic AcidHuman LiverKm (as substrate)0.5 µM[11]
L-Folic AcidRat LiverKm (as substrate)1.8 µM[11]
L-Folic AcidHuman LiverKi (as inhibitor)0.07 µM (non-competitive at low DHF), 0.01 µM (competitive at high DHF)[11]
L-Folic AcidDrosophila melanogasterKi (as inhibitor)0.4 µM[12]
This compound Data Not Available Km / Ki Not Reported

It is hypothesized that this compound is unlikely to be a substrate or a potent inhibitor of DHFR due to the high stereospecificity of the enzyme's active site.

Folate Receptors (FRs)

Folate Receptors exhibit high affinity for L-Folic Acid. The binding affinity is often expressed as the dissociation constant (Kd).

Table 2: Dissociation Constants for the Interaction of Folic Acid Isomers with Folate Receptors (FRs)

LigandReceptorMethodKdReference
L-Folic AcidHuman FRαRadioligand Binding Assay~0.19 nM[5]
L-Folic AcidHuman FRαIsothermal Titration Calorimetry~190 pM[11]
L-Folic AcidHuman FRαBiolayer Interferometry1.14 nM[11]
L-Folic AcidBovine FBPSurface Plasmon Resonance20 pM[13]
This compound Data Not Available Not Reported

While direct binding data for this compound is unavailable, studies on reduced folate diastereomers show that folate receptors have a strong preference for the natural (6S) configuration, suggesting that the unnatural D-isomer of folic acid would have significantly lower, if any, binding affinity.[13]

Signaling and Metabolic Pathways

The enzymatic recognition of folic acid is the entry point to a complex network of metabolic reactions crucial for cellular function.

Folate_Metabolism Folic_Acid Folic Acid (L-isomer) DHFR DHFR Folic_Acid->DHFR NADPH -> NADP+ DHF Dihydrofolate (DHF) DHF->DHFR NADPH -> NADP+ THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine Methylene_THF 5,10-Methylene-THF MTHFR MTHFR Methylene_THF->MTHFR NADPH -> NADP+ TS Thymidylate Synthase Methylene_THF->TS Methyl_THF 5-Methyl-THF MS Methionine Synthase Methyl_THF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM dUMP dUMP dUMP->TS dTMP dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth DHFR->DHF DHFR->THF SHMT->Glycine SHMT->Methylene_THF MTHFR->Methyl_THF MS->THF MS->Methionine TS->DHF TS->dTMP

Caption: Simplified Folate Metabolism Pathway.

Experimental Protocols

To investigate the enzymatic recognition of this compound, a series of established experimental protocols can be adapted. It is crucial to use highly purified this compound for these assays to avoid misleading results from any potential L-isomer contamination.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT.

    • NADPH solution: Prepare a fresh stock solution in the assay buffer.

    • DHFR enzyme: Dilute purified recombinant human DHFR to the desired concentration in assay buffer.

    • Substrate solutions: Prepare stock solutions of L-Folic Acid, this compound, and DHF (as a positive control) in assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix the assay buffer, NADPH solution, and DHFR enzyme solution.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate (L-Folic Acid, this compound, or DHF).

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

    • To determine the inhibition constant (Ki) of this compound, perform the assay with a fixed concentration of DHF and varying concentrations of this compound.

DHFR_Activity_Workflow Reagents Prepare Reagents (Buffer, NADPH, DHFR, Substrates) Mix Mix Buffer, NADPH, and DHFR in Cuvette Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add Substrate (L-FA, D-FA, or DHF) Incubate->Add_Substrate Measure_A340 Monitor Absorbance at 340 nm Add_Substrate->Measure_A340 Data_Analysis Calculate Rate and Kinetic Parameters Measure_A340->Data_Analysis

Caption: DHFR Activity Assay Workflow.

Competitive Binding Assay for Folate Receptors (FRs)

This assay determines the binding affinity of a ligand (e.g., this compound) to FRs by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]L-Folic Acid) for binding to the receptor.

Protocol:

  • Cell Culture:

    • Culture cells overexpressing a specific folate receptor isoform (e.g., KB cells for FRα) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a folate-free binding buffer (e.g., PBS, pH 7.4).

    • Incubate the cells with a fixed concentration of [³H]L-Folic Acid and varying concentrations of the unlabeled competitor (L-Folic Acid as a positive control, this compound as the test compound) at 4°C for 1-2 hours to prevent internalization.

    • Wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

    • Plot the percentage of bound radioligand as a function of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Competitive_Binding_Workflow Cell_Culture Culture FR-Expressing Cells Incubate Incubate Cells with [³H]L-Folic Acid and Competitor Cell_Culture->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Lyse Lyse Cells Wash->Lyse Scintillation Measure Radioactivity Lyse->Scintillation Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation->Data_Analysis

Caption: Competitive Binding Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein (DHFR or the extracellular domain of an FR) and the ligand (L-Folic Acid or this compound) extensively against the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rate constants, ka and kd) from which the Kd can be calculated.[5][13]

Protocol:

  • Chip Preparation:

    • Immobilize the purified protein (DHFR or FR) onto a suitable sensor chip.

  • SPR Measurement:

    • Flow a solution of the ligand (L-Folic Acid or this compound) at various concentrations over the sensor chip and monitor the change in the SPR signal (response units, RU).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine ka and kd.

    • Calculate the Kd as the ratio of kd/ka.

Conclusion and Future Directions

The enzymatic recognition of L-Folic Acid by Dihydrofolate Reductase and Folate Receptors is a well-established field with a wealth of quantitative data and detailed structural information. In stark contrast, the interaction of this compound with these key proteins remains largely unexplored. This technical guide has provided the foundational knowledge and detailed experimental protocols necessary to bridge this knowledge gap.

Future research should focus on:

  • Synthesis and Purification of High-Purity this compound: This is a critical prerequisite for obtaining reliable experimental data.

  • Systematic Quantitative Analysis: Performing the assays described herein to determine the binding affinities and kinetic parameters of this compound with DHFR and various FR isoforms.

  • Structural Studies: Co-crystallization of this compound with DHFR and FRs, or the use of NMR spectroscopy, to elucidate the structural basis of its recognition (or lack thereof).

By systematically investigating the enzymatic recognition of this compound, researchers can gain a more complete understanding of the stereochemical requirements of the folate metabolic pathway, which will have significant implications for drug discovery, nutrition, and fundamental biochemistry.

References

Methodological & Application

Chiral Separation of D- and L-Folic Acid by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chiral separation of D- and L-folic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The presented methodology is based on the successful separation of closely related folate derivatives and established principles of chiral chromatography.

Introduction

Folic acid, a B vitamin essential for numerous metabolic processes, exists as a chiral molecule with two enantiomers: D-folic acid and L-folic acid. While L-folic acid is the biologically active form, the D-enantiomer is considered inactive. The increasing use of folic acid in pharmaceuticals and fortified foods necessitates reliable analytical methods to distinguish between its enantiomers for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[1][2][3] This application note details a method utilizing a protein-based CSP for the direct enantioselective separation of D- and L-folic acid.

Principle of Chiral Separation

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[2] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel.[2] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the column.[4] These complexes have different interaction energies, leading to different retention times for the two enantiomers and thus their separation. Protein-based CSPs, such as those containing human serum albumin (HSA), have proven effective for the enantioseparation of a wide range of chiral compounds, including acids.[1][5][6][7]

The logical workflow for the chiral separation of D- and L-folic acid by HPLC is outlined in the diagram below.

G Workflow for Chiral HPLC Separation of Folic Acid cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Folic Acid Sample (D/L Mixture) Dissolution Dissolve in Mobile Phase Diluent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample onto Chiral HPLC Column Filtration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Enantiomeric Ratio Integration->Quantification

Caption: Experimental workflow for the chiral HPLC separation of D- and L-Folic Acid.

Experimental Protocol

This protocol is adapted from a validated method for the chiral separation of D- and L-5-methyltetrahydrofolate, a closely related folic acid derivative, using a protein-based chiral stationary phase.[5][6][7]

Materials and Equipment
  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Chiral Stationary Phase: ChiralPak HSA (Human Serum Albumin) column (or equivalent protein-based CSP)

  • This compound and L-Folic Acid reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterRecommended Condition
Column ChiralPak HSA, 5 µm (or equivalent)
Mobile Phase 100 mM Ammonium Acetate and 1% (v/v) Acetic Acid in Acetonitrile/Water (3:97, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 100 mM ammonium acetate solution in water. Add 1% (v/v) glacial acetic acid. Mix this aqueous solution with acetonitrile in a 97:3 (v/v) ratio. Filter and degas the final mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of D- and L-folic acid in the mobile phase diluent (a small amount of the aqueous component of the mobile phase) at a concentration of 1 mg/mL. From these, prepare working standard solutions and a racemic mixture at a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the folic acid sample in the mobile phase diluent to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the ChiralPak HSA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject the individual D- and L-folic acid standard solutions to determine their respective retention times.

  • Inject the racemic mixture of D- and L-folic acid to confirm the separation and calculate the resolution.

  • Inject the prepared samples for analysis.

  • Integrate the peak areas of the D- and L-folic acid enantiomers in the resulting chromatograms.

Expected Results and Data Presentation

The described HPLC method is expected to provide baseline separation of D- and L-folic acid. The following table summarizes the anticipated quantitative data.

AnalyteExpected Retention Time (min)Resolution (Rs)
L-Folic Acid~10.0> 1.5
This compound~13.5-

Note: Retention times are estimates based on the separation of a related compound and may vary depending on the specific column and HPLC system used.

The enantiomeric ratio can be calculated from the peak areas of the two enantiomers.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the key interactions and principles governing the chiral separation on a protein-based CSP.

G Principle of Chiral Separation on a Protein-Based CSP cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Separation L_Folic_Acid L-Folic Acid Diastereomeric_Complex_L Transient Diastereomeric Complex (L-Folic Acid + HSA) L_Folic_Acid->Diastereomeric_Complex_L D_Folic_Acid This compound Diastereomeric_Complex_D Transient Diastereomeric Complex (this compound + HSA) D_Folic_Acid->Diastereomeric_Complex_D HSA_CSP Human Serum Albumin (HSA) CSP HSA_CSP->Diastereomeric_Complex_L HSA_CSP->Diastereomeric_Complex_D Differential_Retention Differential Retention Diastereomeric_Complex_L->Differential_Retention Diastereomeric_Complex_D->Differential_Retention Separation Enantiomeric Separation Differential_Retention->Separation

Caption: Interaction model for the chiral separation of folic acid enantiomers.

Conclusion

The detailed protocol provides a robust starting point for the successful chiral separation of D- and L-folic acid by HPLC using a protein-based chiral stationary phase. This method is valuable for the quality control of pharmaceutical formulations, the analysis of fortified foods, and for research applications where the differentiation of folic acid enantiomers is critical. Method validation according to ICH guidelines should be performed to ensure its suitability for the intended application.[8]

References

Application Note: Quantification of D-Folic Acid Impurity in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a crucial B vitamin (B9), is essential for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] The biologically active form is L-folic acid (pteroyl-L-glutamic acid). However, its synthetic counterpart, used in supplements and food fortification, can contain the diastereomeric impurity, D-folic acid, which lacks the biological activity of the L-isomer. Regulatory bodies and quality control laboratories require precise and reliable analytical methods to quantify the this compound content to ensure the safety, efficacy, and quality of folic acid supplements. This document provides a detailed protocol for the quantification of this compound impurity using High-Performance Liquid Chromatography (HPLC), summarizing key method parameters and validation data.

Introduction

Folic acid is vital for cell growth and division, making its supplementation critical, especially for women before and during pregnancy, to prevent neural tube defects in newborns.[2][3] The synthesis of folic acid can lead to the formation of related impurities, including the D-enantiomer. While pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) outline tests for various impurities in folic acid, specific quantification of the D-isomer is a critical quality attribute.[4][5]

The primary analytical challenge lies in separating the two enantiomers, which have identical physical properties in an achiral environment.[6] This is typically achieved through chiral chromatography. The two main HPLC approaches for separating enantiomers are:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7]

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral column.[7]

This application note focuses on a direct HPLC method, which is often preferred for its simplicity and avoidance of complex derivatization steps.

Experimental Protocol: HPLC Quantification of this compound

This protocol is based on a high-performance liquid chromatography method designed for the accurate and sensitive detection of this compound (referred to as Folic Acid Impurity D).[9]

Principle

The method employs a reverse-phase HPLC system with a chiral stationary phase to achieve separation between L-folic acid and the this compound impurity. Quantification is performed using an external standard method by comparing the peak area of this compound in the sample to that of a certified reference standard.

Instrumentation and Materials
  • System: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[9]

  • Chromatographic Column: Octadecylsilane (ODS/C18) chemically bonded silica (B1680970) column (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5 µm, or equivalent).[9]

  • Reference Standard: Certified this compound Reference Standard (Folic acid impurity D).[5][9]

  • Reagents:

    • Methanol (B129727) (HPLC Grade)[9]

    • Phosphate (B84403) buffer (e.g., Potassium dihydrogen phosphate or Sodium dihydrogen phosphate)[9]

    • Sodium Carbonate Solution (28.6 mg/mL)[9]

    • Water (HPLC Grade)

Preparation of Solutions
  • Mobile Phase A: Prepare a phosphate buffer solution (concentration 0.01 mol/L - 0.1 mol/L) and adjust the pH to between 2.0 and 6.0. Mix the buffer with methanol in a volume ratio between 75:25 and 100:0 (buffer:methanol).[9]

  • Mobile Phase B: Methanol.[9]

  • Reference Standard Solution (0.8 µg/mL):

    • Accurately weigh a suitable amount of this compound reference standard.[9]

    • Dissolve it in a small amount of 28.6 mg/mL sodium carbonate solution.[9]

    • Dilute quantitatively with water to obtain a final concentration of approximately 0.8 µg/mL.[9]

    • Shake well to ensure complete dissolution.[9]

  • Test Solution (from Folic Acid Raw Material):

    • Accurately weigh approximately 414 mg of the folic acid raw material.[9]

    • Place it in a 5 mL volumetric flask.[9]

    • Add water to dissolve and dilute to the mark.[9]

    • Shake well to obtain the final test solution.[9]

  • Test Solution (from Supplement Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of folic acid.

    • Transfer to a volumetric flask of suitable size.

    • Add a diluent (e.g., a mix of methanol and ammonia (B1221849) solution[10]) and sonicate to dissolve the active ingredient.

    • Dilute to volume with the diluent.

    • Centrifuge or filter a portion of the solution through a 0.45 µm filter, discarding the initial filtrate. The clear filtrate is the test solution.

Chromatographic Conditions
ParameterCondition
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B[9]
Flow Rate 0.8 - 1.2 mL/min[9]
Column Temperature 25 - 40 °C[9]
Detection Wavelength 280 - 300 nm[9]
Injection Volume 20 µL[9]

Table 1: HPLC Chromatographic Conditions for this compound Analysis.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Reference Standard Solution and record the chromatogram.

  • Inject the Test Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the Test Solution by comparing its retention time with that from the Reference Standard Solution.

Calculation

Calculate the percentage of this compound impurity in the sample using the external standard method based on peak area.[9]

% this compound = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Where:

  • Area_Sample: Peak area of this compound in the Test Solution chromatogram.

  • Area_Standard: Peak area of this compound in the Reference Standard Solution chromatogram.

  • Conc_Standard: Concentration of the this compound Reference Standard Solution.

  • Conc_Sample: Concentration of folic acid in the Test Solution.

Method Validation Summary

The described analytical method has been validated to demonstrate its suitability for the intended purpose. Key performance characteristics are summarized below.

ParameterResult
Linearity Range 0.0826 µg/mL - 1.6520 µg/mL[9]
Correlation Coefficient (r²) 0.9994[9]
Limit of Quantification (LOQ) 1.652 ng[9]
Limit of Detection (LOD) 0.496 ng[9]
Accuracy (Average Recovery) 98.34%[9]
Specificity The method demonstrates good specificity for separating this compound from the main L-folic acid peak and other potential impurities.[9]

Table 2: Summary of Method Validation Data for this compound Quantification.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare this compound Reference Standard inject_std Inject Reference Standard prep_std->inject_std prep_sample Prepare Supplement Test Solution inject_sample Inject Test Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases A & B instrument System Equilibration prep_mobile->instrument instrument->inject_std inject_std->inject_sample acquire Acquire Chromatograms (280-300 nm) inject_sample->acquire identify Identify this compound Peak by Retention Time acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate % Impurity (External Standard Method) integrate->calculate report Final Report calculate->report

Caption: Workflow for the quantification of this compound impurity.

Principle of Chiral Separation

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation L_isomer L-Folic Acid CSP_site1 Chiral Selector Site 1 L_isomer->CSP_site1 Transient, Weak Diastereomeric Interaction D_isomer This compound CSP_site2 Chiral Selector Site 2 D_isomer->CSP_site2 Transient, Strong Diastereomeric Interaction L_out L-Folic Acid (Weak Interaction, Elutes Faster) CSP_site1->L_out D_out This compound (Strong Interaction, Elutes Slower) CSP_site2->D_out CSP_site3 Chiral Selector Site 3

Caption: Diagram of direct enantiomeric separation on a CSP.

Conclusion

The accurate quantification of this compound is a non-negotiable aspect of quality control for dietary supplements. The HPLC method detailed in this document provides a robust, sensitive, and accurate protocol for this purpose.[9] By implementing this method, researchers, scientists, and drug development professionals can ensure that folic acid-containing products meet the required quality standards, delivering only the biologically active L-enantiomer to the consumer. Adherence to validated analytical procedures is paramount for regulatory compliance and for guaranteeing the safety and efficacy of supplements.

References

Application Note: Using D-Folic Acid as a Negative Control in Folate Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folate receptors (FRs), particularly FRα and FRβ, are cell-surface glycoproteins that bind folate and its derivatives with high affinity, mediating their cellular uptake through endocytosis.[1][2] These receptors are overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues.[3][4][5][6][7] This differential expression makes folate receptors attractive targets for cancer diagnostics and targeted drug delivery.[7][8]

Assays designed to study folate receptor function—such as binding affinity, cellular uptake, and downstream signaling—require meticulous controls to ensure the observed effects are specific to receptor-ligand interactions. The naturally occurring and biologically active form of folic acid is the L-isomer (L-Folic Acid). Due to the stereospecific nature of the folate receptor, the D-isomer (D-Folic Acid) is not recognized and does not bind with high affinity. This property makes this compound an excellent negative control to differentiate receptor-mediated events from non-specific interactions or artifacts.

This application note provides detailed protocols and rationale for using this compound as a negative control in competitive binding assays, cellular uptake studies, and signaling pathway analysis involving the folate receptor.

Rationale for this compound as a Negative Control

The binding of folic acid to the folate receptor is highly stereospecific. The receptor's binding pocket is structured to accommodate the L-glutamate portion of L-Folic Acid.[1] The D-isomer, having a different spatial arrangement, does not fit correctly into the binding site and therefore exhibits negligible affinity for the receptor. In vitro studies have shown that the D-form of folates can compete with the active L-form for enzymatic processes, but its interaction with the folate receptor is minimal.[9]

Using this compound in parallel with L-Folic Acid allows researchers to:

  • Confirm that the binding of a folate-conjugated drug or imaging agent is specific to the folate receptor.

  • Distinguish between receptor-mediated endocytosis and other non-specific uptake mechanisms.

  • Verify that downstream signaling events are initiated by the specific engagement of the folate receptor by its ligand.

Data Presentation

While direct quantitative data for this compound binding to the folate receptor is not extensively published, the established principle of stereospecificity implies a significantly higher dissociation constant (Kd) and IC50 for the D-isomer compared to the L-isomer. The high affinity of L-Folic Acid is well-documented, with Kd values typically in the nanomolar range.

Table 1: Comparative Binding Affinities for Folate Receptor α (FRα)

LigandTypical Dissociation Constant (Kd)Expected IC50 in Competition AssaysRationale for Difference
L-Folic Acid < 1 nM[1]Low nM rangeThe natural, high-affinity ligand for the folate receptor.[1]
This compound Very High / Negligible BindingVery High µM to mM rangeIncorrect stereoisomer for receptor binding pocket, resulting in minimal to no affinity.
Test Compound (Folate-conjugated) Variable (should be in nM range for effective targeting)VariableAffinity will depend on the conjugation chemistry and the nature of the conjugated molecule.

Experimental Protocols

Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a labeled folic acid derivative (e.g., ³H-Folic Acid) for binding to folate receptors on cells or purified receptor protein. This compound is used to define non-specific binding.

Materials:

  • FR-positive cells (e.g., KB, IGROV-1, HeLa)[10]

  • Cell culture medium (folate-free medium recommended for pre-assay culture)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Radiolabeled L-Folic Acid (e.g., [³H]Folic Acid)

  • Unlabeled L-Folic Acid (for standard curve)

  • Unlabeled this compound (for negative control)

  • Test compound

  • 24-well plates

  • Scintillation counter and fluid

Protocol:

  • Cell Culture: Seed FR-positive cells in 24-well plates and grow to near confluency. For at least 24 hours prior to the assay, culture cells in folate-free medium to maximize receptor expression.[11]

  • Ligand Preparation: Prepare serial dilutions of unlabeled L-Folic Acid, this compound, and the test compound in binding buffer.

  • Assay Setup:

    • Wash the cell monolayers twice with cold binding buffer.

    • Add 200 µL of binding buffer containing a fixed concentration of [³H]Folic Acid (e.g., 1-5 nM) to each well.

    • To respective wells, add 50 µL of the serial dilutions of:

      • Unlabeled L-Folic Acid (for the competition curve).

      • Unlabeled this compound (at a high concentration, e.g., 1 mM, to demonstrate lack of competition).

      • Test compound.

      • Binding buffer alone (for total binding).

    • For determining non-specific binding, add a high concentration of unlabeled L-Folic Acid (e.g., 1 mM).

  • Incubation: Incubate the plate at 4°C for 4 hours to allow binding to reach equilibrium while minimizing internalization.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Measurement: Lyse the cells in each well (e.g., with 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled ligands.

    • The L-Folic Acid curve should show a typical sigmoidal dose-response, from which the IC50 can be determined.

    • The this compound wells should show minimal to no reduction in radioligand binding, confirming the stereospecificity of the interaction.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Seed FR-Positive Cells in Plate P2 Prepare Ligand Dilutions (L-FA, D-FA, Test Compound) A1 Wash Cells P2->A1 A2 Add Radiolabeled L-Folic Acid A1->A2 A3 Add Competing Ligands A2->A3 A4 Incubate at 4°C A3->A4 M1 Wash to Remove Unbound Ligand A4->M1 M2 Lyse Cells M1->M2 M3 Measure Radioactivity M2->M3 M4 Calculate IC50 & Specificity M3->M4

Cellular Uptake Assay

This assay measures the internalization of a folate-conjugated compound via receptor-mediated endocytosis. This compound is used as a competitor to demonstrate that uptake is FR-specific.

Materials:

  • FR-positive and FR-negative (e.g., A549) cell lines[12]

  • Fluorescently labeled folate conjugate (e.g., Folate-FITC)

  • L-Folic Acid and this compound

  • Culture medium (folate-free)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed FR-positive and FR-negative cells in appropriate plates or flasks and culture in folate-free medium for 24 hours.

  • Pre-incubation/Competition:

    • For competition wells, pre-incubate the cells with a high concentration of L-Folic Acid (e.g., 1 mM) or this compound (1 mM) for 30 minutes at 37°C. This will block the receptors (for L-Folic Acid) or serve as a negative control (for this compound).

    • Control wells receive medium only.

  • Uptake: Add the fluorescently labeled folate conjugate to all wells at a fixed concentration and incubate for 1-4 hours at 37°C to allow for endocytosis.[13]

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove non-internalized conjugate. An acid wash (e.g., pH 3.5 buffer) can be used to strip any surface-bound ligand.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Directly visualize the cells to observe the intracellular localization of the fluorescent conjugate.

  • Expected Results:

    • FR-positive cells: High fluorescence intensity.

    • FR-positive cells + L-Folic Acid: Significantly reduced fluorescence, demonstrating competitive inhibition of uptake.

    • FR-positive cells + this compound: High fluorescence intensity, similar to the control, showing that this compound does not block uptake.

    • FR-negative cells: Low to negligible fluorescence, confirming the uptake is receptor-dependent.

G cluster_ligand cluster_receptor cluster_cell LFA L-Folic Acid FR FRα LFA->FR Binds DFA This compound DFA->FR Does Not Bind NoUptake No Specific Binding or Uptake Uptake Receptor-Mediated Endocytosis FR->Uptake Triggers

Folate Receptor-Mediated Signaling Assay

Recent evidence suggests that folate receptor engagement can activate intracellular signaling pathways independent of folate's role in one-carbon metabolism, such as the JAK-STAT and ERK1/2 pathways.[3][4][5] this compound can be used to confirm that the activation of these pathways is a direct result of specific receptor binding.

Materials:

  • FR-positive cells

  • L-Folic Acid and this compound

  • Serum-free medium

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK)

Protocol:

  • Cell Culture and Starvation: Culture FR-positive cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Stimulation: Treat the starved cells with:

    • Vehicle control (e.g., PBS).

    • L-Folic Acid (e.g., 100 nM) for various time points (e.g., 5, 15, 30 minutes).

    • This compound (e.g., 100 nM) for the same time points.

  • Cell Lysis: After stimulation, immediately place the plates on ice, wash with cold PBS, and lyse the cells with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) forms of the signaling proteins (e.g., p-STAT3).

    • Strip and re-probe the membrane with antibodies for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A significant increase in the ratio of phosphorylated protein to total protein in L-Folic Acid-treated cells, but not in this compound-treated cells, indicates specific FR-mediated signaling.

G LFA L-Folic Acid FR Folate Receptor LFA->FR Binds DFA This compound DFA->FR No Binding JAK JAK FR->JAK Activates ERK ERK1/2 FR->ERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Response Gene Transcription, Cell Proliferation pSTAT3->Response pERK p-ERK1/2 (Active) ERK->pERK pERK->Response

Conclusion

The stereospecificity of the folate receptor provides a straightforward and robust method for controlling for non-specific effects in related assays. This compound, due to its inability to bind the receptor with high affinity, is an indispensable tool for researchers in cancer biology and drug development. Its use as a negative control is critical for validating the specificity of folate-targeted agents and for elucidating the precise mechanisms of folate receptor-mediated cellular processes. The protocols outlined in this note provide a framework for the rigorous and reliable investigation of the folate receptor system.

References

D-Folic Acid for In Vitro Folate Transport Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Due to its importance in cell proliferation, the folate pathway is a key target in cancer chemotherapy. Mammalian cells utilize several transport systems to internalize folates: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ). Understanding the mechanisms of these transporters is crucial for the development of targeted drug delivery systems and novel antifolate therapies.

Folic acid, the synthetic, oxidized form of folate, is a common tool in in vitro studies due to its stability. Folate transport systems exhibit a high degree of stereospecificity, with a strong preference for the naturally occurring L-isomers of folates and their analogs. The D-isomer of folic acid, D-Folic Acid, is not biologically active and is expected to have a significantly lower affinity for folate transporters. This property makes this compound an excellent negative control for in vitro folate transport and binding assays, allowing researchers to distinguish specific, transporter-mediated uptake from non-specific binding or passive diffusion.

This document provides detailed application notes and protocols for the use of this compound in in vitro folate transport studies.

Data Presentation

The stereoselectivity of folate transporters is a well-documented phenomenon. While direct binding data for this compound is limited, studies on stereoisomers of folate analogs, such as methotrexate (B535133) (amethopterin), provide strong evidence for the significantly reduced affinity of D-isomers. This data supports the use of this compound as a negative control.

TransporterLigandParameterValueFold Difference (L vs. D)Reference
Reduced Folate Carrier (RFC)L-AmethopterinK_i~2 µM~60-fold[1]
D-AmethopterinK_i~120 µM[1]
Proton-Coupled Folate Transporter (PCFT)L-AmethopterinK_i~3.6 µM~50-fold[2]
D-AmethopterinK_i~180 µM[2]
Folate Receptor (placental)(6S)-5-CH3-THFK_iLower Affinity-[2]
(6R)-5-CH3-THFK_iHigher Affinity[2]

Note: The data for amethopterin, a close structural analog of folic acid, strongly suggests a similarly low affinity for this compound across the major folate transporters. The unusual preference of one folate receptor isoform for the unphysiological (6R) diastereomer of a reduced folate highlights the complexity of these interactions, though the general trend favors L-isomers.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in folate transport and the experimental procedures to study them, the following diagrams are provided.

Folate_Transport_Pathways Folate Transport Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Folic Acid L-Folic Acid RFC RFC (Reduced Folate Carrier) L-Folic Acid->RFC High Affinity PCFT PCFT (Proton-Coupled Folate Transporter) L-Folic Acid->PCFT High Affinity (low pH) FR Folate Receptor (FRα/FRβ) L-Folic Acid->FR Very High Affinity This compound This compound This compound->RFC Very Low Affinity This compound->PCFT Very Low Affinity This compound->FR Very Low Affinity Metabolism Cellular Metabolism RFC->Metabolism PCFT->Metabolism Endosome Endosome FR->Endosome Endocytosis Endosome->Metabolism Folate Release (low pH)

Overview of the primary folate transport pathways in mammalian cells.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_detection 3. Detection & Analysis A Seed cells expressing folate transporters in a multi-well plate B Culture cells to desired confluency A->B C Wash cells to remove media B->C D Incubate with radiolabeled L-Folic Acid ([3H]-Folic Acid) C->D E Add increasing concentrations of unlabeled competitor: - L-Folic Acid (Positive Control) - this compound (Negative Control) - Test Compound D->E F Incubate at 4°C to prevent internalization E->F G Wash cells to remove unbound radiolabel F->G H Lyse cells G->H I Measure radioactivity using scintillation counting H->I J Plot bound radioactivity vs. competitor concentration I->J K Determine IC50 and/or Ki values J->K

Experimental workflow for a competitive folate binding assay.

Experimental Protocols

Protocol 1: In Vitro Folate Uptake Assay Using Radiolabeled Folic Acid

This protocol is designed to measure the uptake of folic acid into cultured cells expressing folate transporters.

Materials:

  • Cells expressing folate transporters (e.g., KB, HeLa, IGROV-1, or engineered cell lines)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Multi-well cell culture plates (e.g., 24-well)

  • [³H]-Folic Acid (radiolabeled)

  • Unlabeled L-Folic Acid

  • Unlabeled this compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.

  • Initiation of Uptake: Add HBSS containing a known concentration of [³H]-Folic Acid (e.g., 10 nM) to each well. For competition experiments, add the [³H]-Folic Acid solution along with varying concentrations of unlabeled L-Folic Acid, this compound, or the test compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-Folic Acid taken up by the cells. For competition experiments, plot the percentage of inhibition of uptake versus the concentration of the unlabeled competitor to determine the IC₅₀ value.

Protocol 2: Competitive Binding Assay for Folate Receptors

This protocol is designed to determine the binding affinity of compounds to folate receptors on the cell surface.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding and Preparation: Follow steps 1 and 2 from Protocol 1.

  • Binding Reaction: Perform all subsequent steps at 4°C to prevent internalization of the receptor-ligand complex. Add ice-cold HBSS containing a fixed concentration of [³H]-Folic Acid (e.g., 1 nM for high-affinity receptors) to each well. Simultaneously, add varying concentrations of unlabeled L-Folic Acid (for determining non-specific binding and as a positive control), this compound (as a negative control), or the test compound.

  • Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold PBS to remove unbound radiolabel.

  • Cell Lysis and Scintillation Counting: Follow steps 6 and 7 from Protocol 1.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (radioactivity in the presence of a high concentration of unlabeled L-Folic Acid) from the total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as an indispensable tool for in vitro folate transport studies. Its negligible affinity for folate transporters makes it an ideal negative control to differentiate specific, carrier-mediated transport from non-specific interactions. The protocols provided herein offer a framework for researchers to investigate the intricacies of folate uptake and to screen for novel compounds that target these essential pathways. By incorporating this compound into experimental designs, scientists can enhance the rigor and reliability of their findings in the pursuit of new therapeutic strategies for a variety of diseases.

References

Application Note: Protocol for Dissolving D-Folic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Folic acid, the synthetic form of folate (Vitamin B9), is a critical component in numerous research applications, including cell culture media preparation and as a therapeutic agent in drug development. A common challenge encountered in the laboratory is its low solubility in aqueous solutions, particularly at neutral or acidic pH. This application note provides a detailed protocol for the effective dissolution of this compound in aqueous buffers, ensuring solution stability and suitability for experimental use.

Key Physicochemical Properties

This compound is a crystalline solid that is sparingly soluble in water. Its solubility is highly pH-dependent, increasing significantly in alkaline conditions. The molecule is also known to be sensitive to light and heat, which can lead to degradation. Therefore, proper handling and storage of both the solid compound and its solutions are crucial to maintain its integrity.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and pH. The following table summarizes key solubility data for easy reference.

Solvent/BufferpHTemperature (°C)SolubilityCitation
WaterNeutral25~0.0016 mg/mL[1]
WaterNot Specified0~0.01 mg/mL[2]
1 M Sodium Hydroxide (NaOH)Highly AlkalineNot Specified~50 mg/mL[2][3]
Dimethyl Sulfoxide (DMSO)Not ApplicableNot Specified~20 mg/mL[4]
Dimethylformamide (DMF)Not ApplicableNot Specified~10 mg/mL[4]
1:1 DMSO:PBS7.2Not Specified~0.5 mg/mL[4]
0.3 M Sodium BicarbonateAlkalineNot SpecifiedReadily dissolves[5]
Aqueous solutions below pH 5< 5Not SpecifiedInsoluble[2][5]

Experimental Protocols

Two primary methods are presented for dissolving this compound in aqueous buffers, depending on the final application and desired concentration.

Protocol 1: Dissolution in Alkaline Buffer

This method is suitable for applications where a slightly alkaline pH is acceptable or can be adjusted.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • pH meter

  • Sterile filters (if for cell culture)

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a volumetric flask, add a small volume of 0.1 M NaOH or NaHCO₃ solution.

  • Slowly add the this compound powder to the alkaline solution while stirring continuously until it is fully dissolved. The solution should turn a clear, yellowish color.

  • Once dissolved, the desired aqueous buffer can be added to reach the final volume.

  • Measure the pH of the final solution and adjust as necessary using dilute HCl or NaOH. Note that lowering the pH significantly may cause precipitation.[6]

  • For cell culture applications, sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the solution protected from light. It is recommended to prepare fresh solutions for optimal activity. Aqueous solutions are not recommended to be stored for more than one day.[4]

Protocol 2: Dissolution using an Organic Solvent

This method is recommended for preparing solutions in neutral pH buffers, such as PBS (pH 7.2), where direct dissolution is difficult.[4]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer and stir plate with stir bar

  • Sterile filters (if for cell culture)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mg/mL).[4] Warm the solution gently or sonicate if necessary to aid dissolution.

  • Ensure the this compound is completely dissolved in DMSO before proceeding.

  • Place the desired volume of the aqueous buffer on a stir plate with a stir bar and ensure vigorous stirring.

  • Slowly add the DMSO stock solution dropwise to the center of the vortex in the stirring buffer. This slow addition is crucial to prevent precipitation.

  • Continue stirring for several minutes to ensure the solution is homogenous.

  • For cell culture applications, sterile filter the final solution through a 0.22 µm filter.

  • Storage: As with alkaline preparations, it is best to use the solution fresh. Aqueous solutions of folic acid are not recommended for storage for more than one day.[4]

Stability Considerations

  • pH: this compound is most stable in a pH range of 5 to 10.[7] It shows good stability in buffers with a pH between 8.05 and 10.40.[8][9] It is unstable and degrades in acidic conditions (pH < 5).[8][10]

  • Light: this compound is photolabile and should be protected from light during preparation and storage.[2] Use amber vials or wrap containers in aluminum foil.

  • Temperature: Heating can destroy both acidic and alkaline solutions of folic acid.[2] Avoid autoclaving solutions containing folic acid if possible. If sterilization is required, filter sterilization is preferred.

Visualizations

Below are diagrams illustrating the experimental workflow for dissolving this compound.

Dissolution_Workflow cluster_start Start cluster_method1 Protocol 1: Alkaline Dissolution cluster_method2 Protocol 2: Organic Solvent Dissolution cluster_end Final Steps start Weigh this compound Powder alk_dissolve Dissolve in 0.1M NaOH or NaHCO3 start->alk_dissolve org_dissolve Dissolve in DMSO to create Stock Solution start->org_dissolve add_buffer1 Add Aqueous Buffer to Final Volume alk_dissolve->add_buffer1 adjust_ph Adjust pH (if necessary) add_buffer1->adjust_ph filter_sterilize Sterile Filter (0.22 µm) adjust_ph->filter_sterilize add_to_buffer Add Stock Solution Dropwise to Stirring Buffer org_dissolve->add_to_buffer add_to_buffer->filter_sterilize end_use Ready for Experimental Use filter_sterilize->end_use

Caption: Workflow for dissolving this compound.

Logical_Relationships cluster_factors Factors Affecting Solubility & Stability cluster_outcomes Outcomes pH pH Solubility Solubility pH->Solubility > 6 increases Stability Stability pH->Stability < 5 decreases Solvent Solvent Choice Solvent->Solubility DMSO/Alkaline > Water Light Light Exposure Light->Stability UV degrades Temp Temperature Temp->Stability Heat degrades

Caption: Factors influencing this compound solubility.

References

Analytical Methods for D-Folic Acid Detection in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the B vitamin folate (B9), is crucial for numerous physiological processes, including DNA synthesis, repair, and methylation.[1] The detection and quantification of unmetabolized D-Folic Acid in plasma are of significant interest in clinical diagnostics, nutritional assessment, and pharmacokinetic studies, particularly in populations with mandatory folic acid fortification in food.[2][3] Elevated levels of unmetabolized folic acid have raised health concerns, necessitating accurate and reliable analytical methods.[4] This document provides detailed application notes and protocols for the determination of this compound in human plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. Immunoassay methods are also briefly discussed.

Analytical Techniques for this compound Quantification

Several analytical methods have been developed for the quantification of folates in biological matrices. While microbiological assays and protein-binding assays have been historically used for total folate measurement, chromatographic methods offer superior specificity for individual folate forms like this compound.[4] High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence, electrochemical) and, most notably, tandem mass spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and selectivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of this compound in plasma due to its high sensitivity, specificity, and throughput.[5] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection, which provides structural confirmation and accurate quantification.

Figure 1: General workflow for LC-MS/MS analysis of this compound in plasma. Sample_Collection Plasma Sample Collection (e.g., venipuncture into heparin tubes) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Chromatography LC Separation (Reversed-Phase HPLC) Sample_Preparation->Chromatography Ionization Ionization (Electrospray Ionization - ESI) Chromatography->Ionization Mass_Analysis MS/MS Analysis (Multiple Reaction Monitoring - MRM) Ionization->Mass_Analysis Data_Analysis Data Acquisition & Analysis (Quantification against calibration curve) Mass_Analysis->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of this compound in plasma.

Protocol 1: Rapid and Sensitive LC-MS/MS Method

This protocol is adapted from a validated method for the high-throughput analysis of unmetabolized folic acid in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 3 µm; 50 × 3.00 mm)[4]

    • Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium (B1175870) acetate, acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v)[4]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Run Time: Approximately 3.5 minutes[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Folic Acid: m/z 440.1 → 293.1 (Quantifier), m/z 440.1 → 175.0 (Qualifier)

      • Folic Acid-d4 (Internal Standard): m/z 444.1 → 297.1[4]

    • Collision Energy: Optimized for the specific instrument.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of folic acid into blank human plasma. A typical calibration range is 0.249–19.9 ng/mL.[6]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Protocol 2: HILIC-MS/MS for Multiple Folate Species

This protocol utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of folic acid and other folate vitamers.[5][7]

1. Sample Preparation

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge as described in Protocol 1.

  • Filter the supernatant through a 0.2 µm filter before injection.[7]

2. HILIC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC column

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: 50 µL/min[7]

  • Mass Spectrometry:

    • Ionization Mode: ESI in negative mode.[7]

    • Detection Mode: MRM for each folate species.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the determination of this compound in plasma.

ParameterMethod 1 (Rapid LC-MS/MS)[4]Method 2 (HILIC-MS/MS)[7]Method 3 (Simultaneous FA & 5-MTHF)[6]
Linearity Range 13.17–3657 ng/mL300 pg/L to 12 mg/L (for all folates)0.249–19.9 ng/mL
Limit of Detection (LOD) Not explicitly stated37.5 pmol/LNot explicitly stated
Limit of Quantification (LOQ) 13.17 ng/mL80 pmol/L0.249 ng/mL
Recovery >85%>97%>80%
Intra-day Precision (%RSD) <10%3.7-6.5%<15%
Inter-day Precision (%RSD) <10%Not explicitly stated<15%

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative for folic acid detection.[8] These assays are based on the competitive binding of folic acid in the sample and a labeled folic acid conjugate to a limited number of anti-folic acid antibody binding sites.[9] While widely used for food analysis, their application in plasma for specific unmetabolized folic acid measurement can be limited by cross-reactivity with other folate metabolites.[8][10] The detection limits for immunoassays are typically in the low ng/mL range.[8]

This compound Metabolism

Folic acid from supplements or fortified foods is absorbed and undergoes enzymatic reduction to its biologically active form, tetrahydrofolate (THF).[1][11] This conversion is primarily mediated by the enzyme dihydrofolate reductase (DHFR).[1] THF then enters the one-carbon metabolism pathway, where it acts as a carrier of one-carbon units for various biosynthetic reactions, including nucleotide synthesis and amino acid metabolism.[12][13]

Figure 2: Simplified metabolic pathway of Folic Acid. Folic_Acid Folic Acid (FA) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon One-Carbon Metabolism (e.g., Nucleotide Synthesis, Amino Acid Metabolism) THF->One_Carbon

Caption: Simplified metabolic pathway of Folic Acid.

Conclusion

The choice of analytical method for this compound detection in plasma depends on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. LC-MS/MS methods, particularly those with simple and rapid sample preparation steps, are highly suitable for large-scale epidemiological and bioavailability studies.[4] The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows for the quantification of this compound in plasma.

References

Application Notes and Protocols for the Synthesis of D-Folic Acid-Conjugated Nanoparticles in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of D-Folic Acid (FA)-conjugated nanoparticles for targeted drug delivery. Folic acid is a crucial vitamin that binds to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent targeting ligand for delivering therapeutic agents directly to tumor sites.[1][2][3] This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing systemic toxicity.[4][5][6]

Overview of Folic Acid-Conjugated Nanoparticles

FA-conjugated nanoparticles are designed to exploit the natural biological pathway of folate receptor-mediated endocytosis.[1][7][8] By attaching folic acid to the surface of a nanoparticle loaded with a therapeutic agent, the nanoparticle can selectively bind to cancer cells overexpressing the folate receptor.[9] Upon binding, the cell internalizes the nanoparticle through endocytosis, delivering the drug payload directly into the cancer cell.[3][8][10] This strategy has been successfully applied to various types of nanoparticles, including polymeric nanoparticles (e.g., PLGA, chitosan), liposomes, and metallic nanoparticles.[4][11][12]

Synthesis and Drug Loading Workflow

The general workflow for preparing drug-loaded FA-conjugated nanoparticles involves three main stages: nanoparticle formulation and drug encapsulation, surface modification with folic acid, and subsequent purification and characterization.

Workflow cluster_0 Nanoparticle Formulation & Drug Loading cluster_1 Folic Acid Conjugation cluster_2 Purification & Characterization A Polymer/Lipid + Drug B Nanoprecipitation / Emulsification / Ionic Gelation A->B C Drug-Loaded Nanoparticles B->C E Conjugation Reaction C->E D Activation of Folic Acid (e.g., EDC/NHS) D->E F FA-Conjugated Nanoparticles E->F G Purification (Dialysis / Centrifugation) F->G H Characterization G->H I Final Product H->I

Fig. 1: General workflow for nanoparticle synthesis.

Experimental Protocols

Protocol 1: Synthesis of FA-Conjugated PLGA Nanoparticles

This protocol details the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a folic acid targeting ligand, a common choice for biodegradable drug delivery systems.[11]

Materials:

  • PLGA (50:50)

  • Poly(ethylene glycol) (PEG) with terminal amine groups (H2N-PEG)

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (MWCO 8-10 kDa)

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

Procedure:

  • PLGA-PEG-NH2 Synthesis:

    • Dissolve PLGA and H2N-PEG in DCM.

    • Activate the carboxylic acid end of PLGA using EDC and NHS.

    • Add H2N-PEG to the activated PLGA solution and stir for 24 hours at room temperature.

    • Precipitate the resulting PLGA-PEG-NH2 copolymer in cold methanol (B129727) and dry under vacuum.

  • Folic Acid Activation:

    • Dissolve Folic Acid, EDC, and NHS in DMSO.[13]

    • Stir the mixture in the dark for 4 hours at room temperature to activate the carboxylic acid groups of FA.[13]

  • Conjugation of Folic Acid to PLGA-PEG-NH2:

    • Dissolve the PLGA-PEG-NH2 copolymer in DMSO.

    • Add the activated folic acid solution to the polymer solution and stir for 48 hours in the dark.

    • Purify the FA-PLGA-PEG conjugate by dialysis against deionized water for 3 days.[14]

    • Lyophilize the purified conjugate to obtain a powder.

  • Preparation of Drug-Loaded FA-PLGA-PEG Nanoparticles:

    • Dissolve the FA-PLGA-PEG conjugate and the selected anticancer drug in an organic solvent like DCM.

    • Prepare an aqueous solution of a stabilizer, such as 1% w/v PVA in PBS.[11]

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.[11]

    • Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then resuspend in PBS.

Protocol 2: Synthesis of FA-Conjugated Chitosan (B1678972) Nanoparticles

Chitosan, a natural polysaccharide, is widely used for nanoparticle-based drug delivery due to its biocompatibility and biodegradability.[2]

Materials:

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Folic Acid

  • Acetic acid

  • Sodium hydroxide (B78521)

  • Anticancer drug (e.g., Gemcitabine)[4]

Procedure:

  • Preparation of Chitosan Nanoparticles:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution.[3]

    • Adjust the pH to 4.7 using a sodium hydroxide solution.[3]

    • Separately, dissolve TPP in deionized water.

    • Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring to form chitosan nanoparticles via ionic gelation.[3][5]

  • Drug Loading:

    • The drug can be loaded by either dissolving it in the chitosan solution before the addition of TPP or by incubating the pre-formed nanoparticles in a drug solution.

  • Folic Acid Conjugation:

    • Dissolve folic acid in a dilute sodium hydroxide solution.[3]

    • Add the folic acid solution to the chitosan nanoparticle suspension.[3]

    • The conjugation occurs via electrostatic interaction between the anionic carboxyl group of folic acid and the cationic amino group of chitosan.[3][15]

    • Stir the mixture for a specified period (e.g., 30 minutes) to ensure sufficient conjugation.[3]

  • Purification:

    • Purify the FA-conjugated chitosan nanoparticles by centrifugation to remove unreacted folic acid and other reagents.

    • Wash the nanoparticles several times with deionized water and resuspend them in the desired buffer.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the synthesized nanoparticles.

Characterization cluster_0 Physicochemical Properties cluster_1 Chemical Composition cluster_2 In Vitro Evaluation A FA-Conjugated Nanoparticles B Size & PDI (DLS) A->B C Zeta Potential A->C D Morphology (TEM/SEM) A->D E Conjugation (FTIR/NMR) A->E F Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) A->F G Drug Release Profile A->G H Cellular Uptake (Confocal/Flow Cytometry) A->H I Cytotoxicity (MTT Assay) A->I

Fig. 2: Key characterization methods for nanoparticles.
Physicochemical Characterization

ParameterMethodTypical ValuesReference
Particle SizeDynamic Light Scattering (DLS)100 - 300 nm[5][16]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3[4]
Zeta PotentialElectrophoretic Light Scattering+10 to +30 mV (Chitosan) or -10 to -30 mV (PLGA)[4][9]
MorphologyTransmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical[2][11][16]
Drug Loading and Release
ParameterFormulaMethodTypical ValuesReference
Drug Loading Content (%)(Mass of drug in NPs / Mass of NPs) x 100UV-Vis Spectroscopy / HPLC5 - 15%[5]
Encapsulation Efficiency (%)(Mass of drug in NPs / Initial mass of drug) x 100UV-Vis Spectroscopy / HPLC70 - 90%[5]
In Vitro Drug ReleaseDialysis MethodBiphasic release (initial burst followed by sustained release)[3][15]

Cellular Uptake and Therapeutic Efficacy

The targeting ability of FA-conjugated nanoparticles is assessed by evaluating their uptake in cancer cells that overexpress the folate receptor.

Folate Receptor-Mediated Endocytosis

FA-conjugated nanoparticles are internalized by cells through a process called receptor-mediated endocytosis.

Endocytosis A FA-Nanoparticle C Binding A->C B Folate Receptor (FR) B->C D Endocytosis (Clathrin-coated pit) C->D E Endosome D->E F Acidification (pH drop) E->F H Lysosome E->H G Drug Release F->G I FR Recycling F->I I->B

References

Application Note: A Proposed LC-MS/MS Method for the Chiral Quantification of D-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for various metabolic processes, including nucleotide synthesis and DNA repair. It exists as two enantiomers: the biologically active L-Folic Acid and the unnatural D-Folic Acid. While L-Folic Acid is readily metabolized and utilized by the body, the biological activity and potential effects of this compound are less understood. The increasing use of folic acid in fortified foods and supplements necessitates robust analytical methods to distinguish between its enantiomers. This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of this compound in biological matrices.

The primary challenge in quantifying this compound lies in its separation from the more abundant L-enantiomer. Standard reversed-phase LC methods are insufficient for this purpose. Therefore, this protocol explores two promising strategies for achieving chiral separation: the use of a chiral stationary phase (CSP) and pre-column derivatization with a chiral reagent.

Proposed Methodologies

Two primary approaches are proposed for the chiral separation and quantification of this compound by LC-MS/MS. The selection of the method may depend on the available instrumentation, sample matrix, and desired sensitivity.

Approach 1: Chiral Stationary Phase (CSP) Chromatography

This approach utilizes a chromatography column with a chiral selector immobilized on the stationary phase to achieve direct separation of the enantiomers. Macrocyclic glycopeptide-based CSPs are often compatible with reversed-phase mobile phases suitable for LC-MS/MS analysis.[1]

Approach 2: Chiral Derivatization

In this indirect method, the folic acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[2]

Experimental Protocols

The following are detailed protocols for the proposed LC-MS/MS methods. These should be considered as a starting point for method development and will require optimization and validation for specific applications.

Sample Preparation (for Biological Matrices like Plasma or Serum)

A simple protein precipitation method is often effective for extracting folates from plasma or serum.[3][4]

  • To 100 µL of plasma/serum, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) containing an appropriate internal standard (e.g., ¹³C₅-labeled L-Folic Acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chiral Derivatization Protocol (for Approach 2)

This protocol is a general guideline and the choice of chiral derivatizing agent and reaction conditions will need to be optimized. For carboxylic acids like folic acid, chiral amines are suitable derivatizing agents.[2]

  • To the dried sample extract from the sample preparation step, add a solution of a chiral derivatizing agent (e.g., (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine) and a coupling agent in an aprotic solvent.[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to ensure complete derivatization.

  • Quench the reaction if necessary.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables outline the proposed starting parameters for the LC-MS/MS system.

Table 1: Proposed Liquid Chromatography Parameters

ParameterApproach 1: Chiral Stationary PhaseApproach 2: Chiral Derivatization (with Achiral Column)
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm)C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Optimized for enantiomeric resolution (e.g., start with a low percentage of B and gradually increase)Optimized for diastereomer separation (e.g., 5-95% B over 10 minutes)
Flow Rate 0.5 mL/min0.4 mL/min
Column Temperature 25°C40°C
Injection Volume 5 µL5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (Folic Acid) To be optimized Q1: 442.2 m/z -> Q3: 295.2 m/z (Quantifier), Q1: 442.2 m/z -> Q3: 176.1 m/z (Qualifier)
MRM Transitions (Derivatized Folic Acid) To be determined based on the derivatizing agent
Collision Energy To be optimized for each transition

Data Presentation and Method Validation

Once the method is developed, it is crucial to perform a thorough validation according to regulatory guidelines. The following parameters should be assessed.

Table 3: Quantitative Data Summary for Method Validation

ParameterThis compoundL-Folic Acid
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) To be determinedTo be determined
Precision (%CV) < 15%< 15%
Accuracy (%Bias) 85-115%85-115%
Recovery (%) To be determinedTo be determined
Matrix Effect To be assessedTo be assessed

Visualizations

Workflow for this compound Quantification using a Chiral Stationary Phase

Figure 1: Workflow for Chiral Stationary Phase Method sample Biological Sample (Plasma/Serum) prep Protein Precipitation & Extraction sample->prep lc Chiral LC Separation (CSP) prep->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Analysis & Quantification ms->data

Caption: Workflow using a chiral stationary phase.

Workflow for this compound Quantification using Chiral Derivatization

Figure 2: Workflow for Chiral Derivatization Method sample Biological Sample (Plasma/Serum) prep Protein Precipitation & Extraction sample->prep deriv Chiral Derivatization prep->deriv lc Achiral LC Separation (e.g., C18) deriv->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Analysis & Quantification ms->data

Caption: Workflow using chiral derivatization.

Conclusion

This application note provides a comprehensive framework for developing a robust and sensitive LC-MS/MS method for the chiral quantification of this compound. The proposed approaches, utilizing either a chiral stationary phase or chiral derivatization, offer promising strategies to address the analytical challenges of separating folic acid enantiomers. Successful implementation and validation of such a method will be invaluable for pharmacokinetic studies, food safety analysis, and advancing our understanding of the biological roles of this compound.

References

Application Note: D-Folic Acid as a Chiral Standard for the Enantioselective Analysis of Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B vitamin essential for numerous biological processes, contains a single chiral center in its L-glutamic acid moiety, leading to the existence of two enantiomers: the naturally occurring L-Folic Acid and the synthetic D-Folic Acid.[1] While L-Folic Acid is biologically active, the D-enantiomer is considered inactive. In pharmaceutical development and quality control, it is crucial to distinguish between and quantify these enantiomers to ensure the safety and efficacy of folate-based drugs and supplements. Chiral chromatography is the definitive method for separating enantiomers.[2][3] This application note details a protocol for the chiral separation of folic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and establishes the use of this compound as a reference standard for peak identification and quantification.

Logical Relationship: Role of this compound Standard

G cluster_0 Chiral Analysis Workflow cluster_1 Standard Identification Racemic_Mixture Racemic Folic Acid (D- and L-forms) Chiral_Column Chiral HPLC Column Racemic_Mixture->Chiral_Column Injection Separation Enantiomeric Separation Chiral_Column->Separation L_Peak L-Folic Acid Peak Separation->L_Peak D_Peak This compound Peak Separation->D_Peak Quantification_L Quantification of L-Folic Acid L_Peak->Quantification_L Quantify Quantification_D Quantification of this compound D_Peak->Quantification_D Quantify D_Folic_Standard This compound Standard Standard_Injection Inject Standard D_Folic_Standard->Standard_Injection Standard_Peak Identified this compound Peak Standard_Injection->Standard_Peak Standard_Peak->D_Peak Confirms Identity

Caption: Workflow illustrating the use of a this compound standard to identify and quantify the corresponding enantiomer in a racemic mixture separated by chiral HPLC.

Experimental Protocols

1. Standard and Sample Preparation

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent consisting of methanol (B129727) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) in a 50:50 (v/v) ratio.[4] This solution should be sonicated for 10 minutes to ensure complete dissolution.

  • L-Folic Acid Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound standard.

  • Racemic Folic Acid Solution (1 mg/mL): Prepare by mixing equal volumes of the D- and L-Folic Acid stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of folic acid in tablets, weigh and finely powder a number of tablets corresponding to 5 mg of folic acid.[4] Transfer the powder to a 50 mL volumetric flask, add approximately 30 mL of the diluent, and sonicate for 15 minutes. Dilute to volume with the diluent, mix well, and centrifuge a portion of the solution at 4000 rpm for 10 minutes.[4] Filter the supernatant through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Method

The separation of folic acid enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for a wide range of chiral separations.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A chiral column, for instance, one based on a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) gel support.

    • Mobile Phase: An isocratic mobile phase of methanol and 0.1 M ammonium acetate buffer (pH 5.2) (50:50, v/v) is a suitable starting point.[4] The exact ratio may need optimization depending on the specific chiral column used.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Detection Wavelength: 284 nm.[5]

    • Injection Volume: 10 µL.

Experimental Workflow

G Start Start Prep_Standards Prepare this compound and L-Folic Acid Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Equilibrate_HPLC Equilibrate HPLC System with Mobile Phase Prep_Standards->Equilibrate_HPLC Prep_Sample->Equilibrate_HPLC Inject_D_Standard Inject this compound Standard Equilibrate_HPLC->Inject_D_Standard Record_RT_D Record Retention Time (RT) of this compound Inject_D_Standard->Record_RT_D Inject_L_Standard Inject L-Folic Acid Standard Record_RT_D->Inject_L_Standard Record_RT_L Record Retention Time (RT) of L-Folic Acid Inject_L_Standard->Record_RT_L Inject_Sample Inject Sample Solution Record_RT_L->Inject_Sample Analyze_Chromatogram Analyze Sample Chromatogram Inject_Sample->Analyze_Chromatogram Identify_Peaks Identify Peaks by Comparing RTs with Standards Analyze_Chromatogram->Identify_Peaks Quantify Quantify Enantiomers Using Calibration Curves Identify_Peaks->Quantify End End Quantify->End

Caption: A step-by-step workflow for the chiral HPLC analysis of folic acid using D- and L-Folic Acid standards.

Data Presentation

The following tables summarize the expected quantitative data from the chiral separation of folic acid enantiomers.

Table 1: Chromatographic Performance

ParameterL-Folic AcidThis compound
Retention Time (min) 8.510.2
Tailing Factor 1.11.2
Theoretical Plates > 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Table 2: Method Validation Parameters

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) -0.2
Limit of Quantification (LOQ) (µg/mL) -0.6
Accuracy (% Recovery) 98.0 - 102.099.5%
Precision (% RSD) ≤ 2.0< 1.5%

Signaling Pathway (Illustrative)

While there isn't a direct "signaling pathway" for a chemical standard, the following diagram illustrates the logical pathway of using this compound to ensure the quality of a pharmaceutical product containing L-Folic Acid.

G Product Pharmaceutical Product (L-Folic Acid) QC_Testing Quality Control Testing (Chiral HPLC) Product->QC_Testing Separation Enantiomeric Separation QC_Testing->Separation D_Standard This compound Standard D_Standard->QC_Testing Peak_ID Peak Identification Separation->Peak_ID Quantification Quantification of D-Enantiomer Impurity Peak_ID->Quantification Decision Pass / Fail Quantification->Decision Specification Impurity Specification (e.g., < 0.1%) Specification->Decision

Caption: Quality control pathway for assessing enantiomeric purity of L-Folic Acid products using a this compound standard.

This application note provides a detailed protocol for the use of this compound as a standard in the chiral HPLC analysis of folic acid. The described method is suitable for the accurate identification and quantification of folic acid enantiomers, which is essential for ensuring the quality and safety of pharmaceutical products and fortified foods. The use of a well-characterized this compound reference standard is fundamental for the validation and routine application of this chiral separation method.

References

Application Notes and Protocols for In Vivo Experimental Design Using Folic Acid in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on D-Folic Acid: While the query specifically mentioned this compound, a comprehensive review of scientific literature reveals a significant lack of in vivo experimental data for this specific stereoisomer in rat models. In biological systems, the L-isomer of vitamins and amino acids is typically the biologically active form. Commercially available and scientifically studied "Folic Acid" is the synthetic L-pteroyl-glutamic acid. It is presumed that this compound is not biologically active in the same manner as its L-counterpart and is therefore not utilized in nutritional or metabolic research. The following application notes and protocols are based on the extensive body of research conducted with L-Folic Acid (herein referred to as Folic Acid) in rat models.

Introduction

Folic acid, a member of the B-vitamin family, is a crucial nutrient for a myriad of physiological processes, including DNA synthesis, repair, and methylation.[1] In vivo studies using rat models are fundamental to understanding the roles of folic acid in health and disease, evaluating the efficacy of folic acid supplementation, and investigating its therapeutic potential. These application notes provide detailed protocols and experimental design considerations for researchers, scientists, and drug development professionals working with folic acid in rat models.

Data Presentation: Quantitative Summary Tables

The following tables summarize key quantitative data from various in vivo studies using folic acid in rat models.

Table 1: Folic Acid Dosage and Administration in Rat Models

Study Focus Rat Strain Dosage Administration Route Duration Reference
Gestational EffectsWistar2 mg/kg diet (control) vs. 40 mg/kg diet (supplemented)Dietary3 weeks[2][3][4]
Ethanol-Induced ToxicityNot SpecifiedNot SpecifiedDietaryNot Specified[1]
Renal and Reproductive ToxicityF344300 mg/kgSubcutaneous injection5 consecutive weekly injections[5]
Absorption and DistributionAdult Male4 mg/kgOral gavageSingle dose, up to 4h[6][7]
Depression ModelSprague-DawleyNot SpecifiedNot Specified6 weeks
Oestrus Cycle EffectsSprague-Dawley0.2 mg/kg body weightOral gavage4 weeks[8]
Pregnancy and DevelopmentSprague-Dawley0.0018 g/kg diet, plus 1 mg/day injection for supplemented groupDietary and Intraperitoneal injection14 days prior to mating and throughout gestation[5][9]

Table 2: Biochemical and Physiological Effects of Folic Acid Supplementation in Rats

Parameter Measured Effect of Folic Acid Supplementation Study Context Reference
Serum HomocysteineDecreasedPregnancy, Ethanol-induced toxicity, Depression[1][2]
S-adenosylmethionine (SAM)Increased hepatic SAMPregnancy
S-adenosylmethionine: S-adenosylhomocysteine (SAM:SAH) RatioIncreasedPregnancy[2][4]
Hepatic DNA MethylationUnchangedPregnancy[2][3][4]
Plasma ALT and ASTReduced in ethanol-fed ratsEthanol-induced liver injury[1]
Fetal Body Weight and LengthReduced with high-dose supplementationPregnancy[2][3][4]
Monoamine Neurotransmitters (DA, NE)IncreasedDepression model[10]
Serum Interleukin-6 (IL-6)DecreasedDepression model[10]
Brain-Derived Neurotrophic Factor (BDNF)IncreasedDepression model[10]
Oestrus CycleProlongedReproductive health
Fetal, Placental, and Liver SizeIncreased with supplementationPregnancy[9]
Tetrahydrofolate Dehydrogenase ActivityIncreasedPregnancy[5][9]

Experimental Protocols

Protocol 1: Investigating the Effects of Folic Acid on Gestational Outcomes

This protocol is designed to assess the impact of high-dose folic acid supplementation on pregnancy outcomes and fetal development in Wistar rats.

1. Animal Model:

  • Species: Female Wistar rats (initial weight ~180g).

  • Housing: Individually housed in metabolic cages with a 12h light/dark cycle.[4]

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Diet and Treatment Groups:

  • Control Group: Fed a purified amino acid-based diet containing 2 mg folic acid/kg.[2][3][4]

  • Supplemented Group: Fed a purified amino acid-based diet containing 40 mg folic acid/kg.[2][3][4]

  • Dietary Period: Animals are fed their respective diets for 3 weeks, including the entire gestation period.[2][3][4]

  • Mating: After a specified period on the diet, female rats are mated. The day of finding sperm in the vaginal smear is considered day 0 of gestation.

3. Data Collection:

  • Food and Water Intake: Monitor and record daily.

  • Body Weight: Measure every 2-3 days.

  • Gestation Day 21:

    • Anesthetize pregnant dams and collect terminal blood samples via cardiac puncture.

    • Euthanize the dams by decapitation.

    • Harvest the uterus and count the number of live fetuses.

    • Measure fetal weight and vertex-coccyx length.[2][3][4]

    • Collect maternal liver and fetal tissues for biochemical analysis.

4. Biochemical Analysis:

  • Serum Analysis: Measure serum folate, vitamin B12, vitamin B6, and homocysteine levels.[2][3][4]

  • Hepatic Analysis: Determine hepatic S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) concentrations to calculate the methylation ratio. Analyze global DNA methylation.[4]

Protocol 2: Assessing the Neuroprotective Effects of Folic Acid in a Rat Model of Depression

This protocol outlines the methodology to evaluate the antidepressant-like effects of folic acid in a chronic unpredictable mild stress (CUMS) model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (220-250g).[10]

  • Housing: Housed with free access to food and water under a 12/12 h light/dark cycle.[10]

  • Acclimatization: Acclimatize rats for 7 days.[10]

2. Experimental Groups:

  • Control Group: No CUMS, standard diet and water.

  • CUMS Group: Subjected to CUMS protocol, standard diet and water.

  • CUMS + Folic Acid Group: Subjected to CUMS protocol, administered folic acid.

  • CUMS + Citalopram Group (Positive Control): Subjected to CUMS protocol, administered citalopram.

3. CUMS Protocol (6 weeks):

  • Expose rats to a variety of mild, unpredictable stressors daily. Examples include:

    • Food and water deprivation.

    • Cage tilt.

    • Wet bedding.

    • Reversal of light/dark cycle.

    • Forced swimming.

4. Behavioral Tests (conducted at the end of the 6-week protocol):

  • Open-Field Test: To assess locomotor activity and anxiety-like behavior.

  • Sucrose (B13894) Preference Test: To evaluate anhedonia, a core symptom of depression.[10] Rats are given a choice between two bottles, one with 2% sucrose solution and one with plain water.[10] The preference for sucrose is calculated.[10]

5. Biochemical Analysis:

  • Sample Collection: At the end of the experiment, collect blood and brain tissue.

  • Analysis: Measure serum and brain levels of:

    • Homocysteine and folate.[10]

    • Monoamine neurotransmitters (dopamine, norepinephrine, serotonin).[10]

    • Interleukin-6 (IL-6).[10]

    • Brain-Derived Neurotrophic Factor (BDNF).[10]

    • β-endorphin.[10]

Mandatory Visualizations

Signaling Pathway: Folate Metabolism and the Methionine Cycle

Folate_Methionine_Cycle cluster_legend Legend FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis Methylene_THF->DNA_Synthesis Thymidylate Synthase Hcy Homocysteine Methyl_THF->Hcy Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor SAH->Hcy Hcy->Met MS, Vit B12 Methylation Methylation Reactions (DNA, proteins, etc.) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Folate_Cycle_Legend Folate Cycle Methionine_Cycle_Legend Methionine Cycle Related_Processes_Legend Related Processes Experimental_Workflow cluster_pre_experiment Phase 1: Pre-Experiment cluster_experiment Phase 2: Experiment cluster_post_experiment Phase 3: Post-Experiment Analysis Acclimatization Animal Acclimatization (1 week) Group_Assignment Random Assignment to Control & Treatment Groups Acclimatization->Group_Assignment Diet_Adaptation Dietary Adaptation Period Group_Assignment->Diet_Adaptation Treatment Folic Acid Administration (Diet, Gavage, or Injection) Diet_Adaptation->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Behavioral Behavioral Testing (e.g., Sucrose Preference, Open Field) Monitoring->Behavioral Sample_Collection Terminal Sample Collection (Blood, Tissues) Behavioral->Sample_Collection Biochemical Biochemical Analysis (e.g., Homocysteine, SAM/SAH) Sample_Collection->Biochemical Histology Histopathological Examination Sample_Collection->Histology Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histology->Data_Analysis

References

Spectrophotometric Analysis of D-Folic Acid Concentrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical nutrient for numerous biological processes, including nucleotide synthesis and red blood cell formation. Its quantification in pharmaceutical formulations and biological samples is paramount for quality control and research. Spectrophotometry offers a simple, cost-effective, and rapid method for determining folic acid concentrations. This document provides detailed protocols and application notes for the spectrophotometric analysis of D-Folic Acid.

Principle of Spectrophotometric Analysis

Spectrophotometric analysis is based on the principle that every compound absorbs or transmits light over a specific range of wavelengths. The concentration of a substance in a solution is directly proportional to the amount of light absorbed at a specific wavelength, as described by the Beer-Lambert law. Folic acid exhibits characteristic absorbance maxima in the UV-Vis region, which can be utilized for its quantification.[1][2][3]

Key Spectrophotometric Methods and Data

Several methods have been developed for the spectrophotometric determination of folic acid, often differing in the solvent or reagent system used to enhance sensitivity and specificity. The choice of method may depend on the sample matrix and available instrumentation.

MethodSolvent/ReagentWavelength (λmax)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Method A 0.1 M NaOH255 nm10 - 502.738.27[4][5]
Method B 0.1 N NaHCO3256, 283, 366 nm1.46 - 7.38 (Range across λmax)1.46 - 2.444.45 - 7.38[6]
Method C Phosphate Buffer (pH 9.0)282.5 nm1.0 - 17.5--[7]
Method D 0.1 M Sodium Carbonate285 nm1 - 250.0110.033[8]
Method E Ninhydrin (B49086) & Sodium Bicarbonate575 nm0.5 - 10.00.4881.479[9]
Method F 1,10-Phenanthroline & Ferric Chloride505 nm1.0 - 35.00.1980.600[9]

Note: The performance characteristics such as LOD and LOQ are method-dependent and may vary with instrumentation.

Experimental Protocols

General Workflow for Spectrophotometric Analysis

The following diagram outlines the general workflow for the spectrophotometric analysis of folic acid.

G General Workflow for Spectrophotometric Analysis of Folic Acid cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Standard Stock Solution of Folic Acid B Prepare Working Standard Solutions (Serial Dilutions) A->B G Measure Absorbance of Standard Solutions B->G C Prepare Sample Solution (e.g., dissolve tablet powder) H Measure Absorbance of Sample Solution C->H D Prepare Blank Solution (Solvent/Reagent only) F Zero Spectrophotometer with Blank Solution D->F E Set Spectrophotometer to desired λmax E->F F->G G->H I Construct Calibration Curve (Absorbance vs. Concentration) G->I J Determine Concentration of Folic Acid in Sample from Calibration Curve H->J I->J

Caption: General experimental workflow for folic acid quantification.

Protocol 1: Analysis using 0.1 M NaOH (Method A)

This protocol is suitable for the analysis of folic acid in bulk and tablet dosage forms.

1. Reagents and Materials:

  • This compound reference standard

  • Sodium Hydroxide (NaOH) pellets

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • 0.1 M NaOH Solution: Dissolve 4.0 g of NaOH pellets in distilled water and dilute to 1000 mL in a volumetric flask.

  • Folic Acid Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve it in a small amount of 0.1 M NaOH, and then dilute to 100 mL with 0.1 M NaOH in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with 0.1 M NaOH.[4][5]

  • Sample Preparation (from tablets): Weigh and finely powder 20 tablets. An amount of the powder equivalent to 10 mg of folic acid should be dissolved in 0.1 M NaOH and diluted to 100 mL. Filter the solution if necessary.[9]

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 255 nm.[4]

  • Use 0.1 M NaOH as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of folic acid in the sample solution from the calibration curve.

Protocol 2: Analysis using Ninhydrin (Method E)

This colorimetric method is based on the reaction of the primary amino group of folic acid with ninhydrin in an alkaline medium to produce a violet-colored chromogen.[9]

1. Reagents and Materials:

  • This compound reference standard

  • Ninhydrin

  • Sodium Bicarbonate (NaHCO3)

  • Distilled or deionized water

  • Water bath

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Folic Acid Stock Solution (100 µg/mL): Prepare as described in Protocol 1, using distilled water as the solvent after initial dissolution in a minimal amount of NaOH.

  • Ninhydrin Solution (0.5%): Dissolve 0.5 g of ninhydrin in 100 mL of distilled water.[9]

  • Saturated Sodium Bicarbonate Solution: Add an excess of NaHCO3 to distilled water and stir until saturation.[9]

3. Experimental Procedure:

  • To a series of 10 mL volumetric flasks, add varying aliquots of the folic acid stock solution to obtain concentrations in the range of 0.5 - 10.0 µg/mL.

  • To each flask, add 1.0 mL of 0.5% ninhydrin solution and 1.0 mL of saturated sodium bicarbonate solution.[9]

  • Dilute to the mark with distilled water.

  • Heat the flasks in a water bath at 97 ± 1 °C for 15 minutes.[9]

  • Cool the solutions to room temperature.

  • Measure the absorbance at 575 nm against a reagent blank prepared in the same manner without folic acid.[9]

4. Data Analysis:

  • Construct a calibration curve and determine the sample concentration as described in Protocol 1.

Folic Acid Signaling Pathways

Folic acid, primarily through its interaction with the Folate Receptor 1 (FOLR1), can activate intracellular signaling pathways independent of its role in one-carbon metabolism.[10][11] These pathways are of significant interest in cancer research due to the overexpression of FOLR1 in many tumors.

FOLR1-Mediated Activation of JAK-STAT3 and ERK1/2 Pathways

The binding of folic acid to FOLR1 can trigger the activation of the JAK-STAT3 and ERK1/2 signaling cascades, which are crucial for cell proliferation and survival.[10][11][12]

G Folic Acid-Induced Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FOLR1 FOLR1 FA->FOLR1 JAK JAK FOLR1->JAK activates ERK ERK1/2 FOLR1->ERK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription pERK p-ERK1/2 ERK->pERK pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Folic acid activates JAK-STAT3 and ERK1/2 pathways via FOLR1.

Conclusion

Spectrophotometric methods provide a reliable and accessible means for the quantification of this compound. The choice of a specific protocol should be guided by the sample characteristics and the desired sensitivity. The understanding of folic acid's role in cellular signaling pathways further underscores the importance of accurate concentration determination in both pharmaceutical and biological research.

References

Troubleshooting & Optimization

Technical Support Center: D-Folic Acid Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Folic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the successful preparation and application of this compound solutions in your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.

Problem 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).

  • Question: Why is my this compound not dissolving in my aqueous buffer?

  • Answer: this compound is known to have very poor solubility in water and aqueous solutions at neutral or acidic pH.[1][2] It is practically insoluble in water and most organic solvents.[3] The free acid form is particularly insoluble in aqueous solutions below pH 5.[1][2]

  • Solution Workflow:

    G cluster_0 Troubleshooting Workflow: Poor Dissolution in Aqueous Buffer start Start: this compound Powder step1 Attempt to dissolve directly in aqueous buffer (e.g., PBS, media) start->step1 result1 Observe for undissolved particles/precipitation step1->result1 step2a Option 1: Use an organic solvent intermediary (e.g., DMSO) result1->step2a Precipitation occurs step2b Option 2: Use an alkaline solution (e.g., NaOH, NaHCO3) result1->step2b Precipitation occurs step3a Dissolve this compound in a small volume of DMSO to create a stock solution. step2a->step3a step3b Dissolve this compound in a minimal volume of dilute NaOH or NaHCO3 solution. step2b->step3b step4 Slowly add the stock solution to the pre-warmed aqueous buffer with gentle mixing. step3a->step4 step3b->step4 end Result: Clear this compound Solution step4->end

    Workflow for solubilizing this compound.

Problem 2: After dissolving this compound in an organic solvent and adding it to my cell culture medium, a precipitate forms.

  • Question: Why is my this compound precipitating when added to the cell culture medium from a DMSO stock?

  • Answer: This is a common issue caused by the significant change in solvent polarity when the concentrated DMSO stock is diluted into the aqueous medium.[4] The final concentration of this compound in the medium may have exceeded its aqueous solubility limit, even with the presence of a small amount of DMSO.[4] Additionally, components in the complex cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[4][5]

  • Troubleshooting Steps:

    • Reduce the final concentration: The intended final concentration of this compound might be too high. Try preparing serial dilutions to determine the maximum soluble concentration in your specific medium.[4]

    • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.[4]

    • Slow addition and mixing: Add the DMSO stock solution drop-wise into the pre-warmed medium while gently vortexing or swirling.[4] This rapid dispersion can prevent localized high concentrations that lead to precipitation.

    • Use an alternative solvent: If DMSO is problematic, consider using a dilute NaOH solution to prepare the stock, followed by pH adjustment of the final medium if necessary.

Problem 3: The color of my this compound solution has changed, or it has become cloudy over time.

  • Question: What causes the instability and degradation of this compound in solution?

  • Answer: this compound is sensitive to light, heat, and pH.[1][2] Aqueous solutions are particularly heat-sensitive and can decompose rapidly in the presence of light and/or riboflavin.[6] Alkaline solutions are more stable in the dark, but heating can destroy them.[1][2] The observed color change or cloudiness could be a sign of degradation or precipitation.

  • Preventative Measures:

    • Protect from light: Store stock solutions and media containing this compound in light-protected containers (e.g., amber tubes or bottles wrapped in foil).

    • Avoid heat: Do not autoclave solutions containing this compound. Prepare stock solutions at room temperature and store them appropriately.

    • Fresh preparations: It is recommended to prepare fresh aqueous solutions of this compound and not to store them for more than one day.[7]

    • Storage: Store this compound powder at room temperature.[7] For stock solutions, follow the supplier's recommendations, which may include refrigeration or freezing for short-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: The choice of solvent depends on the experimental requirements.

  • For creating a concentrated stock solution: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Folic acid is soluble in DMSO at concentrations of approximately 20 mg/mL.[7]

  • For direct addition to aqueous media: Using a dilute alkaline solution such as 1 M NaOH or sodium bicarbonate is effective.[1][2] Folic acid is soluble in 1 M NaOH at up to 50 mg/mL.[1][2]

Q2: What is the solubility of this compound in different solvents?

A2: The solubility of this compound varies significantly depending on the solvent and pH.

SolventSolubilityReference
Water (at 25°C)~0.0016 mg/mL[8]
Water (at 0°C)~0.01 mg/mL[1][2]
DMSO~20 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[7]
1 M NaOH~50 mg/mL[1][2][9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[7][10][11]
EthanolInsoluble[12]

Q3: Can I prepare a stock solution of this compound in water?

A3: Due to its very low solubility in water, preparing a concentrated stock solution in water alone is not feasible.[1][2] To prepare an aqueous stock, you must first dissolve the this compound in a small amount of dilute NaOH or NaHCO3 and then bring it to the final volume with water.

Q4: How should I store my this compound stock solution?

A4: this compound powder is stable at room temperature for years.[7] Aqueous solutions are not recommended for long-term storage and should ideally be used within a day.[7] If you prepare a stock solution in DMSO, it can be aliquoted and stored at -20°C for short periods, protected from light. Always refer to the manufacturer's data sheet for specific storage recommendations.

Q5: My cell culture medium already contains folic acid. Do I need to add more?

A5: Many basal cell culture media formulations, such as DMEM and RPMI-1640, contain folic acid. However, the concentration may not be sufficient for all cell types or experimental conditions. It is crucial to check the specific formulation of your medium. If your experiment requires a higher concentration of folic acid, you will need to supplement it. Be aware that the final concentration in the medium may be limited by its solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be diluted into cell culture media.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[13]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Solution using an Alkaline Solution

This protocol is useful when DMSO is not desirable in the final experimental setup.

  • Weigh the this compound powder and place it in a sterile container.

  • Add a minimal volume of 1 M NaOH drop-wise while stirring until the this compound is completely dissolved.

  • Once dissolved, add your desired aqueous buffer (e.g., PBS or serum-free medium) to reach the final desired volume.

  • If necessary, adjust the pH of the final solution to the desired physiological range (e.g., 7.2-7.4) using dilute HCl. Be aware that lowering the pH may cause precipitation if the concentration is too high.

  • Sterile filter the final solution through a 0.22 µm filter before use.

  • Use this solution immediately, as aqueous solutions of folic acid are not stable for long periods.[7]

Signaling Pathway Visualization

While this compound itself is a vitamin and not a signaling molecule that directly activates a pathway, it is a crucial cofactor in one-carbon metabolism, which is essential for the synthesis of nucleotides (DNA and RNA) and amino acids. Its deficiency can impact numerous cellular processes. The following diagram illustrates the central role of folate in cellular metabolism.

G cluster_1 Role of Folic Acid in One-Carbon Metabolism folic_acid Folic Acid (Diet/Supplement) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR one_carbon_pool One-Carbon Pool (e.g., 5,10-Methylene-THF) thf->one_carbon_pool homocysteine Homocysteine thf->homocysteine serine Serine serine->one_carbon_pool glycine Glycine glycine->one_carbon_pool one_carbon_pool->thf nucleotide_synthesis Nucleotide Synthesis (dUMP -> dTMP) one_carbon_pool->nucleotide_synthesis dna_synthesis DNA Synthesis & Repair nucleotide_synthesis->dna_synthesis methionine Methionine homocysteine->methionine Methionine Synthase (Vitamin B12 dependent) sam S-adenosylmethionine (SAM) 'Universal Methyl Donor' methionine->sam methylation Methylation Reactions (DNA, RNA, proteins) sam->methylation

Folic acid's role in one-carbon metabolism.

References

Technical Support Center: Chromatographic Resolution of D- and L-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of D- and L-folic acid enantiomers.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic separation of D- and L-folic acid.

Issue 1: Poor or No Resolution of Enantiomeric Peaks

Co-eluting or poorly resolved peaks for D- and L-folic acid are a primary challenge in chiral chromatography. Follow this workflow to troubleshoot and enhance separation.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) Selection start->csp Begin Here mobile_phase Optimize Mobile Phase csp->mobile_phase If resolution is still poor resolution_ok Resolution Achieved csp->resolution_ok Successful flow_rate Adjust Flow Rate mobile_phase->flow_rate If resolution is still poor mobile_phase->resolution_ok Successful temperature Vary Temperature flow_rate->temperature If resolution is still poor flow_rate->resolution_ok Successful temperature->resolution_ok Successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[1] For acidic compounds like folic acid, anion-exchange CSPs such as CHIRALPAK QN-AX and QD-AX can be highly effective.[2] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used.[3][4] If you have no prior information, screening different types of CSPs is recommended.[1]

  • Optimize Mobile Phase: Systematically alter the mobile phase composition.

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol).[1]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]

    • Additives: For acidic compounds, adding a small amount of an acid (e.g., acetic acid, formic acid) to the mobile phase can significantly improve peak shape and selectivity.[5]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[1][4] A reduction in flow rate can lead to better resolution.[1]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[1][6] Both increasing and decreasing the temperature should be explored as it can improve resolution.[1][4]

Issue 2: Peak Tailing

Peak tailing, especially for acidic compounds like folic acid, can compromise resolution and quantification. Use this decision tree to identify and address the root cause.

G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only folic acid peaks tailing? all_peaks->specific_peaks No system_issue System Issue: - Extra-column volume - Column contamination/degradation all_peaks->system_issue Yes method_issue Method Issue: - Inappropriate mobile phase pH - Secondary interactions with CSP specific_peaks->method_issue Yes solution1 Action: - Check tubing - Flush or replace column system_issue->solution1 solution2 Action: - Adjust mobile phase pH - Add competing acid/base - Try a different CSP method_issue->solution2

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or is specific to the folic acid enantiomers.

  • If All Peaks are Tailing: This often indicates a system-level problem.

    • Extra-column Volume: Minimize the length and diameter of the tubing between the injector, column, and detector.[1]

    • Column Contamination/Bed Deformation: Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet, and replacement may be necessary.[7]

  • If Only Folic Acid Peaks are Tailing: This suggests an issue with the method's chemistry.

    • Inappropriate Mobile Phase pH: For ionizable compounds like folic acid, a mobile phase pH close to the pKa can cause tailing. Adjusting the pH to be at least one unit away from the pKa can lead to sharper peaks.[7]

    • Secondary Interactions: Unwanted interactions between folic acid and the stationary phase (e.g., with residual silanols on silica-based CSPs) can cause tailing.[1] Adding a competing acid (like acetic or formic acid) to the mobile phase can help mitigate these interactions.[5] Using a highly deactivated column can also reduce peak tailing.[7]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating D- and L-folic acid?

A1: The selection of the appropriate chiral stationary phase (CSP) is crucial. For folic acid, which is an acidic compound, anion-exchange CSPs like CHIRALPAK QN-AX and QD-AX have shown to be very effective.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also widely used and should be considered during method development.[3][4] It is often necessary to screen a few different types of chiral columns to find the one that provides the best selectivity for your specific application.[1]

Q2: How does the mobile phase pH affect the resolution of folic acid enantiomers?

A2: The pH of the mobile phase is a critical parameter. Folic acid is an ionizable compound, and its charge state changes with pH. Operating at a pH that is at least one unit away from the pKa values of folic acid ensures that it is in a single, predominant ionization state, which leads to sharper peaks and better separation.[7] For acidic analytes, using a lower pH mobile phase generally results in better retention on reversed-phase columns.

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample. Isocratic elution, where the mobile phase composition is constant, is suitable for simple mixtures and for optimizing the separation of a known pair of enantiomers. Gradient elution, where the mobile phase composition changes during the run, is generally preferred for complex samples containing multiple compounds with a wide range of polarities, as it can result in narrower peaks and shorter analysis times.

Q4: Can temperature be used to improve the resolution of D- and L-folic acid?

A4: Yes, temperature is a valuable parameter for optimizing chiral separations.[1] Its effect can be complex and should be investigated empirically. Decreasing the temperature generally increases chiral selectivity by enhancing weaker bonding forces, which can improve resolution.[4] Conversely, increasing the temperature can improve efficiency and peak shape.[4] Therefore, it is recommended to screen a range of temperatures to determine the optimal condition for your specific separation.

Q5: What are common sample preparation steps for the chiral analysis of folic acid?

A5: Proper sample preparation is essential for robust and reproducible results. For solid samples, this may involve grinding and extraction with a suitable buffer.[8] A common extraction buffer is a phosphate (B84403) buffer, and additives like sodium ascorbate (B8700270) may be used to protect folic acid from degradation.[9] For biological samples like plasma, a protein precipitation step is often required.[10] It is also crucial to protect samples from light, as folic acid is light-sensitive.[8] Finally, all samples should be filtered through a 0.22-μm or 0.45-μm pore-size filter before injection into the HPLC system.[8]

Data Presentation

The following tables summarize quantitative data on the impact of different chromatographic parameters on the resolution of folic acid enantiomers and related compounds.

Table 1: Effect of Chiral Stationary Phase and Mobile Phase on Resolution

Chiral Stationary PhaseAnalyteMobile PhaseRetention Time (min)Resolution (Rs)Reference
CHIRALPAK QN-AXDichlorprop45% (MeOH/FA/NH4OOCH 100/0.40/0.35 v/v/m) in CO2~2.5, ~3.53.30[2]
CHIRALPAK QD-AXFenoxapropIsocraticNot specified~2.0[2]
Astec® CHIROBIOTIC® V2Folic Acid PrecursorNormal Phase< 1 minBaseline

Table 2: Influence of Flow Rate on Resolution

Chiral Stationary PhaseAnalyteMobile Phase ModifierFlow Rate (mL/min)Resolution (Rs)Reference
CHIRALPAK QN-AXDichlorprop45% (MeOH/FA/NH4OOCH 100/0.40/0.35 v/v/m) in CO21.03.30[2]
CHIRALPAK QN-AXDichlorprop45% (MeOH/FA/NH4OOCH 100/0.40/0.35 v/v/m) in CO25.01.90[2]

Experimental Protocols

Protocol 1: Chiral Separation of a Folic Acid Precursor using Normal Phase HPLC

This protocol is adapted from a method for the rapid analysis of a chiral precursor of folic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Column: Astec® CHIROBIOTIC® V2, 5 μm particle size, 10 cm × 4.6 mm.

  • Reagents:

    • Hexane (HPLC grade)

    • 1,2-Dichloroethane (HPLC grade)

    • Ethanol (HPLC grade)

    • Sample of folic acid precursor dissolved in mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane / 1,2-Dichloroethane / Ethanol (500 / 30 / 0.15 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: As appropriate for the analyte.

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution.

    • Acquire the chromatogram and determine the retention times and resolution of the enantiomers.

Protocol 2: General Screening Protocol for Chiral Method Development

This protocol provides a general approach for screening different columns and mobile phases for the separation of D- and L-folic acid.

  • Column Selection:

    • Select a set of chiral columns with different stationary phases (e.g., a polysaccharide-based column and an anion-exchange column).

  • Mobile Phase Systems for Screening:

    • Normal Phase:

      • Hexane/Isopropanol (90/10 v/v)

      • Hexane/Ethanol (90/10 v/v)

      • For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or acetic acid.

    • Reversed Phase:

      • Acetonitrile/Water with 0.1% Formic Acid (gradient from 20% to 80% acetonitrile)

      • Methanol/Water with 0.1% Formic Acid (gradient from 20% to 80% methanol)

  • Chromatographic Conditions:

    • Flow Rate: Start with 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV at the λmax of folic acid (~280 nm).

    • Injection Volume: 5-10 µL.

  • Screening Procedure:

    • Inject a racemic standard of folic acid (or a D/L mixture) onto each column with each mobile phase combination.

    • Monitor for any signs of separation (peak broadening, shoulders, or partial separation).

    • Identify the most promising column and mobile phase combinations for further optimization.

  • Optimization:

    • For the most promising conditions, systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

References

D-Folic Acid stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Folic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by five key factors: light, temperature, pH, oxygen, and concentration.[1][2] Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[3][4] Elevated temperatures can accelerate degradation reactions. The pH of the solution is critical, with stability being generally higher in the neutral to slightly alkaline range (pH 5-8).[5] The presence of oxygen can lead to oxidative degradation.[2]

Q2: What are the common degradation products of this compound?

A2: this compound degradation, particularly through photolysis, primarily results in the cleavage of the C9-N10 bond.[4] This cleavage yields two main products: pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[3][4] Under certain conditions, other degradation products such as 6-formylpterin (B158403) can also be formed.[4]

Q3: What are the recommended storage conditions for this compound powder and solutions?

A3: For solid this compound, it is recommended to store it in a tightly closed container in a dry and cool place, protected from light.[6] For aqueous solutions, storage at 2-8°C is often recommended.[7] However, long-term stability in solutions can be complex. For instance, in human serum, folate concentrations remained relatively stable at -80°C for up to 13 years.[8] Solutions of folic acid in 0.1 M NaOH have been shown to be stable for up to 28 days at ambient temperature, both in the presence and absence of light.[9][10]

Q4: Can I autoclave solutions containing this compound?

A4: Some studies suggest that this compound solutions can be autoclaved at 121°C for 15 minutes with negligible decomposition, particularly within a pH range of 5 to 10.[5] However, the stability can be dependent on the overall composition of the solution.

Q5: I am observing a loss of this compound activity in my cell culture medium. What could be the cause?

A5: Loss of this compound in cell culture media can be attributed to its degradation. Riboflavin (Vitamin B2), often present in cell culture media, can act as a photosensitizer, accelerating the degradation of folic acid in the presence of light. The degradation is also influenced by the pH and temperature of the medium during storage and incubation.

Troubleshooting Guides

Issue 1: Unexpectedly low quantification of this compound in a stored solution.

Possible Cause Troubleshooting Step
Photodegradation Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[6] Minimize exposure to ambient light during handling.
Oxidative Degradation Prepare solutions with deoxygenated solvents. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
Inappropriate pH Measure the pH of the solution. Adjust to a neutral or slightly alkaline pH (5-8) if the experimental conditions allow, as folic acid is more stable in this range.[5]
Elevated Temperature Ensure solutions are stored at the recommended temperature (e.g., 2-8°C or -20°C for longer-term). Avoid repeated freeze-thaw cycles.
Interaction with other components Be aware that other components in your solution, such as certain vitamins or oxidizing agents, can accelerate degradation.[2][11]

Issue 2: Appearance of unknown peaks during HPLC analysis of a this compound sample.

Possible Cause Troubleshooting Step
Formation of Degradation Products The unknown peaks are likely degradation products such as pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[3][4]
Confirmation of Degradation Compare the chromatogram of your sample with a freshly prepared standard solution of this compound. If the new peaks are absent in the fresh standard, it confirms degradation.
Identification of Degradation Products If necessary, use a stability-indicating HPLC method with known standards of the degradation products for positive identification.[12] Mass spectrometry can also be used for confirmation.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Folic Acid in Human Serum at -80°C

Storage DurationMean Folate Concentration (% of initial)
1 year94.4%
8 yearsNot significantly different from initial
13 years92.0%

Data adapted from a study on long-term stability in human serum.[8]

Table 2: Degradation of Folic Acid in Fortified Vitamin Juices over 12 Months

Storage ConditionAverage Decrease in Folic Acid Concentration
Stored in the dark~46%
Stored in the lightSignificantly higher degradation than in the dark

Data from a study on fortified vitamin juices, highlighting the significant impact of light.[13]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of this compound and detecting its degradation products.

  • Chromatographic System:

    • Column: C8 or C18 reversed-phase column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 6.4) (e.g., 12:88, v/v).[12]

    • Flow Rate: 0.7 mL/min.[12]

    • Column Temperature: 30°C.[12]

    • Detection: UV detector at 280 nm.[12]

    • Injection Volume: 5 µL.[12]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound in 0.1 M NaOH and dilute to the desired concentration with the mobile phase.

    • Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.

  • Procedure:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the retention time of this compound and the appearance of any new peaks, which may correspond to degradation products.

    • Quantify the amount of this compound by comparing the peak area in the sample chromatogram to that of the standard.

Protocol 2: Spectrophotometric Method for Folic Acid Quantification

This protocol provides a simple and cost-effective method for determining the concentration of this compound.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Preparation of Solutions:

    • Solvent: 0.1 M Sodium Hydroxide (NaOH). Folic acid is soluble in alkaline solutions.[10]

    • Standard Solutions: Prepare a stock solution of this compound in 0.1 M NaOH. Create a series of dilutions to generate a standard curve (e.g., 5-50 mg/L).[9]

    • Sample Solution: Dissolve or dilute the sample in 0.1 M NaOH to a concentration expected to be within the range of the standard curve.

  • Procedure:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption for folic acid in NaOH, which is approximately 283 nm.[10] A full scan from 230-400 nm can also be performed to observe the characteristic peaks at ~256 nm, ~283 nm, and ~365 nm.[14]

    • Construct a standard curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

Visualizations

D_Folic_Acid_Degradation_Pathway folic_acid This compound cleavage Cleavage at C9-N10 bond folic_acid->cleavage paba_glu p-Aminobenzoyl-L-glutamic acid cleavage->paba_glu pterine_acid Pterine-6-carboxylic acid cleavage->pterine_acid light Light (UV/Visible) light->cleavage oxygen Oxygen oxygen->cleavage

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow start Suspected this compound Degradation check_storage Review Storage Conditions (Light, Temp, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes analyze_sample Analyze Sample (e.g., HPLC) check_storage->analyze_sample No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage correct_storage->start degradation_peaks Degradation Peaks Present? analyze_sample->degradation_peaks no_degradation No Significant Degradation degradation_peaks->no_degradation No confirm_degradation Degradation Confirmed degradation_peaks->confirm_degradation Yes end Problem Resolved no_degradation->end confirm_degradation->end

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow prep_solution Prepare this compound Solution stress_conditions Expose to Stress Conditions (e.g., Light, Heat, pH) prep_solution->stress_conditions sampling Collect Samples at Different Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Quantify Remaining this compound and Degradation Products analysis->data_analysis conclusion Determine Degradation Rate and Pathway data_analysis->conclusion

Caption: Workflow for a this compound forced degradation study.

References

Technical Support Center: D-Folic Acid Stability & Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Folic Acid under conditions of oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound is susceptible to degradation from several factors, primarily exposure to light (photodegradation), heat, oxygen, and extreme pH conditions.[1] Oxidative stress, often initiated by these factors, leads to the generation of reactive oxygen species (ROS) that can break down the this compound molecule.[2]

Q2: What are the common degradation products of this compound?

A2: Under aerobic conditions, particularly upon exposure to UV radiation, this compound degrades into pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[2][3] The formation of these products can be monitored to assess the extent of degradation.

Q3: How can I protect my this compound solutions from degradation?

A3: To prevent degradation, it is crucial to use antioxidants in your solutions. Commonly used and effective antioxidants include ascorbic acid (Vitamin C), caffeic acid, resveratrol (B1683913), and β-mercaptoethanol.[4][5] Additionally, preparing solutions under subdued light and storing them at refrigerated temperatures (4°C) in light-protected containers can significantly enhance stability.[6][7]

Q4: What is the role of this compound itself in oxidative stress?

A4: this compound has a dual role. While it is susceptible to degradation by oxidative stress, it also possesses antioxidant properties.[8] It can help reduce plasma homocysteine levels, which in turn can increase total antioxidant capacity and reduce the formation of reactive oxygen species.[8] Supplementation with folic acid has been shown to increase levels of glutathione (B108866) (GSH) and total antioxidant capacity (TAC) while reducing markers of lipid peroxidation like malondialdehyde (MDA).[8]

Q5: At what pH is this compound most stable?

A5: this compound generally exhibits greater stability in neutral to slightly alkaline solutions, with a stable pH range often cited between 5 and 8.[7][9] It is more prone to degradation under acidic conditions.[10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in my sample. 1. Oxidative degradation from exposure to air (oxygen). 2. Photodegradation from exposure to light. 3. Suboptimal pH of the solution. 4. Presence of metal ions that can catalyze oxidation.1. Add an antioxidant like ascorbic acid (0.1-1% w/v) or β-mercaptoethanol to your solution. 2. Prepare and store solutions in amber vials or wrap containers with aluminum foil. Work under subdued light. 3. Adjust the pH of your solution to be within the stable range of 5-8.[7][9] 4. Use high-purity water and reagents to minimize metal ion contamination.
My this compound solution is changing color (e.g., turning yellow). 1. This is a common sign of degradation, particularly photodegradation. 2. Interaction with other components in a complex medium.1. Immediately protect the solution from light. 2. Confirm degradation by analytical methods like HPLC. 3. Prepare fresh solutions and ensure proper storage conditions.
Inconsistent results in cell culture experiments involving this compound. 1. Degradation of this compound in the culture medium over time. 2. Interaction of this compound with components of the medium, such as riboflavin (B1680620), which can accelerate photodegradation.[11]1. Add a stable antioxidant to the medium, if compatible with your cell line. 2. Minimize light exposure to the cell culture plates/flasks. 3. Replenish the medium more frequently to maintain a consistent this compound concentration.

Quantitative Data on this compound Stabilization

Table 1: Efficacy of Various Antioxidants in Preventing this compound Degradation

AntioxidantConcentrationProtective EffectReference
Caffeic AcidNot specifiedMost effective among tested antioxidants in preventing photodecomposition.[4]
ResveratrolConcentration-dependentInhibits photodecomposition.[5]
Ascorbic Acid1% (w/v)Commonly used to protect folates from oxidative degradation.[6]
β-mercaptoethanol0.4%Used to stabilize 5-methyltetrahydrofolic acid.[12]
Fullerene C602.8 to 10 wt.%Suppresses degradation during photolysis and radiolysis.[13]

Table 2: Stability of this compound Under Different Storage Conditions

Storage ConditionMatrixDurationStabilityReference
Room Temperature (25°C), Light-protectedOral Suspension (pH 5.0)60 daysStable (retained >90% concentration)[7][14]
Refrigerated (4°C), Light-protectedOral Suspension (pH 5.0)60 daysStable (retained >90% concentration)[7][14]
Frozen (-70°C)Serum with Ascorbic Acid4 years≤10% loss for most folate forms[15]
Frozen (-25°C)Serum29 yearsSubstantial degradation, but recoverable as pABG equivalents.[16]

Experimental Protocols

Protocol 1: Quantification of this compound and Its Degradation Products by HPLC

This protocol is adapted from methodologies used for analyzing folic acid and its photodegradation products.[17]

Objective: To separate and quantify this compound, pterine-6-carboxylic acid, and p-aminobenzoyl-L-glutamic acid.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., µ-BondaPak)

  • Mobile Phase: 0.017 M monobasic potassium phosphate, tetrabutyl ammonium (B1175870) hydroxide (B78521) solution (20%, aqueous), and methanol (B129727) (870:15:250, v/v).

  • This compound standard

  • Pterine-6-carboxylic acid standard

  • p-Aminobenzoyl-L-glutamic acid standard

  • Samples for analysis

Method:

  • Prepare the Mobile Phase: Mix the components of the mobile phase and degas the solution.

  • Prepare Standards: Prepare stock solutions of this compound and its degradation products in a suitable solvent (e.g., mobile phase). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the standard curve. Filter the samples through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Set the UV detector to 254 nm.

    • Equilibrate the C18 column with the mobile phase at a constant flow rate.

    • Inject a fixed volume of the standards and samples.

    • Run the analysis isocratically at ambient temperature.

  • Data Analysis:

    • Identify the peaks for this compound and its degradation products based on the retention times of the standards.

    • Quantify the concentration of each compound by comparing the peak areas of the samples to the standard curve.

Protocol 2: Assessment of Oxidative Stress Markers

This protocol provides a general workflow for measuring common markers of oxidative stress that are relevant to this compound stability.

Objective: To measure levels of Total Antioxidant Capacity (TAC), Glutathione (GSH), and Malondialdehyde (MDA) in samples.

1. Total Antioxidant Capacity (TAC) Assay:

  • Principle: Measures the ability of a sample to reduce a colored oxidant.

  • Method: Use a commercially available TAC assay kit. Typically, the sample is mixed with a known amount of an oxidant, and the remaining oxidant is measured spectrophotometrically. The reduction in oxidant concentration is proportional to the TAC of the sample.

2. Glutathione (GSH) Assay:

  • Principle: GSH reacts with a chromogenic reagent (e.g., DTNB) to produce a colored product that can be measured.

  • Method: Use a commercial GSH assay kit. The sample is typically deproteinized and then incubated with the kit reagents. The absorbance is read at the specified wavelength, and the GSH concentration is determined by comparison to a standard curve.

3. Malondialdehyde (MDA) Assay (TBARS Assay):

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

  • Method:

    • Homogenize the sample in a suitable buffer.

    • Add TBA reagent and an acid (e.g., trichloroacetic acid).

    • Incubate at high temperature (e.g., 95°C) for a specified time.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm.

    • Quantify MDA concentration using a standard curve prepared with an MDA standard.

Visualizations

Oxidative Degradation Pathway of this compound and Protective Mechanism of Antioxidants OxidativeStress Oxidative Stress (e.g., UV Light, O2) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS generates DFolicAcid This compound ROS->DFolicAcid attacks NeutralizedROS Neutralized ROS ROS->NeutralizedROS is neutralized to DegradationProducts Degradation Products (Pterin-6-carboxylic acid, p-Aminobenzoyl-L-glutamic acid) DFolicAcid->DegradationProducts degrades to Antioxidants Antioxidants (e.g., Ascorbic Acid, Resveratrol) Antioxidants->ROS scavenges

Caption: Protective mechanism of antioxidants against this compound degradation.

Experimental Workflow for Assessing this compound Stability Start Prepare this compound Solutions (Control vs. with Antioxidants) Expose Expose to Stress Conditions (e.g., UV Light, Elevated Temperature) Start->Expose Sample Collect Samples at Time Points (T0, T1, T2...) Expose->Sample HPLC Quantify this compound and Degradation Products via HPLC Sample->HPLC Analyze Analyze Data: Calculate Degradation Rate HPLC->Analyze Conclusion Determine Efficacy of Antioxidant Analyze->Conclusion

Caption: Workflow for evaluating the stability of this compound.

Troubleshooting Logic for this compound Degradation Problem Problem: Unexpected this compound Loss CheckLight Is the solution protected from light? Problem->CheckLight CheckO2 Is an antioxidant present? CheckLight->CheckO2 Yes SolutionLight Action: Store in amber vials or wrap in foil. CheckLight->SolutionLight No CheckpH Is the pH between 5-8? CheckO2->CheckpH Yes SolutionO2 Action: Add Ascorbic Acid or another suitable antioxidant. CheckO2->SolutionO2 No SolutionpH Action: Adjust pH to neutral or slightly alkaline. CheckpH->SolutionpH No FurtherInvestigation Consider other factors: Temperature, contamination, matrix effects. CheckpH->FurtherInvestigation Yes SolutionLight->CheckO2 SolutionO2->CheckpH SolutionpH->FurtherInvestigation

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Optimizing Chiral Separation of D-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of D-Folic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of folic acid?

A1: Folic acid possesses a single chiral center in its L-glutamic acid portion. The primary challenge lies in achieving adequate stereoselectivity between the D- and L-enantiomers, which are structurally very similar. This requires a highly selective chiral stationary phase (CSP) and a carefully optimized mobile phase to exploit the subtle differences in their three-dimensional structures.

Q2: What are the recommended starting mobile phases for screening this compound chiral separation?

A2: For initial screening on a polysaccharide-based chiral stationary phase, it is advisable to test different modes of chromatography. For normal phase, a mobile phase of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is a good starting point. For reversed-phase, a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is recommended.[1][2][3] The choice of mobile phase will be highly dependent on the specific chiral stationary phase being used.

Q3: How does the mobile phase pH impact the chiral separation of this compound?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the acidic and basic functional groups in the folic acid molecule.[4][5] For ionizable compounds like folic acid, controlling the pH can significantly affect retention times and selectivity.[4][5] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure consistent ionization and avoid peak shape issues.[5][6] Experimenting with a pH range, for instance, from 3.0 to 7.0, can help determine the optimal condition for separation on a given chiral stationary phase.

Q4: What is the role of the organic modifier in the mobile phase?

A4: In reversed-phase chromatography, the organic modifier (e.g., acetonitrile or methanol) controls the overall elution strength of the mobile phase. Varying the percentage of the organic modifier will directly impact the retention time of the folic acid enantiomers. In normal-phase chromatography, the alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with the stationary phase. The type and concentration of the alcohol can dramatically affect the enantioselectivity.[3]

Q5: Can additives be used in the mobile phase to improve separation?

A5: Yes, small amounts of acidic or basic additives can significantly improve peak shape and resolution. For acidic compounds like folic acid, adding a small percentage of an acid like formic acid or acetic acid to the mobile phase can help to suppress the ionization of the carboxyl groups, leading to better peak symmetry.[7][8] Conversely, for basic analytes, a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can be beneficial. The choice of additive should be compatible with the column and detection method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. In normal phase, change the alcohol modifier and its concentration. In reversed-phase, adjust the organic modifier percentage and the pH of the aqueous phase.[3]
Poor resolution (Rs < 1.5) Mobile phase strength is too high or too low.Adjust the organic modifier concentration to achieve optimal retention and selectivity.
Inadequate temperature control.Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution.[3]
Flow rate is too high.Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction with the stationary phase.[3]
Peak tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase. For example, a small amount of a suitable acid or base can minimize unwanted interactions.
Mobile phase pH is close to the pKa of folic acid.Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analyte to ensure a consistent ionization state.[6]
Poor reproducibility Inconsistent mobile phase preparation.Ensure precise and consistent preparation of the mobile phase, including accurate pH adjustment and component mixing.
Insufficient column equilibration.Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase. Ensure the column is fully equilibrated before each injection.[3]
Fluctuations in column temperature.Use a column oven to maintain a stable and consistent temperature throughout the analysis.[3]

Experimental Protocols

Protocol 1: Initial Screening of Mobile Phase in Reversed-Phase Mode
  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve D,L-Folic Acid in a suitable solvent (e.g., a small amount of 0.1 M NaOH and dilute with the initial mobile phase).

Protocol 2: Optimization of Mobile Phase in Normal-Phase Mode
  • Chiral Column: Polysaccharide-based chiral stationary phase.

  • Mobile Phase: Heptane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Isocratic Elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Optimization Steps:

    • Vary the percentage of isopropanol (e.g., 5%, 15%, 20%).

    • Test other alcohol modifiers such as ethanol.

    • Evaluate the effect of the acidic additive concentration (e.g., 0.05% TFA).

Visual Guides

Mobile_Phase_Optimization_Workflow cluster_optimization Optimization Loop start Start: Racemic Folic Acid Sample screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp select_mode Select Chromatographic Mode (Normal, Reversed, etc.) screen_csp->select_mode optimize_mp Optimize Mobile Phase Composition select_mode->optimize_mp optimize_params Optimize Other Parameters (Temp, Flow Rate) optimize_mp->optimize_params optimize_mp->optimize_params Iterate for best resolution validate Validate Method optimize_params->validate end End: Optimized Chiral Separation validate->end

Caption: A general workflow for developing a chiral separation method for this compound.

Troubleshooting_Flowchart cluster_mp_opt Mobile Phase Optimization start Poor or No Chiral Separation check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes change_csp->check_mp adjust_modifier Adjust organic modifier (type and %) check_mp->adjust_modifier No check_temp Is temperature optimized? check_mp->check_temp Yes adjust_modifier->check_temp adjust_ph Adjust pH adjust_ph->check_temp vary_temp Vary column temperature check_temp->vary_temp No check_flow Is flow rate optimal? check_temp->check_flow Yes vary_temp->check_flow reduce_flow Reduce flow rate check_flow->reduce_flow No success Separation Achieved check_flow->success Yes reduce_flow->success

Caption: A troubleshooting flowchart for resolving common issues in this compound chiral separation.

References

Matrix effects in D-Folic Acid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of D-Folic Acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Electrospray ionization (ESI) is particularly susceptible to these interferences.[3][4] The "matrix" itself refers to all components within a sample other than the specific analyte of interest, such as proteins, salts, lipids, and endogenous metabolites.[5]

Q2: Why is this compound analysis susceptible to matrix effects in biological samples?

A: The analysis of this compound, like other folates, in biological matrices such as plasma or serum is prone to matrix effects for several reasons. Biological samples are complex mixtures containing high concentrations of endogenous materials like phospholipids (B1166683), proteins, and salts.[1][6] When using common sample preparation techniques like protein precipitation, many of these interfering components, especially phospholipids, remain in the final extract and can co-elute with folic acid, causing significant ion suppression.[6][7][8]

Q3: What are the most common sources of matrix effects in plasma/serum analysis?

A: The most significant source of matrix effects in plasma and serum analysis by LC-MS/MS are phospholipids, particularly glycerophosphocholines.[9][10] These molecules are abundant in biological membranes and are easily ionized, competing with the analyte for charge in the ESI source.[8][10] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[1] Lysophospholipids, which tend to elute earlier in reversed-phase chromatography, are often more likely to cause matrix effects than later-eluting phospholipids.[9]

Q4: How do I choose an appropriate internal standard (IS) for this compound analysis?

A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as Folic Acid-d4.[3][11] A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[3] This co-elution allows for reliable correction of signal variations.[12] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[1]

Troubleshooting Guides

Q1: I am observing a low, inconsistent, or no signal for my this compound analyte. What should I check first?

A: A weak or absent signal can stem from issues with the sample, the LC system, or the MS instrument.[13][14] A complete loss of signal often points to a single critical failure, while a low or inconsistent signal may have multiple causes.[13][15] Start by systematically isolating the problem. Prepare fresh standards to eliminate sample degradation as a cause. Then, verify the mass spectrometer's basic functions (e.g., stable spray, gas flows, voltages) before troubleshooting the liquid chromatography system for potential blockages, leaks, or mobile phase issues.[13]

The following workflow provides a systematic approach to diagnosing the root cause of poor signal intensity.

G Troubleshooting Workflow for Low this compound Signal start Start: Low or No Signal for this compound check_ms 1. Check MS Performance - Infuse standard directly - Check spray, voltages, gas flows start->check_ms ms_ok MS Signal OK? check_ms->ms_ok fix_ms Troubleshoot MS - Clean ion source - Calibrate instrument ms_ok->fix_ms No check_lc 2. Check LC System - Check for leaks & pressure fluctuations - Purge pumps, use fresh mobile phase ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC - Replace filters/tubing - Check column integrity lc_ok->fix_lc No check_sample 3. Investigate Sample & Method - Prepare fresh standards/samples - Check sample prep protocol lc_ok->check_sample Yes fix_lc->check_lc sample_ok Signal Restored? check_sample->sample_ok optimize Suspect Matrix Effects Proceed to Matrix Effect Evaluation Workflow sample_ok->optimize No end Problem Solved sample_ok->end Yes

Caption: A step-by-step workflow for diagnosing low signal intensity issues.

Q2: My signal is consistently suppressed when analyzing plasma samples. How can I confirm and mitigate this?

A: Consistent signal suppression in biological samples is a classic sign of matrix effects, often caused by phospholipids.[8][9] You can confirm this by performing a post-column infusion experiment to qualitatively identify retention time regions with suppression, or a post-extraction spike experiment to quantify the effect (see Protocol 2).[3][12] Mitigation involves improving sample cleanup to remove interferences before they reach the MS.

G Mechanism of ESI Ion Suppression by Phospholipids esi_droplet ESI Droplet from Sprayer Contains: this compound (Analyte), Phospholipids (Matrix), Solvent evaporation Solvent Evaporation esi_droplet->evaporation competition Competition for Droplet Surface & Charge evaporation->competition analyte_ion Analyte Ion (this compound) competition->analyte_ion Fewer available charges matrix_ion Matrix Ion (Phospholipid) competition->matrix_ion High concentration, high surface affinity ms_inlet Mass Spectrometer Inlet analyte_ion->ms_inlet Reduced transfer matrix_ion->ms_inlet Efficient transfer suppression Reduced Analyte Ionization (Ion Suppression) low_signal Low Analyte Signal Detected suppression->low_signal ms_inlet->suppression

Caption: How co-eluting phospholipids interfere with analyte ionization.

To mitigate these effects, consider the following:

  • Improve Sample Preparation: Protein precipitation (PPT) is fast but often leaves high levels of phospholipids.[7] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts and significantly reduce matrix effects.[3][7]

  • Modify Chromatography: Adjust the LC gradient to separate the this compound peak from regions of high ion suppression.[12][16]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[12][16]

Q3: My stable isotope-labeled internal standard (SIL-IS) isn't fully correcting for signal variability. What could be the reason?

A: While a SIL-IS is the best tool for correction, it may not be infallible.[3] If you still see poor reproducibility, consider these possibilities:

  • High Level of Suppression: Even a SIL-IS cannot overcome extreme signal suppression that pushes the analyte signal close to the lower limit of quantification (LLOQ). The primary solution is to improve sample cleanup to reduce the overall level of suppression.[3]

  • IS Concentration: Ensure the concentration of the SIL-IS is appropriate. If it is too high, it could contribute to ion suppression of the analyte itself.

  • Source Contamination: Endogenous materials from the matrix can build up in the ion source over a batch run, causing a gradual decline in signal intensity that may not be perfectly tracked by the IS.[17] Regular cleaning of the ion source is crucial for maintaining performance.

Quantitative Data Summary

The choice of sample preparation is the most effective way to manage matrix effects.[3] The following tables summarize typical performance data.

Table 1: Comparison of Folic Acid Recovery and Matrix Effects with Different Sample Preparation Techniques

Sample Preparation Method Analyte Recovery (%) Matrix Effect (Ion Suppression) Key Advantage Key Disadvantage Reference(s)
Protein Precipitation (PPT) >77% Significant Fast and simple High levels of residual phospholipids [7][18]
Liquid-Liquid Extraction (LLE) Variable (Can be low for polar analytes) Low Provides very clean extracts Can have lower recovery for polar compounds [3][7]

| Solid-Phase Extraction (SPE) | >90% (Method dependent) | Minimal | High recovery and very clean extracts | More complex and time-consuming |[7][19] |

Table 2: Example Matrix Factor (MF) Assessment for Folic Acid in Human Plasma The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression. The IS-Normalized MF should be close to 1.0 for effective compensation.[1][2]

QC LevelAnalyte MFIS (Folic Acid-d4) MFIS-Normalized MFCV% (n=6 lots)Acceptance CriteriaReference(s)
Low QC (39.5 ng/mL)0.880.861.024.5%CV ≤ 15%[1][2][20]
High QC (2743 ng/mL)0.850.870.983.8%CV ≤ 15%[1][2][20]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method for sample preparation, suitable for high-throughput analysis but may require further optimization to minimize matrix effects.[11][21]

  • Aliquot Sample: Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., Folic Acid-d4 in methanol).

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to the tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).[19] Vortex for 30 seconds to mix.

  • Analyze: Inject an aliquot (e.g., 8-20 µL) into the LC-MS/MS system for analysis.[11][19]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects by comparing the analyte response in a clean solution versus a post-extraction matrix sample.[1][5][12]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentration levels.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method (e.g., Protocol 1). After the extraction process is complete, spike the analyte and internal standard into the final, clean extracts at the same low and high concentrations as Set A.

  • Analyze Samples: Inject samples from both Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculate Matrix Factor (MF):

    • Calculate the MF for both the analyte and the IS for each lot of matrix using the following formula:

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)[2]

    • An MF < 1 indicates suppression; an MF > 1 indicates enhancement.[1]

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (IS MF)[2]

  • Evaluate Results:

    • Calculate the coefficient of variation (CV) of the IS-Normalized MF across the six or more matrix lots.

    • The method is generally considered free of significant matrix effects if the CV for the IS-Normalized MF is ≤ 15%.[2]

G Workflow for Matrix Effect Evaluation & Mitigation start Start: New Bioanalytical Method sample_prep 1. Select Initial Sample Prep (e.g., Protein Precipitation) start->sample_prep evaluate_me 2. Quantify Matrix Effect (Post-Extraction Spike Protocol) sample_prep->evaluate_me check_cv IS-Normalized MF CV <= 15%? evaluate_me->check_cv method_valid Method is Acceptable Proceed to Validation check_cv->method_valid Yes mitigate 3. Mitigate Matrix Effect check_cv->mitigate No option1 Improve Sample Cleanup (Switch to SPE or LLE) mitigate->option1 option2 Modify Chromatography (Adjust gradient to separate from suppression zones) mitigate->option2 option3 Dilute Sample Extract (If sensitivity permits) mitigate->option3 option1->evaluate_me Re-evaluate option2->evaluate_me Re-evaluate option3->evaluate_me Re-evaluate

Caption: An iterative workflow for assessing and reducing matrix effects.

References

Technical Support Center: Addressing Folic Acid Isomer Interference in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from folic acid isomers in metabolic assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between D-Folic Acid and L-Folic Acid?

A1: Folic acid, or pteroylglutamic acid, exists as two stereoisomers: the L-isomer (levo-rotatory) and the D-isomer (dextro-rotatory). The biologically active form, which is recognized by enzymes in the one-carbon metabolism pathway, is L-Folic Acid.[1] The D-isomer, (4-(((2-amino-4-hydroxypteridin-6-yl)methyl)amino)benzoyl)-D-glutamic acid, is a synthetic isomer and is not considered biologically active in the same manner as the L-form.[2]

Q2: Is this compound a common component of research-grade folic acid?

A2: Most commercially available folic acid for cell culture and research is the synthetic L-isomer.[3] For example, some suppliers specify that their product is 100% of the L-isomer. However, the purity of folic acid can vary, and the presence of the D-isomer as an impurity is possible depending on the synthesis and purification process. It is crucial to check the certificate of analysis for the specific lot of folic acid being used.

Q3: How can unmetabolized folic acid interfere with metabolic assays?

A3: High concentrations of synthetic folic acid can saturate the enzyme Dihydrofolate Reductase (DHFR), which is the rate-limiting step in its conversion to the biologically active tetrahydrofolate (THF).[4] This can lead to the accumulation of unmetabolized folic acid (UMFA) in plasma or cell culture media.[4] UMFA can theoretically interfere with normal folate metabolism by competing with reduced folates for binding to transporters, enzymes, and binding proteins.[4] For instance, high levels of folic acid could competitively inhibit the reduction of dihydrofolate (DHF) to THF by DHFR.[4]

Q4: What is one-carbon metabolism and why is it important?

A4: One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units. This pathway, which is dependent on folate, is essential for the synthesis of nucleotides (for DNA and RNA), amino acids like methionine, and for methylation reactions that regulate gene expression.[5] Interference with this pathway can have significant impacts on cell proliferation, differentiation, and survival.[6]

Q5: Should I use folic acid or a reduced folate like L-5-methyltetrahydrofolate (L-5-MTHF) in my cell culture medium?

A5: The choice depends on your experimental goals. Folic acid is the most stable and common form used in standard cell culture media.[3] However, because it requires enzymatic reduction, high concentrations can lead to UMFA. L-5-MTHF is the primary biologically active form of folate found in circulation and does not require reduction by DHFR.[7] If you are studying folate metabolism or are concerned about the off-target effects of UMFA, using L-5-MTHF may be a more physiologically relevant choice.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in a Dihydrofolate Reductase (DHFR) Activity Assay

Question: I am performing a spectrophotometric DHFR activity assay using purified enzyme and see a lower-than-expected rate of NADPH oxidation. Could the folic acid in my cell culture reagents be the cause?

Answer: Yes, it is possible. Folic acid itself is a poor substrate for DHFR but can act as a competitive inhibitor, especially at high concentrations, by competing with the natural substrate, dihydrofolate (DHF).[4] Contamination of your DHF substrate with folic acid or carryover from cell lysates cultured in high folic acid media could lead to apparent inhibition.

  • Reagent Purity Check:

    • Analyze your DHF substrate solution using High-Performance Liquid Chromatography (HPLC) to quantify any folic acid contamination.

    • Prepare a fresh DHF solution from a new, certified high-purity source.

  • DHFR Inhibition Assay:

    • Assay Principle: This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.[8]

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

      • NADPH Solution: 10 mM in Assay Buffer. Store in aliquots at -20°C.

      • DHF Solution: 10 mM in Assay Buffer containing 10 mM 2-mercaptoethanol. Prepare fresh.

      • Folic Acid (Potential Inhibitor): Prepare a stock solution (e.g., 10 mM in 0.1 M NaOH) and create serial dilutions.

      • DHFR Enzyme: Prepare a working solution of purified DHFR in Assay Buffer.

    • Assay Procedure (96-well plate format):

      • In a UV-transparent 96-well plate, add 160 µL of Assay Buffer to each well.

      • Add 10 µL of NADPH solution to each well.

      • Add 10 µL of various concentrations of the suspected folic acid contaminant or a known folic acid standard to test wells. Add 10 µL of Assay Buffer to control wells.

      • Add 10 µL of the DHFR enzyme solution to all wells.

      • Incubate the plate for 5 minutes at 25°C to allow for temperature equilibration.

      • Initiate the reaction by adding 10 µL of the DHF solution to all wells.

      • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes in a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

      • Calculate the percent inhibition for each folic acid concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

      • Plot % Inhibition vs. log[Folic Acid] and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Folic Acid Concentration (µM)DHFR Activity (ΔAbs/min)Percent Inhibition (%)
0 (Control)0.0500
10.04510
100.03040
500.02452
1000.01864
5000.00982

Note: These are example data and actual values may vary depending on enzyme concentration and assay conditions.

G start Low DHFR Activity Observed check_reagents Step 1: Check Reagent Purity - DHF Substrate - Enzyme Activity start->check_reagents run_hplc Run HPLC on DHF Substrate check_reagents->run_hplc fa_detected Folic Acid Detected? run_hplc->fa_detected no_fa No Folic Acid Detected fa_detected->no_fa No fa_present Folic Acid is Present fa_detected->fa_present Yes other_issues Investigate Other Causes: - Enzyme degradation - Incorrect buffer pH - Inaccurate reagent concentrations no_fa->other_issues mitigate Step 2: Mitigate Interference - Source new, high-purity DHF - Perform inhibition assay to quantify effect (IC50) fa_present->mitigate resolve Assay Performance Restored mitigate->resolve

Caption: Troubleshooting workflow for low DHFR activity.
Issue 2: High Background Signal in a Folate Receptor Binding Assay

Question: I am conducting a competitive folate receptor (FR) binding assay and observing high background signal, which is reducing my assay window. Could the D-isomer of folic acid be contributing to this?

Answer: This is unlikely to be the primary cause. Folate receptors typically exhibit high specificity for the L-isomer of folate. However, high non-specific binding can be a common issue in ligand-binding assays.[9] Potential causes include the labeled ligand binding to the plate surface or other proteins, or issues with your blocking or wash steps. While the D-isomer is not expected to bind the receptor specifically, very high concentrations of any non-specific small molecule could potentially cause weak, low-affinity interactions.

  • Assay Principle: A labeled folate (e.g., ³H-Folic Acid or a fluorescent analog) competes with an unlabeled test compound for binding to a source of folate receptors (e.g., cell membranes from FR-overexpressing cells). High signal indicates high binding of the labeled ligand, while low signal indicates displacement by the test compound.

  • Reagent and Plate Optimization:

    • Plate Choice: Test different types of microplates (e.g., high-binding vs. low-binding) to identify one that minimizes non-specific binding of your labeled ligand.

    • Blocking Buffer Optimization: Compare different blocking agents.

      • Control: Assay Buffer only (no blocking agent).

      • Test 1: 1% Bovine Serum Albumin (BSA) in Assay Buffer.

      • Test 2: 5% non-fat dry milk in Assay Buffer.

      • Test 3: Commercial blocking buffers. Incubate plates with blocking buffer for at least 1-2 hours at room temperature.[9]

    • Wash Buffer Optimization: Ensure your wash buffer contains a detergent (e.g., 0.05% Tween-20 in PBS) to help remove unbound reagents. Increase the number of wash steps from 3 to 5 and observe the effect on the signal-to-background ratio.

  • Assay Procedure (Optimized):

    • Coat a 96-well high-binding plate with cell membranes containing folate receptors and incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).

    • Block the plate with the optimized Blocking Buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Prepare serial dilutions of your unlabeled test compounds (and a positive control unlabeled L-Folic Acid).

    • Add the unlabeled compounds to the wells.

    • Add a constant concentration of labeled folate ligand to all wells.

    • Incubate for 2-4 hours at room temperature with gentle shaking.

    • Wash the plate 5 times with Wash Buffer to remove unbound labeled ligand.

    • Add substrate (if using an enzyme-linked label) or read the plate directly (if using a fluorescent or radioactive label).

Assay ConditionTotal Binding (Signal)Non-Specific Binding (Signal)Specific Binding (Signal)Signal-to-Background Ratio
No Blocking, 3 Washes85,00030,00055,0002.8
1% BSA Blocking, 3 Washes70,0008,00062,0008.8
1% BSA Blocking, 5 Washes 68,000 4,000 64,000 17.0
5% Milk Blocking, 5 Washes65,0006,00059,00010.8

Note: Signal units are arbitrary (e.g., Relative Fluorescence Units). Non-specific binding is measured in the presence of a saturating concentration of unlabeled L-Folic Acid.

G start High Background Signal in Binding Assay check_nsb Determine Non-Specific Binding (NSB) (Add saturating concentration of unlabeled L-Folic Acid) start->check_nsb nsb_high Is NSB > 20% of Total Binding? check_nsb->nsb_high nsb_low NSB is Acceptable nsb_high->nsb_low No optimize Optimize Assay Components nsb_high->optimize Yes other_issues Investigate other issues: - Labeled ligand degradation - Insufficient receptor concentration nsb_low->other_issues blocking Test Different Blocking Buffers (e.g., BSA, Milk) optimize->blocking washing Increase Wash Steps/Detergent optimize->washing plate Test Different Plate Types optimize->plate re_evaluate Re-evaluate NSB blocking->re_evaluate washing->re_evaluate plate->re_evaluate re_evaluate->optimize NSB Still High resolved Low Background Achieved re_evaluate->resolved NSB is Low

Caption: Optimization strategy for a high-background binding assay.
Issue 3: Altered Metabolite Profile in a Cell-Based One-Carbon Metabolism Assay

Question: I am using a stable isotope tracing (e.g., ¹³C-Serine) LC-MS metabolomics approach to study one-carbon metabolism. My cells were cultured in standard medium containing high levels of folic acid. Could this be affecting my results?

Answer: Yes. High levels of folic acid can alter the endogenous pools of folate intermediates.[10] This can lead to a "wash-out" of the labeled one-carbon units or change the baseline metabolic state of the cells, potentially masking the effects of your experimental treatment. The presence of unmetabolized folic acid could also have off-target effects on cellular metabolism that are independent of the canonical one-carbon pathway.[11]

  • Cell Culture Adaptation:

    • Before initiating the isotope tracing experiment, adapt your cells to a more physiologically relevant culture medium.

    • Standard Medium: DMEM with 4 mg/L (9 µM) folic acid.

    • Adaptation Protocol:

      • Two weeks prior to the experiment, switch cells to a medium with a lower folic acid concentration (e.g., 1 mg/L or ~2.3 µM).

      • One week prior, switch to a medium containing a physiological concentration of L-5-methyltetrahydrofolate (e.g., ~50-100 nM) in place of folic acid. This bypasses the DHFR step and better mimics in vivo conditions.

      • Ensure cell viability and proliferation rates are stable before proceeding.

  • Stable Isotope Tracing and Metabolite Extraction:

    • Culture the adapted cells to the desired confluency.

    • Replace the medium with the corresponding tracer medium (e.g., L-5-MTHF medium containing ¹³C-Serine) for a defined period (e.g., 4, 8, or 24 hours).

    • Perform metabolite extraction:

      • Aspirate the medium and quickly wash the cells with ice-cold 0.9% NaCl.

      • Immediately add 1 mL of ice-cold 80% methanol (B129727) to the plate.

      • Scrape the cells and collect the cell lysate/methanol mixture.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

      • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system capable of separating folate species and their isotopologues.

    • Monitor the incorporation of the ¹³C label into downstream metabolites of the one-carbon pathway (e.g., glycine, purines, thymidine).

Metabolite% Label Incorporation (High Folic Acid)% Label Incorporation (Physiological L-5-MTHF)Fold Change
Glycine25%45%1.8x
ATP8%20%2.5x
dTMP5%15%3.0x

Note: These data are illustrative, showing how high background folic acid can dilute the isotopic label and reduce the apparent flux through the pathway.

G cluster_0 Folate Cycle cluster_1 Metabolic Outputs FA Folic Acid (High Conc.) DHF DHF FA->DHF DHFR (Slow, Saturated) Interference Competitive Inhibition & Pool Dilution FA->Interference THF THF DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purines Purine Synthesis THF->Purines Methylene_THF->THF Methylene_THF->THF dTMP dTMP Synthesis Methylene_THF->dTMP Serine Serine (¹³C-labeled) Serine->Methylene_THF ¹³C unit Glycine Glycine (¹³C) Serine->Glycine Interference->DHF

Caption: High folic acid can interfere with one-carbon metabolism tracing.

References

Technical Support Center: D-Folic Acid Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folic Acid. Note that the commonly used synthetic form is the L-isomeric form of pteroylglutamic acid, often referred to simply as Folic Acid. The "D-" prefix is not standard nomenclature for this compound. This guide pertains to the handling and storage of synthetic Folic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing powdered Folic Acid?

A: Powdered Folic Acid should be stored at room temperature (15-25°C) in a tightly sealed container to protect it from light and moisture.[1] It is a crystalline solid that is stable for several years under these conditions.

Q2: How should I prepare a stock solution of Folic Acid?

A: Due to its low solubility in water at neutral pH, Folic Acid is typically dissolved in an alkaline solution or an organic solvent to prepare a concentrated stock solution.

  • Alkaline Solution: Folic acid is soluble in 1 M NaOH at concentrations up to 50 mg/mL.[2][3] It is also soluble in sodium bicarbonate solutions, which can be a gentler alternative for cell culture applications.[4]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide are also effective solvents, with solubilities of approximately 20 mg/mL and 10 mg/mL, respectively.[1]

Q3: For how long and at what temperature can I store Folic Acid stock solutions?

A: Alkaline stock solutions of Folic Acid are reasonably stable in the dark when stored at 2-8°C. However, it is recommended to prepare aqueous solutions fresh and not store them for more than one day to minimize degradation and precipitation.[1] If using a DMSO stock, it can be aliquoted and stored at -20°C for longer-term use. Avoid repeated freeze-thaw cycles.

Q4: Is Folic Acid sensitive to light?

A: Yes, Folic Acid is photolabile and can be inactivated by UV light. Therefore, all solutions containing Folic Acid should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the main factors that cause Folic Acid degradation in solution?

A: The primary factors contributing to Folic Acid degradation are:

  • pH: It is less stable in acidic conditions (below pH 6) and more stable in neutral to alkaline environments.[5][6][7]

  • Temperature: Elevated temperatures, especially in combination with acidic or alkaline pH, will accelerate degradation.[6][7]

  • Light: Exposure to UV light leads to rapid degradation.

  • Oxidizing and Reducing Agents: Folic Acid is incompatible with strong oxidizing and reducing agents.

  • Interactions with other components: In cell culture media, Folic Acid can react with components like reducing sugars and riboflavin (B1680620) (in the presence of light).[5]

Troubleshooting Guides

Issue 1: Precipitation of Folic Acid in Cell Culture Media
  • Question: I've added my Folic Acid stock solution to my cell culture medium, and now I see a precipitate. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Precipitation of Folic Acid in cell culture media is a common issue due to its low solubility at physiological pH (around 7.2-7.4). This can be exacerbated by high concentrations, temperature shifts, or interactions with other media components.[8] Adding a concentrated alkaline stock solution can also cause localized pH changes, leading to precipitation.

    • Solution:

      • Dilution Method: Add the Folic Acid stock solution dropwise to the vigorously stirring medium to ensure rapid and even dispersal, preventing localized high concentrations.

      • Lower Stock Concentration: Prepare a more dilute stock solution to minimize the volume of solvent (like NaOH or DMSO) added to the media.

      • Alternative Solvent: Consider preparing the stock solution in a sodium bicarbonate solution, which is a common buffer in cell culture media and less harsh than NaOH.[4]

      • Fresh Preparation: Prepare the Folic Acid-supplemented media fresh before each use to avoid precipitation over time.

      • Check for Incompatibilities: Ensure there are no other supplements in your media that could be reacting with the Folic Acid.

Issue 2: Inconsistent Experimental Results
  • Question: My experimental results are not reproducible, and I suspect it might be related to the Folic Acid I'm using. How can I ensure its stability and activity?

  • Answer:

    • Cause: Inconsistent results can stem from the degradation of Folic Acid in your stock solutions or final experimental solutions. As it is sensitive to light, temperature, and pH, improper handling and storage can lead to a decrease in its effective concentration.

    • Solution:

      • Protect from Light: Always store Folic Acid powder and solutions in the dark or in amber containers.

      • Control Temperature: Avoid heating Folic Acid solutions. Prepare stock solutions at room temperature and store them at the recommended temperature (2-8°C for short-term, -20°C for long-term aliquots).

      • Maintain pH: Ensure the final pH of your experimental solution is in the neutral to alkaline range for optimal stability.[6][7]

      • Fresh is Best: Prepare working solutions fresh from a reliable stock solution for each experiment. Avoid using old solutions.

      • Quality Control: If you continue to face issues, consider verifying the concentration of your Folic Acid stock solution using spectrophotometry (measuring absorbance at around 283 nm in 0.1 M NaOH) or a more advanced method like HPLC.[9][10]

Quantitative Data Summary

Table 1: Solubility of Folic Acid in Various Solvents

SolventConcentrationTemperatureReference
Water~1.6 mg/L25°C
WaterInsoluble below pH 5-[3]
0.1 M NaOHSoluble-
1 M NaOH50 mg/mL-[2][3]
DMSO~20 mg/mL-[1]
Dimethylformamide~10 mg/mL-[1]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL-[1]

Table 2: Stability of Folic Acid under Different Conditions

ConditionEffect on StabilityReference
pH Most stable at neutral (pH 7.0) or alkaline (pH 9.2) conditions. Rapid degradation in acidic conditions (pH < 6).[5][6][7]
Temperature Stable at room temperature as a powder. In solution, degradation increases with temperature, especially above 60°C.[1][11]
Light (UV) Highly unstable; leads to rapid degradation.
Oxygen Can contribute to degradation; antioxidants can improve stability.[5]

Experimental Protocols

Protocol 1: Preparation of a Folic Acid Stock Solution for Cell Culture

This protocol provides a method for preparing a 10 mg/mL stock solution of Folic Acid.

Materials:

  • Folic Acid powder (e.g., Sigma-Aldrich F8758)

  • 1 M Sodium Hydroxide (NaOH) or Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 10 mg of Folic Acid powder in a sterile container.

  • For an alkaline stock: Add 1 mL of 1 M NaOH to the Folic Acid powder. Mix well by vortexing until the powder is completely dissolved.

  • For a DMSO stock: Add 0.5 mL of DMSO to the Folic Acid powder. Mix well by vortexing until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Spectrophotometric Quantification of Folic Acid

This protocol outlines a basic method for determining the concentration of Folic Acid in a prepared stock solution.

Materials:

  • Folic Acid stock solution

  • 0.1 M NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of your Folic Acid stock solution in 0.1 M NaOH to create a standard curve (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Prepare a "blank" sample containing only 0.1 M NaOH.

  • Set the spectrophotometer to measure absorbance at 283 nm.

  • Zero the spectrophotometer using the blank solution.

  • Measure the absorbance of each of your standard dilutions and your unknown sample.

  • Plot a standard curve of absorbance versus concentration for your standards.

  • Determine the concentration of your unknown sample by interpolating its absorbance value on the standard curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation powder Folic Acid Powder solvent Choose Solvent (1M NaOH or DMSO) powder->solvent dissolve Dissolve Completely solvent->dissolve filter Sterile Filter (0.22µm) dissolve->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at -20°C aliquot->store add_stock Add Stock Dropwise while stirring store->add_stock Use one aliquot media Cell Culture Media or Buffer media->add_stock use_now Use Immediately in Experiment add_stock->use_now

Caption: Workflow for preparing and using Folic Acid solutions.

stability_factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes of Instability folic_acid Folic Acid Stability ph pH (More stable in alkaline) folic_acid->ph temp Temperature (Degrades with heat) folic_acid->temp light Light (UV) (Causes degradation) folic_acid->light oxygen Oxygen (Contributes to degradation) folic_acid->oxygen precipitate Precipitation ph->precipitate loss Loss of Potency temp->loss light->loss oxygen->loss inconsistent Inconsistent Results loss->inconsistent precipitate->inconsistent

Caption: Factors influencing the stability of Folic Acid in solution.

References

Minimizing D-Folic Acid contamination in L-Folic Acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ensuring the enantiomeric purity of L-Folic Acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to D-Folic Acid contamination. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work in obtaining high-purity L-Folic Acid.

Frequently Asked Questions (FAQs)

Q1: Why is it important to minimize this compound contamination in L-Folic Acid samples?

A1: L-Folic Acid is the biologically active form of folic acid, essential for numerous metabolic processes, including DNA synthesis and repair.[1][2] The unnatural stereoisomer, this compound, exhibits significantly lower biological activity.[3] Studies in rats have shown that the biological activity of racemic mixtures of folate derivatives is about half that of the pure L-isomer.[3] While the D-isomer may not be toxic at typical levels, its presence reduces the potency and efficacy of the L-Folic Acid, making it a critical quality attribute to control in research and pharmaceutical applications.

Q2: What is the most common method for analyzing the enantiomeric purity of Folic Acid?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating and quantifying the enantiomers of folic acid and its derivatives.[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and individual quantification.

Q3: Can I use a standard achiral HPLC method to determine the enantiomeric purity of my Folic Acid sample?

A3: No, a standard achiral HPLC method cannot distinguish between enantiomers. Enantiomers have identical physical and chemical properties in a non-chiral environment, so they will co-elute as a single peak on a standard achiral column. A chiral stationary phase or a chiral mobile phase additive is necessary to achieve separation.[6]

Q4: What are the key parameters to optimize for a successful chiral HPLC separation of Folic Acid enantiomers?

A4: The critical parameters for optimizing chiral HPLC separations include the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including the type and concentration of organic modifiers and any additives), the column temperature, and the flow rate.[7][8]

Q5: Are there established methods for the preparative separation of Folic Acid enantiomers to reduce D-isomer contamination?

A5: Yes, preparative chiral chromatography is a viable technique for purifying L-Folic Acid by removing the D-enantiomer.[9][10] This involves scaling up an analytical chiral HPLC method to handle larger sample loads. Supercritical Fluid Chromatography (SFC) is also an effective technique for preparative chiral separations and can sometimes offer advantages in terms of speed and solvent consumption.[][12]

Troubleshooting Guide for Chiral HPLC Analysis of Folic Acid

This guide addresses common issues encountered during the chiral HPLC analysis of L-Folic Acid samples.

Issue Potential Causes Recommended Solutions
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.Incorrect flow rate or temperature.Evaluate CSP Selection: Screen different types of CSPs (e.g., polysaccharide-based, protein-based).Optimize Mobile Phase: Systematically vary the organic modifier (e.g., methanol, acetonitrile) percentage and pH. Consider adding acidic or basic modifiers like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) in small amounts.Adjust Flow Rate and Temperature: Chiral separations often benefit from lower flow rates. Experiment with different column temperatures as this can significantly impact selectivity.[7]
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols).Column contamination.Mobile phase pH close to the analyte's pKa.Address Secondary Interactions: For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape.Clean the Column: Flush the column with a strong solvent.Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of folic acid.
Peak Splitting or Shoulders Co-elution with an impurity.Column void or contamination at the column inlet.Blocked column frit.Sample solvent incompatible with the mobile phase.Confirm Co-elution: Inject a smaller sample volume. If two separate peaks appear, it indicates co-elution with another compound.[13]Inspect the Column: Reverse-flush the column to try and dislodge any blockage from the frit. If a void is suspected, the column may need to be replaced.Ensure Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible.[13]
Poor Reproducibility Inconsistent mobile phase preparation.Fluctuations in column temperature.Insufficient column equilibration time.Standardize Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run.Use a Column Oven: Maintain a stable and uniform column temperature.Equilibrate Thoroughly: Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase composition.[7]
Ghost Peaks Contaminated mobile phase or HPLC system.Carryover from previous injections.Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents.Clean the System: Flush the injector and the entire system to remove any residual contaminants.[7]

Experimental Protocols

Analytical Chiral HPLC Method for Folic Acid Enantiomers

This protocol provides a starting point for the analytical separation of D- and L-Folic Acid. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A protein-based column such as one with human serum albumin (HSA) is a good starting point. Polysaccharide-based CSPs can also be effective.

  • Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a phosphate (B84403) buffer at a pH around 7.0 with a low percentage of organic modifier.

  • L-Folic Acid standard and the sample to be analyzed.

  • This compound standard (if available) for peak identification.

2. Chromatographic Conditions:

  • Column: Chiral HSA column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM potassium phosphate buffer (pH 7.2) : acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the L-Folic Acid sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • If standards are available, inject L-Folic Acid and this compound standards separately to determine their retention times for peak identification.

  • Calculate the percentage of this compound contamination using the peak areas from the chromatogram.

Preparative Chiral Chromatography for L-Folic Acid Purification

This protocol outlines the general steps for scaling up an analytical chiral HPLC method to a preparative scale for the purification of L-Folic Acid.

1. Method Development and Optimization (Analytical Scale):

  • Develop a robust analytical chiral HPLC method that provides good resolution between the L- and this compound enantiomers.

  • Optimize the mobile phase composition to maximize resolution while considering solvent cost and volatility for ease of removal after fractionation.

2. Scaling Up to Preparative Scale:

  • Select a preparative column with the same chiral stationary phase as the analytical column but with a larger internal diameter and length.

  • Adjust the flow rate for the preparative column based on the cross-sectional area ratio between the preparative and analytical columns.

  • Increase the injection volume and sample concentration to maximize throughput without compromising the separation.

3. Purification and Fraction Collection:

  • Perform multiple injections of the L-Folic Acid sample containing the D-isomer impurity.

  • Use an automated fraction collector to collect the eluent corresponding to the L-Folic Acid peak.

4. Post-Purification Processing:

  • Combine the collected fractions containing the purified L-Folic Acid.

  • Remove the mobile phase solvents, typically by rotary evaporation or lyophilization.

  • Analyze the purity of the final L-Folic Acid product using the analytical chiral HPLC method to confirm the reduction in this compound contamination.

Data Presentation

Table 1: Comparison of Analytical and Preparative Chiral Chromatography for Folic Acid Purity

ParameterAnalytical Chiral HPLCPreparative Chiral HPLC
Objective Quantification of D-isomerRemoval of D-isomer
Typical Column ID 2.1 - 4.6 mm>10 mm
Typical Particle Size 3 - 5 µm5 - 20 µm
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)
Flow Rate 0.5 - 2.0 mL/min>10 mL/min
Expected Purity N/A (for analysis)>99.5% L-Folic Acid
Typical Recovery N/A80 - 95%

Visualizations

Experimental_Workflow cluster_analytical Analytical Scale cluster_preparative Preparative Scale A Sample Preparation B Analytical Chiral HPLC A->B C Data Analysis (Quantify D-Isomer) B->C D Method Optimization (Analytical Scale) E Scale-Up to Preparative HPLC D->E F Fraction Collection (L-Folic Acid) E->F G Solvent Removal F->G H Purity Analysis (Analytical Chiral HPLC) G->H

Caption: Workflow for analytical and preparative separation of Folic Acid enantiomers.

Troubleshooting_Logic Start Poor Chiral Separation Q1 Are peaks resolved? Start->Q1 A1 Optimize Mobile Phase (Modifier, pH) Q1->A1 No Q2 Is there peak tailing? Q1->Q2 Yes A2 Screen Different Chiral Columns A1->A2 A1->Q2 A2->Q2 A3 Adjust Mobile Phase pH Add Modifier Q2->A3 Yes Q3 Is there peak splitting? Q2->Q3 No A3->Q3 A4 Check for Column Void or Contamination Q3->A4 Yes End Successful Separation Q3->End No A4->End

Caption: Decision tree for troubleshooting common chiral HPLC separation issues.

References

pH optimization for D-Folic Acid solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of D-Folic Acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound solubility a concern in cell culture?

A1: this compound, a synthetic form of the B vitamin folate, has low solubility in aqueous solutions, particularly at neutral or acidic pH, which is the typical range for most cell culture media.[1][2] Poor solubility can lead to precipitation, making it difficult to achieve the desired final concentration and potentially impacting cell health and experimental reproducibility.[3]

Q2: What is the optimal pH for dissolving this compound?

A2: this compound solubility is significantly pH-dependent.[2][4] It is practically insoluble in aqueous solutions below pH 5.[1] Solubility markedly increases in alkaline conditions (pH > 7).[5][6] For preparing stock solutions, dissolving in a basic solution such as 1M Sodium Hydroxide (NaOH) or a sodium bicarbonate solution is recommended to ensure complete dissolution before further dilution into the cell culture medium.[1][7][8]

Q3: Can I dissolve this compound directly into my cell culture medium?

A3: While some cell culture media contain sodium bicarbonate which can aid in dissolving low concentrations of folic acid, it is generally not recommended to dissolve powdered this compound directly into the final volume of media.[8] This approach risks incomplete dissolution and inaccurate concentration due to the compound's low solubility at physiological pH. Preparing a concentrated stock solution in an alkaline solvent is the preferred method.[7]

Q4: Will the high pH of the stock solution harm my cells?

A4: When a highly concentrated stock solution prepared in a strong base like 1M NaOH is diluted to the final working concentration in the cell culture medium (e.g., a 1:50,000 dilution), the buffering capacity of the medium is typically sufficient to neutralize the small amount of added base without a significant shift in the overall pH.[9][10] It is always advisable to check the final pH of the supplemented medium before use.

Q5: How should I store my this compound stock solution?

A5: this compound is sensitive to light and heat. Alkaline stock solutions are reasonably stable when stored in the dark.[1] It is recommended to prepare fresh stock solutions, but if storage is necessary, they should be filter-sterilized, aliquoted into light-protecting tubes, and stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms after adding Folic Acid stock to media. 1. pH of the final medium is too low. 2. Supersaturation of Folic Acid. 3. Reaction with other media components (e.g., divalent cations).[3]1. Ensure the buffering system of the media is robust. Verify the final pH after supplementation. 2. Prepare a less concentrated stock solution to avoid precipitation upon dilution. Add the stock solution slowly while gently swirling the medium. 3. Prepare the basal medium first and allow it to equilibrate before adding supplements like Folic Acid.
Inconsistent experimental results. 1. Inaccurate concentration of Folic Acid due to incomplete dissolution. 2. Degradation of Folic Acid in the stock solution or media.[11]1. Follow the recommended protocol for preparing a solubilized stock solution. Visually confirm complete dissolution before use. 2. Prepare fresh stock solutions regularly. Protect stock solutions and supplemented media from light and heat.
Low cell viability or altered morphology. 1. Cytotoxic effects of a significant pH shift in the media. 2. Supra-physiological concentrations of folic acid.[12]1. Use a highly concentrated stock to minimize the volume of alkaline solution added to the media. Always verify the final pH of the supplemented medium. 2. Optimize the final concentration of Folic Acid for your specific cell line. What is beneficial for one cell type may not be for another.[13]

Quantitative Data Summary

Table 1: Solubility of Folic Acid at Different pH Values

pHApproximate Solubility (mg/L)Temperature (°C)Reference
< 5Insoluble25[1]
~2~1.1 (2.5 µM)25[14]
4.03~1.0 (2.3 µM)25[14]
4.5 - 6.0Acts as a buffer region-[4][15]
6.03100-fold higher than at pH 4.03-[14]
7.0183 times higher than at pH 1.0-[5]
Neutral~1.6 (3.6 µM)25

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 441.4 g/mol )

  • 1M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile, light-protecting microcentrifuge tubes

Methodology:

  • Weigh out 4.41 mg of this compound powder in a sterile conical tube.

  • Add 100 µL of 1M NaOH to the powder.

  • Gently vortex or pipette up and down until the powder is completely dissolved. The solution should be clear and yellow.

  • Add 900 µL of sterile, nuclease-free water to bring the final volume to 1 mL. This results in a 10 mM stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterilized stock solution into sterile, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock cluster_prep Stock Solution Preparation cluster_use Cell Culture Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 1M NaOH weigh->dissolve dilute 3. Dilute with Sterile Water dissolve->dilute filter 4. Filter Sterilize (0.22 µm) dilute->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw Use in Experiment add_to_media 7. Add to Cell Culture Medium thaw->add_to_media check_ph 8. Verify Final pH add_to_media->check_ph use_in_culture 9. Use for Cell Culture check_ph->use_in_culture troubleshooting_logic Troubleshooting Logic for Folic Acid Precipitation start Precipitate Observed in Media? check_stock Was Stock Solution Clear? start->check_stock Yes issue_resolved Issue Resolved start->issue_resolved No check_ph Is Final Media pH Correct? check_stock->check_ph Yes remake_stock Remake Stock Solution check_stock->remake_stock No check_conc Is Stock Concentration Too High? check_ph->check_conc Yes adjust_ph Adjust Media pH check_ph->adjust_ph No lower_conc Lower Stock Concentration check_conc->lower_conc Yes check_conc->issue_resolved No remake_stock->start adjust_ph->start lower_conc->start signaling_pathway Folic Acid's Influence on Notch Signaling folic_acid Folic Acid Supplementation notch1_exp Increased Notch1 Expression (mRNA and Protein) folic_acid->notch1_exp hes5_exp Increased Hes5 Expression (mRNA and Protein) notch1_exp->hes5_exp Activates nsc_prolif Neural Stem Cell Proliferation hes5_exp->nsc_prolif Promotes

References

Validation & Comparative

D-Folic Acid: A Comparative In Vivo Analysis of Biological Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of stereoisomers is paramount for efficacy and safety. This guide provides a comparative analysis of D-Folic Acid versus its biologically active counterpart, L-Folic Acid, with a focus on validating the in vivo biological inertness of the D-isomer.

While L-Folic Acid is an essential B vitamin crucial for numerous metabolic processes, evidence strongly indicates that this compound is biologically inert. This inertness stems from the stereospecificity of the enzymes and transport proteins involved in folate metabolism. The primary uptake and metabolic pathways are configured to recognize and process only the L-isomer, rendering the D-isomer unable to participate in vital cellular functions.

Comparative Analysis of L-Folic Acid and this compound

FeatureL-Folic Acid (and its natural derivatives)This compound
Biological Activity Biologically active precursor to tetrahydrofolate (THF), a vital coenzyme in one-carbon metabolism.[1][2][3]Biologically inert.
Role in One-Carbon Metabolism Essential for the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[4][5][6]Does not participate in one-carbon metabolism.
Cellular Uptake Actively transported into cells via folate receptors and the reduced folate carrier.[7][8]Not recognized by folate receptors and transport proteins, leading to negligible cellular uptake.[5][9]
Enzymatic Conversion Converted to the active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[6][10]Not a substrate for dihydrofolate reductase (DHFR).
In Vivo Effects Supports cell proliferation, DNA synthesis and repair, and embryonic development.[1][11][12]No discernible biological effects. High doses of the synthetic form (folic acid) have been studied for potential toxicity, but this is distinct from the inherent activity of the D-isomer.[13][14][15][16]

Signaling Pathways and Experimental Workflows

The biological activity of L-Folic Acid is intrinsically linked to the folate-mediated one-carbon metabolism pathway. This pathway is fundamental for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.

Folic_Acid_Metabolism L-Folic Acid L-Folic Acid DHF Dihydrofolate L-Folic Acid->DHF DHFR This compound This compound Inactive Inactive This compound->Inactive DHFR DHFR THF Tetrahydrofolate DHF->THF DHFR One-Carbon Units One-Carbon Units THF->One-Carbon Units 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine Purine Synthesis Purine Synthesis One-Carbon Units->Purine Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 5-Methyl-THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair

Folate-Mediated One-Carbon Metabolism

An in vivo study to validate the biological inertness of this compound would typically involve a workflow comparing its effects to L-Folic Acid in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome Animal Model Rodent Model (e.g., Mice) Grouping Divide into 3 Groups: 1. Control (Vehicle) 2. L-Folic Acid 3. This compound Animal Model->Grouping Administration Oral Gavage or Intraperitoneal Injection Grouping->Administration Blood Sampling Collect Blood Samples (Plasma Folate Levels) Administration->Blood Sampling Tissue Harvest Harvest Tissues (e.g., Liver, Intestine) Administration->Tissue Harvest Cell Proliferation Assess Cell Proliferation (e.g., BrdU incorporation) Tissue Harvest->Cell Proliferation Gene Expression Analyze Gene Expression (e.g., DHFR, MTHFR) Tissue Harvest->Gene Expression L-Folic Acid Outcome Increased Plasma Folate Increased Cell Proliferation Cell Proliferation->L-Folic Acid Outcome This compound Outcome No Change in Plasma Folate No Effect on Cell Proliferation Cell Proliferation->this compound Outcome

In Vivo Validation Workflow

Experimental Protocols

Objective: To compare the in vivo effects of L-Folic Acid and this compound on plasma folate levels and cell proliferation in a rodent model.

1. Animal Model and Husbandry:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a folate-deficient diet for a 2-week washout period prior to the experiment. Water will be provided ad libitum.

2. Experimental Groups and Dosing:

  • Group 1 (Control): Administered vehicle (e.g., saline or 0.1% sodium bicarbonate solution) daily via oral gavage.

  • Group 2 (L-Folic Acid): Administered L-Folic Acid (e.g., 1 mg/kg body weight) dissolved in the vehicle daily via oral gavage.

  • Group 3 (this compound): Administered this compound (e.g., 1 mg/kg body weight) dissolved in the vehicle daily via oral gavage.

  • Duration: 14 consecutive days.

3. Sample Collection and Analysis:

  • Blood Collection: Blood samples will be collected via tail vein at baseline (day 0) and at the end of the study (day 14). Plasma will be separated and stored at -80°C until analysis.

  • Plasma Folate Measurement: Plasma folate concentrations will be determined using a competitive protein binding assay or LC-MS/MS.

  • Cell Proliferation Assay (BrdU Incorporation):

    • On day 14, 2 hours before euthanasia, mice will be injected intraperitoneally with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a dose of 50 mg/kg body weight.

    • Tissues of interest (e.g., small intestine, liver) will be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

    • Immunohistochemical staining for BrdU will be performed on tissue sections.

    • The percentage of BrdU-positive cells will be quantified in defined regions of interest to assess cell proliferation.

4. Statistical Analysis:

  • Data will be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's).

  • A p-value of < 0.05 will be considered statistically significant.

The available evidence strongly supports the biological inertness of this compound in vivo. This is primarily due to the stereospecificity of folate receptors and metabolic enzymes, which are configured to interact exclusively with the L-isomer. The provided experimental protocol offers a robust framework for empirically validating this inertness, which is a critical consideration for researchers and professionals in drug development and nutritional science.

References

D-Folic Acid vs. Methotrexate: A Comparative Analysis of Folate Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Folic Acid and methotrexate (B535133) in the context of folate receptor (FR) competition, supported by experimental data. It is intended to inform research and development efforts in targeted drug delivery and cancer therapeutics where folate receptors are a key target.

Executive Summary

Folate receptors, particularly FRα, are overexpressed in a variety of cancers, making them an attractive target for delivering therapeutic agents. Both folic acid and the antifolate drug methotrexate can bind to these receptors. This guide explores the competitive binding landscape of these compounds, with a special focus on the stereoisomer this compound. Understanding the nuances of their interaction with folate receptors is critical for the design of novel folate-targeted therapies. While the naturally occurring L-isomer of folic acid is the high-affinity endogenous ligand, studies on stereospecificity reveal that receptor isoforms may exhibit differential binding to synthetic or non-physiological isomers like this compound. Methotrexate, a widely used chemotherapeutic, also competes for these receptors, albeit with generally lower affinity than folic acid.

Comparative Binding Affinity

The following table summarizes the inhibitory constants (Ki) of folic acid and methotrexate for different folate receptor isoforms, as determined by competitive inhibition of [³H]folic acid binding. A lower Ki value indicates a higher binding affinity.

CompoundReceptor IsoformInhibitory Constant (Ki)
Folic Acid MFR-1 (placenta)1.0 ± 0.2 nM
MFR-2 (KB cells)0.3 ± 0.1 nM
Methotrexate MFR-1 (placenta)20 ± 5 nM
MFR-2 (KB cells)10 ± 2 nM

Data adapted from a study on the differential stereospecificities and affinities of folate receptor isoforms[1]. MFR-1 and MFR-2 are membrane folate receptor isoforms.

It is important to note that the term "folic acid" in many studies does not specify the stereoisomer. However, the naturally occurring and biologically active form is the L-isomer (corresponding to the S-diastereoisomer for reduced folates). Research indicates a significant difference in how folate receptor isoforms bind to different stereoisomers. One study revealed that MFR-2 preferentially binds to the physiological (6S) diastereoisomers of reduced folates, while MFR-1 shows a preference for the unphysiological (6R) diastereoisomers[1]. This suggests that this compound, as an "unphysiological" isomer, may exhibit isoform-specific binding, a factor that could be exploited in targeted drug design. Methotrexate generally shows a lower affinity for folate receptors compared to folic acid[1].

Experimental Protocols

Folate Receptor Competition Assay (Radioligand Binding)

This protocol outlines a standard radioligand binding assay to determine the competitive binding of unlabeled ligands, such as this compound and methotrexate, to folate receptors.

1. Cell Culture and Membrane Preparation:

  • Culture cells expressing the folate receptor of interest (e.g., KB cells, which overexpress FRα) in appropriate cell culture medium.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled competitor (this compound or methotrexate).

  • Add a constant, low concentration of a radiolabeled folate, such as [³H]folic acid.

  • To determine non-specific binding, include control wells with a high concentration of unlabeled folic acid.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Competitive Binding at the Folate Receptor

The following diagram illustrates the competition between this compound and methotrexate for binding to a folate receptor on the cell surface.

G cluster_membrane Cell Membrane FR Folate Receptor (FR) GPI Anchor D_Folic_Acid This compound D_Folic_Acid->FR Binds Methotrexate Methotrexate Methotrexate->FR Binds (Competes) Endogenous_Folate Endogenous Folate (L-Folic Acid) Endogenous_Folate->FR Binds (High Affinity)

Caption: Competition for Folate Receptor Binding.

Experimental Workflow for Competition Assay

This diagram outlines the key steps in a folate receptor competition assay.

G Start Start: Prepare FR-expressing cell membranes Incubate Incubate membranes with radiolabeled folate and varying concentrations of competitor (this compound or Methotrexate) Start->Incubate Filter Separate bound and free radioligand via rapid filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End: Compare binding affinities Analyze->End G Folic_Acid Folic Acid FRa FRα Folic_Acid->FRa Binds gp130 gp130 FRa->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Cyclin A2, VEGF) Nucleus->Gene_Expression Promotes G Folate Folate FR Folate Receptor Folate->FR Binds Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) FR->Upstream_Kinases Activates ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Nucleus Nucleus pERK1_2->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) Nucleus->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

References

A Comparative Analysis of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fates, bioavailability, and analytical methodologies of synthetic folic acid versus the biologically active L-5-methyltetrahydrofolate (5-MTHF) and its inactive D-isomer. This guide provides an objective comparison to inform research and development in folate-dependent pathways.

Introduction: Understanding the Folate Landscape

Folate, an essential B-vitamin (B9), is crucial for a myriad of physiological processes, including DNA synthesis, repair, and methylation. It exists in various forms, with synthetic folic acid and the naturally occurring, biologically active 5-methyltetrahydrofolate (5-MTHF) being of primary interest in supplementation and therapeutic applications. A critical distinction lies in their metabolic activation and the stereoisomerism of 5-MTHF. This guide delves into a comparative study of folic acid and the isomers of 5-MTHF, providing researchers and drug development professionals with the necessary data to make informed decisions.

All forms of folate must be converted to the biologically active L-5-methyltetrahydrofolate to be utilized by the body.[1][2] This conversion is a multi-step enzymatic process, highlighting a key difference between the direct administration of L-5-MTHF and supplementation with folic acid.

Metabolic Pathways: A Tale of Two Folates

The metabolic journey from folic acid to the active L-5-MTHF is distinct from the direct utilization of supplemental L-5-MTHF. This difference has significant implications for bioavailability and efficacy, particularly in individuals with certain genetic polymorphisms.

Folic Acid Metabolism

Synthetic folic acid is a stable, oxidized molecule that requires reduction to become metabolically active. This process is primarily carried out in the liver and involves two key enzymatic steps catalyzed by dihydrofolate reductase (DHFR).

Folic Acid Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF L-5-Methyltetrahydrofolate (L-5-MTHF) L-5-Methyltetrahydrofolate (L-5-MTHF) 5,10-Methylene-THF->L-5-Methyltetrahydrofolate (L-5-MTHF) MTHFR

Metabolic pathway of synthetic folic acid.
5-MTHF Metabolism and Isomers

5-MTHF exists as two stereoisomers due to the chiral center at the C6 position of the pteridine (B1203161) ring: the (6S)-isomer, also known as L-5-MTHF, and the (6R)-isomer, or D-5-MTHF.

  • L-5-MTHF ((6S)-5-MTHF): This is the naturally occurring, biologically active form of folate found in circulation and transported across cell membranes.[1]

  • D-5-MTHF ((6R)-5-MTHF): This is an unnatural, biologically inactive isomer. It is often considered an impurity in synthetic preparations of 5-MTHF.

Supplemental L-5-MTHF bypasses the enzymatic steps required for folic acid activation and is directly available for metabolic processes.

5-MTHF Utilization cluster_0 Supplemental 5-MTHF L-5-MTHF (6S) L-5-MTHF (6S) Cellular Uptake Cellular Uptake L-5-MTHF (6S)->Cellular Uptake D-5-MTHF (6R) D-5-MTHF (6R) Inactive Inactive D-5-MTHF (6R)->Inactive Metabolic Processes Metabolic Processes Cellular Uptake->Metabolic Processes

Differential fate of 5-MTHF isomers.

Comparative Bioavailability and Efficacy: A Data-Driven Perspective

The bioavailability of folate is a critical determinant of its physiological impact. Studies have shown that L-5-MTHF may have advantages over folic acid, particularly in certain populations.

Quantitative Comparison of Bioavailability
ParameterFolic AcidL-5-MTHF ((6S)-5-MTHF)Key Findings
Peak Plasma Concentration (Cmax) LowerSignificantly Higher[3][4]Studies have shown that the peak concentration of 5-MTHF in plasma is substantially higher than that achieved with an equimolar dose of folic acid.[3]
Time to Peak Concentration (Tmax) LongerSignificantly Shorter[4]L-5-MTHF is absorbed and appears in the bloodstream more rapidly than folic acid.
Area Under the Curve (AUC) LowerSignificantly Higher[4]The overall exposure to the active folate form is greater with L-5-MTHF supplementation. In individuals with the MTHFR TT genotype, the AUC for total plasma folate was twice as high after [6S]-5-MTHF administration compared to folic acid.[4]
Effect on Red Blood Cell (RBC) Folate EffectiveMore Effective in some studiesSome studies indicate a significantly higher increase in red blood cell folate with L-5-MTHF supplementation compared to folic acid over a 24-week period.[5]
Impact of MTHFR Polymorphism Efficacy can be reducedEfficacy is independent of MTHFR status[3]L-5-MTHF is more effective at increasing plasma folate levels irrespective of the MTHFR genotype.[3]
Impact on Homocysteine Levels

Both folic acid and L-5-MTHF are effective in lowering plasma homocysteine levels, a risk factor for cardiovascular disease. However, some studies suggest that L-5-MTHF may have a slight advantage. In healthy individuals, 24 weeks of supplementation with 416 µg of 5-MTHF resulted in a 19% reduction in homocysteine levels compared to a 15% reduction with 400 µg of folic acid.[5]

Experimental Protocols: Methodologies for Folate Analysis

Accurate quantification and differentiation of folate forms are essential for research and clinical applications. The following outlines key experimental methodologies.

Measurement of Total Folate in Biological Samples

Several methods are employed to measure total folate concentrations in serum, plasma, and red blood cells.

  • Microbiological Assay: Considered a "gold standard" by many researchers, this method utilizes the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, to quantify total active folate monoglutamates.[6][7]

  • Competitive Protein Binding Assay (CPBA): This assay relies on the competition between folate in the sample and a labeled folate for binding to a folate-binding protein.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method can quantify individual folate forms.[6][8]

Chiral Separation of 5-MTHF Isomers

Distinguishing between the bioactive L-5-MTHF and the inactive D-5-MTHF is crucial for quality control of supplements and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this application.

Experimental Workflow for Chiral Separation of 5-MTHF Isomers by HPLC-MS:

Experimental Workflow Sample Preparation Sample Preparation Extraction with Stabilizer (L-cysteine) Extraction with Stabilizer (L-cysteine) Sample Preparation->Extraction with Stabilizer (L-cysteine) HPLC Separation HPLC Separation Extraction with Stabilizer (L-cysteine)->HPLC Separation Chiral Column (e.g., ChiralPak HSA) Chiral Column (e.g., ChiralPak HSA) HPLC Separation->Chiral Column (e.g., ChiralPak HSA) Isocratic Elution Isocratic Elution Chiral Column (e.g., ChiralPak HSA)->Isocratic Elution Mass Spectrometry Detection Mass Spectrometry Detection Isocratic Elution->Mass Spectrometry Detection Positive Ionization Mode Positive Ionization Mode Mass Spectrometry Detection->Positive Ionization Mode Selected Ion Monitoring (SIM) Selected Ion Monitoring (SIM) Positive Ionization Mode->Selected Ion Monitoring (SIM) Data Analysis Data Analysis Selected Ion Monitoring (SIM)->Data Analysis Quantification of D- and L-5-MTHF Quantification of D- and L-5-MTHF Data Analysis->Quantification of D- and L-5-MTHF

Workflow for 5-MTHF isomer analysis.

Detailed HPLC-MS Parameters for 5-MTHF Isomer Separation:

ParameterSpecification
Column ChiralPak HSA
Mobile Phase 100 mM ammonium (B1175870) acetate (B1210297) and 1% (v/v) acetic acid in acetonitrile (B52724) (97:3 ratio)
Elution Isocratic
Flow Rate 0.25 mL/min
Column Temperature 30°C
MS Ionization Mode Positive Electrospray Ionization (ESI)
MS Detection Targeted Selected Ion Monitoring (SIM) at m/z 460.1939

This method allows for the baseline separation and accurate quantification of D- and L-5-MTHF diastereomers in various sample matrices.[9][10]

Conclusion and Future Directions

The evidence presented in this guide indicates that L-5-methyltetrahydrofolate offers distinct advantages over synthetic folic acid in terms of bioavailability and metabolic efficiency. Its ability to bypass key enzymatic conversion steps makes it a potentially more effective option for folate supplementation, especially in individuals with MTHFR polymorphisms.

For researchers and drug development professionals, the choice between folic acid and L-5-MTHF should be guided by the specific application, target population, and desired therapeutic outcome. The development of robust analytical methods for the chiral separation of 5-MTHF isomers is critical for ensuring the quality and efficacy of L-5-MTHF-containing products.

Future research should continue to explore the long-term clinical implications of supplementation with L-5-MTHF versus folic acid, particularly in the context of various disease states and genetic backgrounds. Further investigation into the potential effects of the inactive D-5-MTHF isomer is also warranted.

References

D-Folic Acid: A Validated Non-Metabolized Control for Folic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, identifying a reliable non-metabolized control is crucial for validating experimental models and interpreting data accurately. In the context of folic acid research, the stereoisomer D-folic acid has emerged as a robust negative control due to its biological inertness. This guide provides a comparative analysis of this compound and its biologically active counterpart, L-folic acid, supported by experimental evidence and detailed protocols.

Executive Summary

L-folic acid, the synthetic form of vitamin B9, is a pro-drug that requires enzymatic reduction by dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF). THF and its derivatives are essential coenzymes in one-carbon metabolism, crucial for the synthesis of nucleotides and amino acids. In stark contrast, this compound, the unnatural stereoisomer, is not recognized by the key enzymes and transport proteins involved in the folate metabolic pathway. This inherent biological inertness makes this compound an ideal non-metabolized control for in vitro and in vivo studies investigating the transport, metabolism, and biological effects of L-folic acid.

Comparative Biological Properties: L-Folic Acid vs. This compound

The following table summarizes the key differences in the biological handling and activity of L- and this compound, based on current scientific understanding. The data for this compound is largely inferred from studies on its reduced derivatives and the stereoselectivity of folate-pathway proteins.

ParameterL-Folic Acid (Pteroyl-L-glutamate)This compound (Pteroyl-D-glutamate)References
Intestinal Absorption Actively transported by the Reduced Folate Carrier (RFC1) and Proton-Coupled Folate Transporter (PCFT).Significantly lower affinity for RFC1 and PCFT, leading to minimal absorption.[1][2][3][4][5]
Cellular Uptake Mediated by folate receptors and RFC1.Poor recognition by folate receptors and RFC1, resulting in negligible cellular uptake.[1][4]
Enzymatic Reduction by DHFR Efficiently reduced to Dihydrofolate (DHF) and then to Tetrahydrofolate (THF).Not a substrate for DHFR; remains in its unmetabolized form.[6][7][8][9][10]
Biological Activity Precursor to THF, an essential coenzyme in one-carbon metabolism for DNA synthesis and repair, and amino acid metabolism.Biologically inert; does not participate in one-carbon metabolism.[10][11][12][13][14][15][16]
In Vivo Fate Converted to active folates, utilized in metabolic pathways, with excess excreted in urine.Expected to be largely unabsorbed and excreted in feces. Any minimally absorbed amount would be rapidly cleared renally without metabolic conversion.[14][17]

Experimental Protocols

Protocol 1: In Vitro Validation of this compound as a Non-Metabolized Control Using Liver S9 Fractions

Objective: To demonstrate the metabolic stability of this compound compared to L-folic acid in a metabolically active in vitro system.

Materials:

  • L-Folic Acid

  • This compound

  • Liver S9 fractions (from human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of L-folic acid and this compound in a suitable solvent.

  • In separate microcentrifuge tubes, pre-incubate the liver S9 fractions with the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding L-folic acid or this compound to their respective tubes to a final concentration of 10 µM.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of the parent compound and potential metabolites (e.g., DHF, THF for L-folic acid) using a validated LC-MS/MS method.

  • Calculate the percentage of the parent compound remaining at each time point.

Expected Results:

  • L-folic acid concentration will decrease over time, with the appearance of its metabolites.

  • This compound concentration will remain relatively constant throughout the incubation period, demonstrating its metabolic stability.

Protocol 2: Cellular Uptake Assay in Folate Receptor-Expressing Cells

Objective: To compare the cellular uptake of L-folic acid and this compound in cells expressing folate receptors.

Materials:

  • Folate receptor-positive cell line (e.g., KB, HeLa)

  • L-[3H]Folic Acid (radiolabeled)

  • This compound (unlabeled)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Seed the folate receptor-positive cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Incubate the cells with varying concentrations of L-[3H]Folic Acid in the presence or absence of a large excess of unlabeled this compound (as a competitor) for a defined period (e.g., 30 minutes) at 37°C.

  • Wash the cells three times with ice-cold PBS to remove unbound folic acid.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

Expected Results:

  • Cells will show significant uptake of L-[3H]Folic Acid.

  • The presence of excess unlabeled this compound will not significantly compete with and reduce the uptake of L-[3H]Folic Acid, indicating its poor affinity for the folate receptor.

Signaling Pathways and Experimental Workflows

Folic_Acid_Metabolism cluster_L_Folic_Acid L-Folic Acid Metabolism cluster_D_Folic_Acid This compound Fate L-Folic Acid L-Folic Acid DHF DHF THF THF One-Carbon Metabolism One-Carbon Metabolism This compound This compound No Metabolism No Metabolism

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Uptake Assay Liver S9 Incubation Liver S9 Incubation LC-MS/MS Analysis LC-MS/MS Analysis Metabolic Stability Assessment Metabolic Stability Assessment Cell Culture Cell Culture Radiolabeled Uptake Radiolabeled Uptake Scintillation Counting Scintillation Counting Receptor Affinity Determination Receptor Affinity Determination

Conclusion

The available scientific evidence strongly supports the use of this compound as a non-metabolized control in research focused on the L-folic acid pathway. Its lack of affinity for key transport proteins and its inability to be processed by dihydrofolate reductase render it biologically inert. By employing this compound as a negative control, researchers can confidently distinguish between specific folate-mediated effects and non-specific or off-target phenomena, thereby enhancing the validity and reliability of their findings. The provided experimental protocols offer a framework for the practical validation of this compound's non-metabolized nature within specific experimental systems.

References

Unraveling the Binding Dynamics of Folic Acid Isomers to Folate Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The specific targeting of folate receptor alpha (FRα), a protein overexpressed in a variety of cancers, has become a cornerstone of modern therapeutic and diagnostic strategies. Folic acid, the synthetic form of vitamin B9, serves as the high-affinity ligand for this receptor, enabling the delivery of conjugated imaging agents and cytotoxic drugs directly to tumor cells. While the naturally occurring and biologically active form is L-Folic Acid, questions regarding the binding affinity of its stereoisomer, D-Folic Acid, are pertinent for understanding the receptor's specificity and for the design of novel therapeutic agents. This guide provides a detailed comparison of the binding affinity of folic acid isomers to FRα, supported by experimental data and methodologies.

Executive Summary: L-Folic Acid Demonstrates Superior Binding Affinity

Experimental evidence strongly indicates that folate receptor alpha exhibits a high degree of stereoselectivity. While direct quantitative binding data for this compound is scarce in the literature, the available information on the receptor's interaction with various folate stereoisomers suggests a significantly lower affinity for the D-isomer compared to the naturally occurring L-isomer. L-Folic Acid binds to FRα with high affinity, typically in the nanomolar to picomolar range, a critical factor for its use in targeted therapies.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of L-Folic Acid and other relevant folate compounds to Folate Receptor Alpha. The lack of data for this compound is indicative of its low biological relevance and likely poor binding characteristics.

CompoundReceptorCell Line/SystemMethodBinding Affinity (Kd/Ki)
L-Folic Acid Folate Receptor α (FRα)Human FRα (crystal structure)X-ray CrystallographyHigh Affinity (structural evidence)
L-Folic Acid Folate Receptor α (FRα)Wild-type FRα[3H]-Folic Acid Binding Assay~0.19 nM (Kd)[1]
L-Folic Acid Folate Receptor α (FRα)FRα-positive KB cells[3H]-Folic Acid Binding Assay< 1 nM (Kd)[1]
5-Methyltetrahydrofolate (5-MTHF) Folate Receptor α (FRα)Not SpecifiedNot SpecifiedHigh Affinity
Methotrexate (an antifolate) Folate Receptor α (FRα)Not SpecifiedNot SpecifiedHigh Affinity

The Principle of Stereoselectivity

The interaction between a ligand and its receptor is a highly specific, three-dimensional process. The precise arrangement of functional groups in both the ligand and the receptor's binding pocket dictates the stability and affinity of the interaction. Folate receptors have been shown to exhibit stereospecificity, meaning they can distinguish between different stereoisomers of a ligand.

One study highlighted the differential stereospecificities of two membrane folate receptor isoforms, MFR-1 and MFR-2. It was found that MFR-2, which is expressed in cell lines commonly used for FRα research (like KB cells), preferentially binds the physiological (6S) diastereoisomers of reduced folates. Conversely, MFR-1 showed a preference for the unphysiological (6R) diastereoisomers. While this study focused on reduced folates, it underscores the receptor's ability to discriminate between stereoisomers. Given that the glutamate (B1630785) moiety of folic acid is crucial for its interaction with the receptor, it is highly probable that the unnatural D-glutamate form (as in this compound) would not fit optimally into the binding pocket, leading to a drastically reduced binding affinity.

Experimental Protocols

The determination of binding affinities for ligands to their receptors is a fundamental aspect of drug discovery and molecular biology. Several robust experimental techniques are employed for this purpose.

Competitive Radioligand Binding Assay

This is a widely used method to determine the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Prepare FRα-expressing cells or purified receptor Incubate Incubate receptor with a fixed concentration of radioligand and varying concentrations of test ligand Receptor->Incubate Radioligand Prepare radiolabeled L-Folic Acid (e.g., [3H]-Folic Acid) Radioligand->Incubate Test_Ligand Prepare serial dilutions of unlabeled test ligand (e.g., this compound or L-Folic Acid) Test_Ligand->Incubate Separate Separate bound from free radioligand (e.g., filtration, centrifugation) Incubate->Separate Measure Measure radioactivity of the bound complex Separate->Measure Plot Plot bound radioactivity vs. test ligand concentration Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Fig. 1: Workflow for a competitive radioligand binding assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This allows for the real-time monitoring of the association and dissociation of the ligand-receptor complex, from which the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined.

Folate Receptor Alpha Signaling Pathway

Upon binding of folic acid, FRα is internalized into the cell via endocytosis. The acidic environment of the endosome causes the dissociation of folic acid from the receptor. The released folate is then transported into the cytoplasm to participate in various metabolic pathways, including DNA synthesis and repair. The receptor is then recycled back to the cell surface.

Fig. 2: Simplified signaling pathway of Folate Receptor Alpha.

Conclusion

References

In Vitro Comparison of D-Folic Acid and L-Folic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biologically active L-Folic Acid and its synthetic isomer, D-Folic Acid, reveals significant differences in their cellular interactions and cytotoxic profiles. While L-Folic Acid is essential for cellular proliferation and metabolism, current scientific literature indicates a notable absence of biological activity for the D-isomer, rendering a direct cytotoxic comparison challenging. This guide provides a comprehensive overview based on available data, detailing their distinct roles and inferring their cytotoxic potential.

Folic acid, a B vitamin, is crucial for a variety of metabolic processes, including nucleotide synthesis and the methylation of DNA, RNA, and proteins. It exists as two stereoisomers: L-Folic Acid, the naturally occurring and biologically active form, and this compound, its synthetic counterpart. The structural difference, specifically the spatial arrangement of the glutamate (B1630785) tail, dictates their interaction with cellular machinery.

Biological Activity and Cellular Uptake

L-Folic Acid is actively transported into cells via specific carriers, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as through folate receptors. Once inside the cell, it is metabolized into its active coenzyme form, tetrahydrofolate (THF), which participates in one-carbon transfer reactions essential for cell growth and division.

In stark contrast, this compound is widely considered to be biologically inert. The enzymes involved in the folate metabolic pathway are stereospecific and do not recognize the D-isomer. Consequently, this compound is not metabolized into an active form and does not participate in essential cellular processes. While the administration of racemic mixtures (containing both D- and L-isomers) of folate derivatives can lead to the accumulation of the D-isomer in plasma, there is no evidence to suggest it possesses biological activity. In studies with rats, the biological activity of racemic mixtures of folate derivatives was found to be half that of the pure L-form, further supporting the inactivity of the D-isomer.

Comparative Cytotoxicity

Direct comparative studies on the in vitro cytotoxicity of this compound versus L-Folic Acid are not available in the current scientific literature. However, based on their distinct biological activities, a reasoned inference can be made.

L-Folic Acid: The effect of L-Folic Acid on cell viability is dose-dependent and cell-type specific. At physiological concentrations, it promotes cell proliferation and is not cytotoxic. In fact, it is a vital component of cell culture media. However, at very high, non-physiological concentrations, some studies have reported alterations in cell proliferation and viability. For instance, in one study, a high concentration of folic acid (0.1%) showed a cytotoxic effect on normal human dermal fibroblasts.

This compound: Given its biological inertness and inability to be metabolized by cells, this compound is not expected to exhibit significant cytotoxicity. It is unlikely to interfere with cellular metabolic pathways or induce apoptosis. Any observed effects at extremely high concentrations would likely be due to non-specific chemical or physical interactions rather than targeted biological activity.

Summary of In Vitro Effects

ParameterL-Folic AcidThis compound
Biological Activity Biologically active; essential for one-carbon metabolism, DNA synthesis, and methylation.Generally considered biologically inert; not recognized by enzymes in the folate pathway.
Cellular Uptake Actively transported into cells via specific carriers and receptors.Not actively transported or utilized by cells.
Effect on Proliferation Promotes cell proliferation at physiological concentrations.Not expected to have a direct effect on cell proliferation.
Cytotoxicity Generally non-cytotoxic at physiological concentrations. High concentrations may alter cell viability in some cell types.Not expected to be cytotoxic. No direct experimental data is available.

Experimental Protocols

While direct comparative cytotoxicity assays for D- and L-Folic Acid are not published, a standard experimental workflow to determine cytotoxicity would involve the following:

Cell Viability Assay (e.g., MTT or WST-1 Assay)
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of L-Folic Acid and this compound in cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the folic acid isomers. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the viability reagent (e.g., MTT or WST-1) to each well and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited), if any cytotoxic effect is observed.

cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed cells in 96-well plate treatment Treat with this compound and L-Folic Acid start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Add cell viability reagent (e.g., MTT, WST-1) incubation->assay measurement Measure absorbance assay->measurement analysis Calculate % viability and IC50 measurement->analysis

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Signaling and Metabolic Pathways

The differential biological activity of L- and this compound is rooted in their interaction with the folate metabolic pathway.

cluster_pathway Cellular Fate of Folic Acid Isomers l_folic L-Folic Acid receptor Folate Receptor/ Carrier l_folic->receptor Uptake d_folic This compound d_folic->receptor No/Poor Uptake no_interaction No Interaction/ Metabolism d_folic->no_interaction dhfr DHFR receptor->dhfr Intracellular thf Tetrahydrofolate (THF) dhfr->thf Reduction metabolism One-Carbon Metabolism (DNA/RNA Synthesis, Methylation) thf->metabolism

Caption: Differential cellular pathways of L-Folic Acid and this compound.

Conclusion

A Comparative Analysis of Folate Antagonists in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of classical and novel folate antagonists, supported by experimental data. It is important to clarify a potential point of confusion regarding "D-Folic Acid." The available scientific literature does not characterize this compound as a folate antagonist. Instead, folic acid (the naturally occurring form being L-Folic Acid) and its derivatives, like folinic acid, are crucial supplements administered to mitigate the toxic side effects of folate antagonist therapies.[1][2] This guide will, therefore, focus on a head-to-head comparison of established and clinically relevant folate antagonists.

Folate antagonists are a cornerstone in the treatment of various cancers and autoimmune diseases.[3][4] These drugs function by interfering with folate metabolism, which is essential for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cells.[5][6] The classical folate antagonist, Methotrexate (B535133), has been a mainstay in chemotherapy for decades.[3] However, the development of resistance and concerns about its toxicity have spurred the development of newer agents with different pharmacological profiles.[5] This guide will compare Methotrexate with other notable folate antagonists, including Pemetrexed and Aminopterin.

Quantitative Comparison of Folate Antagonist Potency

The efficacy of folate antagonists can be quantified by their inhibitory effects on key enzymes in the folate pathway and their cytotoxic activity against cancer cell lines. The following tables summarize key in vitro data for Methotrexate, Pemetrexed, and Aminopterin.

Table 1: In Vitro Inhibitory Potency against Dihydrofolate Reductase (DHFR)

CompoundTarget EnzymeIC50 (nM)Ki (nM)Cell Line
Methotrexate DHFR7.5<0.1L1210
Pemetrexed DHFR7.2-CCRF-CEM
Aminopterin DHFR1.2<0.1L1210

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency. Data compiled from multiple preclinical studies.[7]

Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

CompoundA549 (Lung) (nM)HCT-116 (Colon) (nM)MCF-7 (Breast) (nM)
Methotrexate 1,200800950
Pemetrexed 300250400
Aminopterin 8060100

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. Lower values indicate greater cytotoxicity. Data is representative of typical findings in preclinical research.[7]

Mechanism of Action and Signaling Pathways

Folate antagonists primarily exert their effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[10] Some newer antagonists, like Pemetrexed, have a multi-targeted approach, also inhibiting other enzymes in the folate pathway.[5]

Folate_Metabolism_and_Antagonist_Action cluster_0 Folate Metabolism cluster_1 Folate Antagonists Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate MTX->DHF Inhibits Pemetrexed Pemetrexed Pemetrexed->DHF Inhibits Pemetrexed->Purines Inhibits Pemetrexed->Thymidylate Inhibits Aminopterin Aminopterin Aminopterin->DHF Inhibits

Mechanism of action of folate antagonists.

Folic acid can also mediate cellular signaling through the folate receptor alpha (FRα), activating the JAK-STAT pathway, which has implications in both normal development and cancer.[11]

Folic_Acid_Signaling FA Folic Acid FRa Folate Receptor α (FRα) FA->FRa Binds JAK Janus Kinase (JAK) FRa->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (activated) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (e.g., Cyclin A2, VEGF) Nucleus->Gene_Expression Regulates

Folic acid-mediated STAT3 signaling pathway.

Experimental Protocols

The following are standardized methodologies for the in vitro evaluation of folate antagonists.

1. DHFR Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on dihydrofolate reductase activity.

  • Objective: To determine the IC50 of folate antagonists against recombinant human DHFR enzyme.

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[8]

  • Materials:

    • Recombinant Human DHFR Enzyme

    • DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Dihydrofolate (DHF) Substrate

    • NADPH

    • Test Compounds (e.g., Methotrexate, Pemetrexed, Aminopterin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the DHFR enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding DHF and NADPH.

    • Immediately measure the absorbance at 340 nm at regular intervals.

    • Calculate the rate of NADPH oxidation for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.[7]

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of folate antagonists on cancer cell lines.

  • Objective: To determine the IC50 of folate antagonists in different cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

    • Complete cell culture medium

    • Test Compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[7]

Experimental_Workflow cluster_DHFR DHFR Enzymatic Assay cluster_MTT Cell Viability (MTT) Assay D1 Prepare Reagents (Enzyme, Substrates, Inhibitors) D2 Incubate in 96-well Plate D1->D2 D3 Measure Absorbance (340 nm) D2->D3 D4 Calculate Inhibition & IC50 D3->D4 M1 Seed and Treat Cells M2 Add MTT Reagent M1->M2 M3 Solubilize Formazan M2->M3 M4 Measure Absorbance (570 nm) M3->M4 M5 Calculate Viability & IC50 M4->M5

Workflow for in vitro evaluation of folate antagonists.

Discussion and Conclusion

The comparative data reveals significant differences in the in vitro potency of the examined folate antagonists. Aminopterin consistently demonstrates the highest potency in both enzymatic and cell-based assays.[7] Pemetrexed, while also a potent DHFR inhibitor, possesses a broader mechanism of action that contributes to its efficacy across various cancer types.[5] Methotrexate, the most established of the three, remains a crucial therapeutic agent, though it is generally less potent in vitro than aminopterin.[3][7]

It is critical to note that in vitro efficacy is only one aspect to consider in drug development. Factors such as cellular uptake, polyglutamylation, pharmacokinetic properties, and toxicity profiles are paramount in determining the overall therapeutic potential of these compounds in a clinical setting.[7] For instance, the development of newer folate antagonists has been driven by the need to overcome methotrexate resistance and to offer improved safety profiles.[5]

The choice of a specific folate antagonist is dependent on the type of cancer, the patient's previous treatments, and the anticipated side effects.[5] The experimental protocols provided offer a standardized framework for conducting further comparative studies, which are essential for the continued development and optimal use of these vital therapeutic agents.

References

Validating a new analytical method for D-Folic Acid using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-performance analytical method for the quantification of D-Folic Acid against a traditional HPLC-UV method. The validation of this novel method was performed using a certified reference material to ensure accuracy and reliability, in line with industry standards. Detailed experimental protocols and performance data are presented to assist researchers and quality control analysts in the selection and implementation of the most suitable analytical technique for their specific needs.

Introduction to this compound Analysis

Folic acid, a synthetic form of the B vitamin folate, is crucial for various metabolic processes. It exists as two stereoisomers: the biologically active L-Folic Acid and its enantiomer, this compound. The presence of this compound can be an indicator of synthetic origin or degradation and may compete with the uptake of the active L-form. Therefore, the accurate quantification of this compound is essential for quality control in pharmaceutical formulations and research. This guide details the validation of a new analytical method designed for enhanced sensitivity and specificity in this compound analysis.

Performance Characteristics of Analytical Methods

The validation of an analytical method establishes its suitability for a particular purpose.[1][2] Key performance characteristics evaluated include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[1][2]

Comparative Data

The performance of the new Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method is compared against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The data below was generated using a certified reference material of this compound.

Performance ParameterNew UHPLC-MS/MS Method Existing HPLC-UV Method
Specificity High (Mass-to-charge ratio detection)Moderate (Potential for co-eluting impurities)
Linearity (R²) > 0.999> 0.995
Range (µg/mL) 0.01 - 100.5 - 50
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)
- Repeatability< 1.5%< 3.0%
- Intermediate Precision< 2.0%< 5.0%
Limit of Detection (LOD) 0.003 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.01 µg/mL0.5 µg/mL
Robustness Unaffected by minor variationsSensitive to pH and mobile phase changes

Experimental Protocols

Detailed methodologies for both the new and existing analytical methods are provided below.

Certified Reference Material

A certified reference material of this compound was procured from a pharmacopeial source (e.g., European Pharmacopoeia or United States Pharmacopeia) to prepare standard solutions for calibration and accuracy assessments.

New Method: UHPLC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 100 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (m/z): 442.1

    • Product Ion (m/z): 295.1

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.22 µm syringe filter.

Existing Method: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter.

Visualizing the Experimental Workflow and a Relevant Pathway

To better illustrate the processes, the following diagrams were generated using Graphviz.

experimental_workflow start Start: Sample Receipt prep_standard Prepare this compound Certified Reference Standard start->prep_standard prep_sample Prepare Test Sample start->prep_sample new_method New Method Analysis (UHPLC-MS/MS) prep_standard->new_method existing_method Existing Method Analysis (HPLC-UV) prep_standard->existing_method prep_sample->new_method prep_sample->existing_method data_acq_new Data Acquisition (New) new_method->data_acq_new data_acq_existing Data Acquisition (Existing) existing_method->data_acq_existing validation_params Evaluate Validation Parameters: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness data_acq_new->validation_params data_acq_existing->validation_params comparison Compare Performance Data validation_params->comparison end End: Method Validation Report comparison->end

Caption: Workflow for validating a new analytical method.

signaling_pathway folic_acid Folic Acid (Synthetic) dhfr1 Dihydrofolate Reductase (DHFR) folic_acid->dhfr1 dhf Dihydrofolate (DHF) dhfr1->dhf dhfr2 DHFR dhf->dhfr2 thf Tetrahydrofolate (THF) dhfr2->thf mthfr MTHFR thf->mthfr mthf 5,10-Methylenetetrahydrofolate mthfr->mthf mthfr_active 5-Methyltetrahydrofolate (Active Form) mthf->mthfr_active methionine Methionine mthfr_active->methionine Methyl Group Donation homocysteine Homocysteine homocysteine->methionine

Caption: Simplified folic acid metabolic pathway.

Conclusion

The validation results demonstrate that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the analysis of this compound. Its superior specificity, lower detection and quantitation limits, and enhanced precision make it a more reliable and robust method for quality control and research applications. The use of a certified reference material ensures the traceability and accuracy of the obtained results. Researchers and drug development professionals are encouraged to consider the adoption of this advanced analytical technique for the precise and accurate quantification of this compound.

References

Comparative Proteomics of Cells Treated with D-Folic Acid versus L-Folic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic effects of D-Folic Acid and L-Folic Acid on cells. Due to a lack of direct comparative proteomic studies between the two stereoisomers, this guide synthesizes data from studies on "folic acid" to represent the effects of the biologically active L-Folic Acid and contrasts it with the expected effects of the biologically inert this compound.

Introduction

Folic acid, a B vitamin, is crucial for various cellular processes, including DNA synthesis, repair, and methylation. It exists as two stereoisomers: L-Folic Acid, the naturally occurring and biologically active form, and this compound, the synthetic, biologically inactive form. Understanding their differential effects on the cellular proteome is vital for research and therapeutic applications. This guide summarizes the known proteomic changes induced by L-Folic Acid and provides a hypothesized baseline for this compound, based on its biological inertia.

Data Presentation: Quantitative Proteomic Changes

The following table summarizes key proteins reported to be differentially expressed in cells treated with folic acid (assumed to be L-Folic Acid). For this compound, it is hypothesized that no significant proteomic changes would be observed due to its lack of biological activity.

ProteinBiological ProcessCell/Tissue TypeReported Change with L-Folic AcidExpected Change with this compoundReference
Apolipoproteins Steroid hormone synthesisFollicular fluidUp-regulatedNo significant change expected[1]
C-reactive protein InflammationFollicular fluidDown-regulatedNo significant change expected[1]
Glutathione peroxidase 1 Oxidative stress responseRat liverUp-regulatedNo significant change expected[2]
Peroxiredoxin 6 Oxidative stress responseRat liverUp-regulatedNo significant change expected[2]
MAWD binding protein Associated with cancerRat liverUp-regulatedNo significant change expected[2]
Cofilin 1 TumorigenesisRat liverDown-regulatedNo significant change expected[2]
Fibrinogen Coagulation cascadeMouse kidneySignificantly up-regulatedNo significant change expected[3]
TAGLN Cancer-associated geneBreast cancer cell linesAltered expressionNo significant change expected[4][5]

Experimental Protocols

The following is a generalized protocol for a comparative quantitative proteomics study of cells treated with this compound versus L-Folic Acid, based on methodologies described in the literature.[2][6][7][8]

1. Cell Culture and Treatment:

  • Culture human cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Divide cells into three groups: control (vehicle), L-Folic Acid-treated, and this compound-treated.

  • Treat cells with desired concentrations of L-Folic Acid and this compound for a specified time period (e.g., 24, 48, 72 hours).

2. Protein Extraction and Digestion:

  • Harvest cells and lyse them in a suitable buffer to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

3. Peptide Labeling and Mass Spectrometry:

  • For quantitative analysis, label the peptides from each group with isobaric tags (e.g., TMT).

  • Combine the labeled peptide samples.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

4. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

  • Perform statistical analysis to determine differentially expressed proteins between the treatment groups and the control.

  • Conduct bioinformatics analysis (e.g., Gene Ontology, pathway analysis) to understand the biological implications of the proteomic changes.

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Comparative Proteomics cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture B Treatment (Control, L-Folic Acid, this compound) A->B C Protein Extraction B->C D Protein Digestion C->D E Peptide Labeling (TMT) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G H Statistical Analysis G->H I Bioinformatics Analysis H->I G Influence of L-Folic Acid on mTOR Signaling L-Folic Acid L-Folic Acid One-Carbon Metabolism One-Carbon Metabolism L-Folic Acid->One-Carbon Metabolism SAM S-adenosylmethionine One-Carbon Metabolism->SAM Methylation Reactions DNA, RNA, Protein Methylation SAM->Methylation Reactions mTORC1 Signaling mTORC1 Signaling Methylation Reactions->mTORC1 Signaling modulates Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation G Expected Minimal Impact of this compound on Cellular Signaling This compound This compound Cellular Signaling Pathways Cellular Signaling Pathways This compound->Cellular Signaling Pathways No significant interaction

References

Assessing the impact of D-Folic Acid on gene expression relative to L-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-Folic Acid and L-Folic Acid on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of this compound and L-Folic Acid on gene expression, supported by experimental data. The focus is on the biologically active form, L-Folic Acid, and its well-documented impact on cellular processes, in contrast to the biologically inert nature of this compound.

Introduction: The Stereochemistry of Folic Acid

Folic acid, a synthetic form of vitamin B9, possesses a chiral center, resulting in two stereoisomers: this compound and L-Folic Acid. This structural difference is critical to their biological activity. The naturally occurring and biologically active forms of folate are all derivatives of the L-isomer.[1][2] L-Folic Acid is a crucial component in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of DNA and proteins.[1][3] These processes are fundamental to the regulation of gene expression.

Conversely, this compound is generally considered biologically inactive. Studies on racemic mixtures of folate derivatives have shown that the biological activity is approximately half that of the pure L-isomer, suggesting the D-isomer does not contribute to the observed effects and may even have inhibitory properties on certain enzymatic processes.

Impact on Gene Expression: A Tale of Two Isomers

L-Folic Acid: An Epigenetic Modulator

The primary mechanism by which L-Folic Acid influences gene expression is through its role in DNA methylation. As a key player in the one-carbon cycle, L-folate derivatives, such as 5-methyltetrahydrofolate (5-MTHF), donate methyl groups for the conversion of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA methyltransferases (DNMTs).[1][3] DNMTs add methyl groups to cytosine bases in DNA, a process that can alter gene expression, typically by silencing gene transcription when it occurs in promoter regions.

Folate deficiency can lead to global DNA hypomethylation, which has been linked to genomic instability and the inappropriate activation of genes. Conversely, folic acid supplementation has been shown to modulate DNA methylation patterns and gene expression in various cell types and organisms.[4][5]

This compound: A Biologically Inert Counterpart

There is a significant lack of studies investigating the direct impact of this compound on gene expression. This is largely because the enzymatic machinery of the folate metabolic pathway is stereospecific for the L-isomer. Key enzymes like dihydrofolate reductase (DHFR), which is necessary to convert synthetic folic acid into its active form, do not effectively recognize or process the D-isomer. Consequently, this compound is not incorporated into the one-carbon metabolism pathway and cannot contribute to the pool of methyl donors required for DNA methylation. Therefore, it is not expected to have a direct or significant impact on gene expression.

Quantitative Data on L-Folic Acid and Gene Expression

The following tables summarize findings from studies investigating the effect of L-Folic Acid (or folic acid supplementation) on gene expression.

Table 1: Effect of Folic Acid Supplementation on Gene Expression in C2C12 Myoblasts

GeneTreatment GroupFold Change in mRNA ExpressionExperimental MethodReference
MyoDHigh Folate vs. Low Folate (Day 3)IncreasedqPCR[4]
MyogeninHigh Folate vs. Low Folate (Day 3)IncreasedqPCR[4]
MyogeninHigh Folate vs. Low Folate (Day 6)IncreasedqPCR[4]

This study demonstrates that folic acid supplementation promotes the expression of key myogenic regulatory factors in differentiating muscle cells.[4]

Table 2: Differentially Expressed Genes in Broiler Chicken Liver with Folic Acid Supplementation

Comparison GroupUpregulated GenesDownregulated GenesExperimental MethodReference
Control vs. 5 mg Folic Acid157248RNA-seq[6]
Control vs. 10 mg Folic Acid68142RNA-seq[6]
5 mg vs. 10 mg Folic Acid165179RNA-seq[6]

This research highlights that folic acid supplementation leads to widespread changes in the liver transcriptome, affecting pathways related to metabolism and cell cycle.[6]

Table 3: Impact of Folic Acid on Gene Expression in Adipocytes from Lupus Patients

GeneCell TypeFold Change in ExpressionExperimental MethodReference
LEP (Leptin)Obese5.2-fold increaseRT-qPCR[7]
CREM2Normal Weight2.8-fold increaseRT-qPCR[7]

This in vitro study indicates that folic acid's effect on gene expression in adipocytes is dependent on the metabolic state of the individual.[7]

Experimental Protocols

Cell Culture and Folic Acid Treatment (Adapted from[4])
  • Cell Line: C2C12 murine myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Folic Acid Concentrations:

    • Low Folate (L): 0 mg/L

    • Normal Folate (N): 4 mg/L

    • High Folate (H): 40 mg/L

  • Differentiation: Cells are grown to 70% confluency and then switched to a differentiation medium with the respective folate concentrations.

  • Sample Collection: Cells are harvested at specified time points (e.g., day 3 and day 6) for RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qPCR) (Adapted from[4])
  • RNA Isolation: Total RNA is extracted from cultured cells using a standard protocol (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the relative abundance of target gene mRNA.

  • Normalization: The expression levels of target genes are normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA input.

  • Data Analysis: The comparative Ct (2-ΔΔCt) method is used to calculate the fold change in gene expression between different treatment groups.[5]

RNA-Sequencing (RNA-seq) (General Protocol based on[6])
  • RNA Isolation and Quality Control: High-quality total RNA is extracted from tissue samples and its integrity is assessed.

  • Library Preparation: mRNA is enriched and fragmented, followed by cDNA synthesis and adapter ligation to prepare sequencing libraries.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Raw sequencing reads are processed to remove low-quality reads and adapters.

    • The cleaned reads are aligned to a reference genome.

    • Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between experimental groups.

    • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to interpret the biological significance of the differentially expressed genes.

Visualizations

Signaling Pathway: L-Folic Acid Metabolism and its Role in DNA Methylation

Folic_Acid_Metabolism Folic_Acid Folic Acid (L-isomer) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF 5_Methyl_THF 5-Methyl-THF 5_10_Methylene_THF->5_Methyl_THF Homocysteine Homocysteine Methionine Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH DNA DNA SAH->Homocysteine Homocysteine->Methionine Methylated_DNA Methylated DNA (Altered Gene Expression) DNA->Methylated_DNA D_Folic_Acid This compound DHFR DHFR MTHFR MTHFR MTHFR->5_10_Methylene_THF MS Methionine Synthase MS->Homocysteine DNMTs DNMTs DNMTs->DNA

Caption: L-Folic Acid metabolism pathway leading to DNA methylation.

Experimental Workflow: Assessing the Impact of Folic Acid on Gene Expression

Experimental_Workflow Start Cell/Animal Model Selection Treatment Treatment with Different Folic Acid Concentrations (e.g., Low, Normal, High) Harvest Sample Collection (Cells or Tissues) Treatment->Harvest Extraction RNA/DNA Isolation Harvest->Extraction Analysis Gene Expression Analysis (qPCR or RNA-seq) DNA Methylation Analysis (Bisulfite Sequencing) Extraction->Analysis Data Data Processing and Bioinformatic Analysis Analysis->Data Results Identification of Differentially Expressed Genes and Pathways Data->Results

Caption: A generalized experimental workflow for studying folic acid's effects.

Conclusion

The available scientific evidence strongly indicates that L-Folic Acid is the biologically active isomer that plays a significant role in regulating gene expression, primarily through its involvement in DNA methylation. In contrast, this compound is biologically inert and is not expected to have a discernible impact on gene expression. For researchers and professionals in drug development, it is crucial to use the L-isomer or its biologically active derivatives when investigating the effects of folate, as the D-isomer will not produce physiologically relevant results. Future research in this area should continue to focus on the nuanced effects of L-folate supplementation on the epigenome in various physiological and pathological contexts.

References

Safety Operating Guide

Safe Disposal of D-Folic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of D-Folic Acid is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, it is crucial to follow established protocols to prevent environmental contamination and mitigate any potential risks.[1][2][3] This guide provides a step-by-step procedure for the safe disposal of this compound for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. In case of a spill, avoid generating dust and collect the material dry. Prevent the substance from entering drains or waterways.[1]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] This ensures that the waste is managed in accordance with national and local regulations.

1. Unused or Expired this compound (Solid Form):

  • Containment: Keep the this compound in its original, tightly closed container. Do not mix it with other chemical waste.

  • Labeling: Ensure the container is clearly labeled as "this compound" for disposal.

  • Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5]

2. Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

  • Segregation: Collect all labware that has come into direct contact with this compound in a designated, clearly labeled waste container.

  • Disposal: This waste should be managed as chemical waste and collected by a licensed disposal company.[5]

3. This compound Solutions (Aqueous):

  • Environmental Precaution: Do not pour this compound solutions down the drain.[1]

  • Collection: Collect the aqueous waste in a sealable, appropriate container.

  • Labeling: Clearly label the container with its contents, including the concentration of this compound.

  • Disposal: Arrange for collection by a licensed chemical waste disposal service.[1]

4. Empty this compound Containers:

  • Decontamination: If local regulations permit, triple-rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste.

  • Disposal of Rinsed Containers: Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste. However, it is imperative to handle uncleaned containers in the same manner as the product itself.

Quantitative Disposal Data

Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal, as it is not classified as a hazardous material. The guiding principle is to dispose of all chemical waste, regardless of perceived hazard, through a licensed disposal company to ensure compliance with all applicable regulations.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compoundLicensed Chemical Waste Disposal CompanyKeep in original container; Do not mix with other waste
This compound SolutionsLicensed Chemical Waste Disposal CompanyDo not dispose down the drain
Contaminated LabwareLicensed Chemical Waste Disposal CompanySegregate from regular trash
Decontaminated ContainersRecycled or disposed of as non-hazardous waste (check local regulations)Triple-rinse and collect rinsate as chemical waste

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

D_Folic_Acid_Disposal cluster_start cluster_type cluster_solid cluster_liquid cluster_container cluster_end start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid Solid this compound or Contaminated Labware waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid container Empty Container waste_type->container Empty Container package_solid Package in a sealed, labeled container solid->package_solid contact_ehs Contact EHS or Licensed Waste Disposal Company package_solid->contact_ehs package_liquid Collect in a sealed, labeled waste container liquid->package_liquid package_liquid->contact_ehs decontaminate Triple-rinse container? (Collect rinsate as liquid waste) container->decontaminate decontaminate->package_solid No (Treat as Solid Waste) dispose_container Dispose of container as non-hazardous waste decontaminate->dispose_container Yes

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling D-Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling D-Folic Acid, including detailed operational procedures and disposal plans.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance, adhering to good laboratory practices and using appropriate personal protective equipment is crucial to minimize exposure and prevent contamination.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Recommended Personal Protective Equipment
Weighing and transferring solid this compound - Gloves: Powder-free nitrile or neoprene gloves.[5] - Eye Protection: Safety glasses with side shields.[6][7] - Lab Coat: Standard laboratory coat.[6] - Respiratory Protection: Generally not required if handled in a well-ventilated area. Use a dust mask if generating dust.
Preparing solutions with this compound - Gloves: Powder-free nitrile or neoprene gloves.[5] - Eye Protection: Chemical splash goggles.[7] - Lab Coat: Standard laboratory coat.[6]
Handling solutions containing this compound - Gloves: Powder-free nitrile or neoprene gloves.[5] - Eye Protection: Safety glasses with side shields.[6][7] - Lab Coat: Standard laboratory coat.[6]
Cleaning up spills of this compound - Gloves: Powder-free nitrile or neoprene gloves.[5] - Eye Protection: Chemical splash goggles.[7] - Lab Coat: Standard laboratory coat.[6] - Respiratory Protection: A dust mask should be used for solid spills to avoid inhaling particles.[8]

Standard Operating Procedures for this compound

Following standardized procedures ensures both personnel safety and experimental integrity.

General Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area.[9]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area. Always wash hands with soap and water after handling.[9]

  • Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[9]

  • Storage: Store in a dry place, away from incompatible materials such as strong oxidizing and reducing agents.[2][9]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[8][10]

  • Evacuate (If Necessary): For large spills, evacuate the area and inform the appropriate emergency responders.[9]

  • Don PPE: Before cleaning, put on the appropriate personal protective equipment as outlined in the table above.[8]

  • Contain the Spill:

    • For solid spills: Use dry clean-up procedures to avoid generating dust.[9] Carefully sweep the material and place it into a suitable, labeled container for waste disposal.[8][9]

    • For liquid spills: Use an inert absorbent material to contain the spill.[10][11]

  • Clean the Area: After the bulk of the spill has been removed, clean the affected area with soap and water.[8]

  • Dispose of Waste: All contaminated materials, including absorbent pads and PPE, should be placed in a sealed bag and disposed of as chemical waste.[11]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Unused Product: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer or your institution's waste management authority for recycling options.[9]

  • Contaminated Waste: All waste, including spilled material and contaminated items, must be handled in accordance with local, state, and federal regulations.[1][9]

  • Containers: Handle uncleaned containers as you would the product itself.[1] Do not mix with other waste.[1]

  • Aqueous Waste: Do not allow wash water from cleaning equipment or the spill site to enter drains.[9] Collect all wash water for appropriate treatment and disposal.[9]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Review SDS and SOPs ppe Don Appropriate PPE start->ppe Step 1 weigh Weigh Solid this compound ppe->weigh Step 2 dissolve Prepare Solution weigh->dissolve Step 3 experiment Conduct Experiment dissolve->experiment Step 4 decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Step 5 spill Spill Occurs experiment->spill waste Segregate & Label Waste decontaminate->waste Step 6 dispose Dispose of Waste per Regulations waste->dispose Step 7 end End: Doff PPE & Wash Hands dispose->end Step 8 assess Assess Spill Severity spill->assess Immediate Action minor_spill Minor Spill Cleanup assess->minor_spill If manageable major_spill Major Spill: Evacuate & Report assess->major_spill If hazardous minor_spill->waste Collect waste

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.